Stibine, iodothioxo-
Description
The exact mass of the compound Stibine, iodothioxo- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Electrolytes - Ions - Anions - Iodides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Stibine, iodothioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stibine, iodothioxo- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
iodo(sulfanylidene)stibane | |
|---|---|---|
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InChI |
InChI=1S/HI.S.Sb/h1H;;/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVFAARNXOSXLG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Sb]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ISSb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065652 | |
| Record name | Stibine, iodothioxo- | |
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Molecular Weight |
280.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13816-38-1 | |
| Record name | Iodothioxostibine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13816-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Stibine, iodothioxo- | |
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| Record name | Stibine, iodothioxo- | |
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| Record name | Stibine, iodothioxo- | |
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| Record name | Iodothioxostibine | |
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Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of Stibine, iodothioxo- (Antimony Sulfoiodide)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of Stibine, iodothioxo-, more commonly known as antimony sulfoiodide (SbSI). This document synthesizes the current scientific understanding of its chemical and physical characteristics, synthesis methodologies, and established applications. While the direct biological activity of SbSI is an emerging field of study, this guide addresses the known therapeutic applications of other antimony compounds to provide a relevant context for professionals in drug development. All technical data and protocols are supported by citations to authoritative scientific literature.
Introduction: Unveiling Antimony Sulfoiodide
Stibine, iodothioxo- (SbSI) is an inorganic compound with the chemical formula ISSb[1]. It belongs to the family of chalcohalides, which are ternary compounds combining a chalcogen (in this case, sulfur) and a halogen (iodine) with a pnictogen (antimony). SbSI has garnered significant scientific interest due to its unique combination of ferroelectric and semiconducting properties, making it a material with diverse technological applications.
From a chemical structure perspective, SbSI forms orthorhombic crystals.[2] The structure consists of chains of atoms extending along the c-axis, which is the direction of spontaneous electric polarization in its ferroelectric state. This anisotropic, needle-like crystal habit is a defining characteristic of the material.
While the primary applications of SbSI have been in electronics and materials science, the broader family of antimony-containing compounds has a long history in medicine, particularly in the treatment of leishmaniasis and more recently, in oncology research.[1][3] This guide will delve into the established physicochemical properties of SbSI and provide a contextual framework for its potential relevance in the biomedical field.
Physicochemical Properties of Antimony Sulfoiodide
The utility of SbSI in various applications stems from its distinct physical and chemical properties. A summary of its core identifiers and properties is presented below.
Table 1: Core Identifiers and Physical Properties of Stibine, iodothioxo- (SbSI)
| Property | Value | Source(s) |
| IUPAC Name | iodo(sulfanylidene)stibane | [1] |
| Synonyms | Antimony sulfoiodide, Antimony iodide sulfide | [1] |
| CAS Number | 13816-38-1 | [1] |
| Molecular Formula | ISSb | [1] |
| Molecular Weight | 280.73 g/mol | [1] |
| Appearance | Reddish-brown to gray crystalline solid | |
| Crystal System | Orthorhombic | [2] |
| Melting Point | 392 °C | |
| Band Gap | ~1.81 - 2.0 eV (Indirect forbidden) | [4][5] |
Synthesis of Antimony Sulfoiodide
Several methods have been developed for the synthesis of SbSI, each yielding materials with different morphologies, from bulk crystals to nanoscale structures. The choice of synthesis route is dictated by the desired application.
Hydrothermal Synthesis
Hydrothermal synthesis is a versatile method for producing high-quality, single-crystalline SbSI nanowires or microrods at relatively low temperatures. This method involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel known as an autoclave.
Experimental Protocol: Generalized Hydrothermal Synthesis of SbSI Nanowires
-
Precursor Preparation: Antimony (III) chloride (SbCl₃), sodium sulfide (Na₂S), and iodine (I₂) are typically used as precursors. The molar ratios of the precursors are carefully controlled to achieve the desired stoichiometry of the final product.
-
Solvent and Additives: The precursors are dissolved in a suitable solvent, often a mixture of water and an organic solvent like ethanolamine, which can also act as a capping agent to control the growth and morphology of the nanocrystals.
-
Autoclave Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated to a specific temperature, typically in the range of 160-200°C, for a defined period (e.g., 4-24 hours). The pressure inside the autoclave increases due to the heating of the solvent.
-
Cooling and Product Recovery: After the reaction is complete, the autoclave is allowed to cool down to room temperature naturally. The resulting precipitate is collected by centrifugation or filtration.
-
Purification: The product is washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: The purified SbSI product is dried in a vacuum oven at a low temperature (e.g., 60°C) for several hours.
Note: The specific parameters such as precursor concentrations, solvent composition, temperature, and reaction time significantly influence the size, shape, and crystallinity of the resulting SbSI nanostructures.
Chemical Vapor Deposition (CVD)
Chemical Vapor Deposition is a technique used to produce high-purity, high-performance solid materials. In the context of SbSI synthesis, elemental antimony, sulfur, and iodine are used as starting materials.
Conceptual Workflow for CVD Synthesis of SbSI
Caption: Generalized workflow for the CVD synthesis of SbSI.
In a typical CVD process for SbSI, a carrier gas (e.g., argon) is passed over heated sources of sulfur and iodine, transporting their vapors into a higher temperature reaction zone containing a boat with antimony powder. On a substrate placed in this zone, the elements react to form SbSI, which deposits as needle-like crystals.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and structural integrity of synthesized SbSI.
Spectroscopic Analysis
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Raman Spectroscopy: Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a material. The Raman spectrum of SbSI is characterized by distinct peaks corresponding to the stretching and bending modes of the Sb-S and Sb-I bonds. These peaks can be used to confirm the formation of the SbSI phase and to study its crystalline quality and phase transitions.
-
Infrared (IR) Spectroscopy: IR spectroscopy has been utilized to investigate the optical properties of SbSI and to monitor the influence of its paraelectric-ferroelectric phase transition on the IR spectrum.[1][6] Diffusive-reflectance IR spectroscopy has been shown to be sensitive to these changes.[1][6]
Crystallographic and Morphological Analysis
-
X-ray Diffraction (XRD): XRD is the primary technique used to determine the crystal structure and phase purity of SbSI. The diffraction pattern of crystalline SbSI shows a characteristic set of peaks corresponding to its orthorhombic lattice structure.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These microscopy techniques are used to visualize the morphology of the synthesized SbSI. SEM provides information on the surface topography and shape of the crystals, often revealing their characteristic needle-like or rod-like structures. TEM can provide higher resolution images, allowing for the examination of the internal structure and crystallinity of individual nanorods or nanowires.
Core Applications of Antimony Sulfoiodide
The unique properties of SbSI have led to its investigation in a range of applications, primarily in materials science and electronics.
Table 2: Key Applications and Underlying Properties of SbSI
| Application Area | Relevant Property | Description |
| Piezoelectric Devices | High piezoelectric coefficient | SbSI exhibits a strong piezoelectric effect, meaning it generates an electric charge in response to applied mechanical stress. This makes it a candidate for use in sensors, actuators, and energy harvesting devices. |
| Photodetectors | Photoconductivity and suitable band gap | SbSI is a semiconductor that can absorb visible light, generating electron-hole pairs and increasing its electrical conductivity. This property is utilized in the fabrication of sensitive photodetectors. |
| Photocatalysis | Visible light absorption and generation of reactive oxygen species | SbSI has demonstrated high efficiency as a photocatalyst for the degradation of organic pollutants under visible light irradiation. |
| Ferroelectric Memory | Spontaneous electric polarization | The ability of SbSI to maintain a switchable electric polarization makes it a material of interest for non-volatile memory applications. |
Context for Drug Development: The Broader Role of Antimony Compounds in Medicine
While there is a lack of specific research on the biological activity and therapeutic applications of Stibine, iodothioxo- (SbSI), it is pertinent for drug development professionals to understand the established and emerging roles of other antimony compounds in medicine.
Caption: Overview of the therapeutic landscape of antimony compounds.
Historically, pentavalent antimony compounds such as sodium stibogluconate have been the cornerstone of treatment for leishmaniasis, a parasitic disease.[7] It is believed that these compounds act as prodrugs, being reduced in vivo to the more toxic trivalent antimony (Sb(III)), which then exerts its antiparasitic effect.
More recently, various antimony compounds have been investigated for their potential as anticancer agents.[1][3] Preclinical studies have shown that some antimony complexes exhibit cytotoxicity against various cancer cell lines. The proposed mechanisms of action include the inhibition of protein tyrosine phosphatases and the induction of apoptosis.
Toxicity Considerations: It is important to note that antimony compounds are not without toxicity. The trivalent forms are generally more toxic than the pentavalent ones. Adverse effects can include cardiotoxicity, hepatotoxicity, and pancreatitis. Therefore, any potential therapeutic application of a novel antimony compound like SbSI would require extensive toxicological evaluation.
The biological activity of SbSI remains an unexplored area of research. Its unique physicochemical properties, including its semiconducting nature and high surface area in nanostructured forms, could lead to interesting interactions with biological systems. Future research is warranted to investigate the cytotoxicity, cellular uptake, and potential therapeutic effects of SbSI, which could open new avenues for its application in the biomedical field.
Conclusion
References
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PubChem. Stibine, iodothioxo-. National Center for Biotechnology Information. [Link]
- Tiekink, E. R. T. (2002). Antimony and bismuth compounds in oncology.
- Nowak, M., Kauch, B., & Szperlich, P. (2009). Determination of energy band gap of nanocrystalline SbSI using diffuse reflectance spectroscopy. Review of Scientific Instruments, 80(4), 046107.
- Spectral dynamics of shift current in ferroelectric semiconductor SbSI. (2019). Proceedings of the National Academy of Sciences, 116(6), 1989-1994.
- Garbarz, B., Bak, W., & Starzyk, F. (2011). The IR properties of SbSI and SbSI:Cl ferroelectric crystal needles and μ-crystals. Ferroelectrics, 239(1), 879-888.
- Frézard, F., Demicheli, C., & Ribeiro, R. R. (2009). Pentavalent antimonials: new perspectives for old drugs. Molecules, 14(7), 2317-2336.
- Sundar, S., & Chakravarty, J. (2010). Antimony toxicity. International Journal of Environmental Research and Public Health, 7(12), 4267-4277.
- Kozioł, M., Szperlich, P., Toroń, B., & Jesionek, M. (2020). Assessment of the Piezoelectric Response of an Epoxy Resin/SbSI-Nanowires Composite Filling FDM Printed Grid.
- Nowak, M., Mroczkowska, A., & Szperlich, P. (2011). Synthesis and properties of antimony sulfoiodide doped with tin (II) cations. Journal of Advanced Dielectrics, 1(04), 429-434.
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An In-Depth Technical Guide to the Synthesis and Characterization of Iodothioxostibine (SbSI)
Introduction: Unveiling the Potential of Iodothioxostibine
Iodothioxostibine, more commonly known in the scientific community as antimony sulfoiodide (SbSI), is a fascinating ternary chalcogenide with a unique one-dimensional crystalline structure. This material has garnered significant research interest due to its remarkable combination of ferroelectric, piezoelectric, and semiconductor properties.[1][2] Its anisotropic nature and a tunable band gap in the visible light spectrum make it a promising candidate for a wide array of applications, including photocatalysis, photodetectors, sensors, and energy harvesting devices. This guide provides an in-depth exploration of the synthesis and characterization of SbSI, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into various synthetic methodologies, from solution-based approaches to vapor-phase and solid-state techniques, and detail the essential characterization methods required to validate the synthesis and understand the material's properties.
Synthetic Methodologies: A Comparative Overview
The choice of synthetic route for SbSI is critical as it dictates the morphology, crystallinity, and ultimately, the performance of the material. Here, we present a detailed examination of several field-proven methods, outlining the causality behind experimental choices.
Solution-Based Synthesis
Solution-phase methods are often favored for their relative simplicity, scalability, and control over nanoparticle morphology.
The hydrothermal method utilizes elevated temperature and pressure to increase the solubility of precursors and promote the crystallization of SbSI. This technique is particularly effective for producing well-defined one-dimensional nanostructures like nanorods and nanowires.
A possible mechanism for the formation of SbSI nanorods via the hydrothermal route involves the initial formation of antimony sulfide (Sb₂S₃) intermediates, which then react with iodide ions in the solution at elevated temperatures and pressures to form crystalline SbSI. The controlled release of reactants and the anisotropic crystal structure of SbSI favor the growth of one-dimensional nanostructures.
Experimental Protocol: Hydrothermal Synthesis of SbSI Microrods
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Precursor Preparation: In a typical synthesis, stoichiometric amounts of antimony (Sb) powder, sulfur (S) powder, and iodine (I₂) are used as precursors.
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Reaction Setup: The precursors are placed in a Teflon-lined stainless steel autoclave. The autoclave is then filled with a suitable solvent, such as ethanol or water, to a specific percentage of its volume (typically 80%).
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Reaction Conditions: The sealed autoclave is heated to a temperature in the range of 160-190°C and maintained for a period of 4 to 24 hours.[2] The reaction time influences the crystallinity and aspect ratio of the resulting nanostructures.
-
Product Recovery and Purification: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected by centrifugation, washed several times with ethanol and deionized water to remove any unreacted precursors and byproducts, and finally dried in a vacuum oven.
Sonochemical synthesis utilizes the energy of acoustic cavitation to induce chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, facilitating the formation of SbSI nanocrystals at ambient or near-ambient bulk conditions. This method is known for its rapidity and energy efficiency.[3]
Experimental Protocol: Sonochemical Synthesis of SbSI Nanowires
-
Precursor Dispersion: Stoichiometric amounts of elemental antimony, sulfur, and iodine are dispersed in a solvent, typically ethanol or methanol, within a reaction vessel.[4]
-
Ultrasonic Irradiation: The reaction vessel is then subjected to high-intensity ultrasonic irradiation (typically around 20-35 kHz) using an ultrasonic horn or bath.
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature, for example, 50°C, for a duration of about 2 hours. The choice of solvent can influence the reaction rate and the phase purity of the final product.[4]
-
Product Recovery and Purification: The resulting SbSI product, often in the form of a gel or suspension, is collected and purified by centrifugation and washing with ethanol, similar to the hydrothermal method.
Vapor-Phase Synthesis: Chemical Vapor Transport (CVT)
Chemical Vapor Transport (CVT) is a powerful technique for growing high-quality single crystals. This method involves the use of a transport agent to volatilize a non-volatile solid, which is then transported along a temperature gradient and deposited elsewhere as a crystalline solid.
The underlying principle of CVT for SbSI synthesis involves the reversible reaction of solid SbSI with a transport agent (e.g., iodine) at a high temperature to form gaseous intermediates. These gaseous species then diffuse to a cooler region of the reaction chamber where the equilibrium shifts, leading to the deposition of pure SbSI crystals and the release of the transport agent.
Experimental Protocol: Chemical Vapor Transport of SbSI Crystals
-
Precursor and Transport Agent: Polycrystalline SbSI powder or a stoichiometric mixture of Sb₂S₃ and SbI₃ is used as the source material. A small amount of a transport agent, such as iodine, is added to the ampoule.
-
Ampoule Preparation: The source material and transport agent are sealed in a quartz ampoule under high vacuum.
-
Temperature Gradient: The sealed ampoule is placed in a two-zone tube furnace. A temperature gradient is established, with the source material at the hotter end (T₂) and the growth zone at the cooler end (T₁). Typical temperatures for SbSI growth are in the range of 400-500°C for T₂ and 350-450°C for T₁.
-
Crystal Growth: Over a period of several days to weeks, the gaseous intermediates transport from the hot zone to the cold zone, where they decompose to form single crystals of SbSI.
-
Product Recovery: After the growth period, the furnace is slowly cooled to room temperature, and the SbSI crystals are carefully collected from the growth zone.
Solid-State Synthesis: Mechanochemistry
Mechanochemical synthesis is a solvent-free method that uses mechanical energy, typically through ball milling, to induce chemical reactions. This technique is environmentally friendly and can be used for the large-scale production of nanomaterials.
The mechanism of mechanochemical synthesis of SbSI involves the repeated fracturing and cold welding of the precursor particles (elemental Sb, S, and I₂). This process creates fresh, highly reactive surfaces and intimate mixing at the atomic level, leading to the formation of the SbSI phase at room temperature.
Experimental Protocol: Mechanochemical Synthesis of SbSI Powder
-
Reactant Loading: Stoichiometric amounts of high-purity antimony, sulfur, and iodine powders are loaded into a hardened steel or tungsten carbide milling vial along with milling balls.
-
Milling Parameters: The vial is sealed, typically under an inert atmosphere, and the milling is performed using a high-energy planetary ball mill. Key parameters that influence the reaction include the milling speed, milling time, and the ball-to-powder weight ratio.
-
Reaction Progression: The progress of the reaction can be monitored by taking small aliquots of the powder at different milling times and analyzing them using X-ray diffraction.
-
Product Collection: Once the reaction is complete, the resulting SbSI powder is collected from the milling vial.
Comparative Analysis of Synthesis Methods
| Synthesis Method | Key Advantages | Key Disadvantages | Typical Morphology |
| Hydrothermal | Good control over morphology, high crystallinity. | Requires high pressure and temperature, longer reaction times. | Nanorods, Microrods[2] |
| Sonochemical | Rapid, energy-efficient, room temperature operation. | Can lead to amorphous byproducts, potential for solvent decomposition.[4] | Nanowires, Nanorods |
| Chemical Vapor Transport | Yields high-quality single crystals. | Slow process, requires specialized equipment (two-zone furnace). | Bulk crystals, Whiskers |
| Mechanochemical | Solvent-free, scalable, room temperature process. | Can introduce impurities from the milling media, product is typically polycrystalline powder. | Nanoparticles, Aggregates |
Comprehensive Characterization of Iodothioxostibine
Thorough characterization is essential to confirm the successful synthesis of SbSI and to understand its structural, compositional, and physical properties.
Structural Analysis: X-ray Diffraction (XRD)
X-ray diffraction is the primary technique used to identify the crystal structure and phase purity of the synthesized SbSI. The diffraction pattern of a crystalline material is a unique fingerprint that allows for its identification by comparing the experimental pattern to a standard database, such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the Crystallography Open Database (COD). For orthorhombic SbSI, the diffraction peaks should match the standard pattern (e.g., JCPDS card no. 74-1066).
Morphological and Compositional Analysis
SEM provides high-resolution images of the sample's surface, revealing the morphology, size, and aggregation of the synthesized SbSI particles. It is an excellent tool for visualizing the one-dimensional nature of SbSI nanorods and nanowires.
EDS, often coupled with SEM, is used to determine the elemental composition of the sample. By analyzing the characteristic X-rays emitted from the sample when bombarded with an electron beam, EDS can confirm the presence of Antimony (Sb), Sulfur (S), and Iodine (I) and provide their relative atomic percentages, thus verifying the stoichiometry of the synthesized SbSI.
Vibrational Spectroscopy: Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of a material, which are sensitive to its crystal structure, symmetry, and chemical bonding. The Raman spectrum of SbSI exhibits characteristic peaks corresponding to the stretching and bending modes of the Sb-S and Sb-I bonds. These peaks can be used to confirm the formation of the SbSI phase and to assess its crystalline quality.
Surface Analysis: X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of the material. By analyzing the binding energies of the core-level electrons, one can identify the elements present and their oxidation states. For SbSI, XPS is used to confirm the presence of Sb, S, and I and to verify that they are in the expected +3, -2, and -1 oxidation states, respectively.
Data Presentation
Table 1: Key Characterization Data for Synthesized SbSI
| Characterization Technique | Parameter | Typical Value/Observation | Reference |
| XRD | Crystal System | Orthorhombic | JCPDS 74-1066 |
| Space Group | Pnma | ||
| EDS | Elemental Ratio (Sb:S:I) | Approx. 1:1:1 | |
| Raman Spectroscopy | Prominent Peaks | ~110, 140, 190, 315 cm⁻¹ | |
| XPS | Sb 3d₅/₂ Binding Energy | ~529.5 - 530.5 eV | |
| S 2p₃/₂ Binding Energy | ~161.5 - 162.5 eV | ||
| I 3d₅/₂ Binding Energy | ~619.0 - 620.0 eV |
Visualizations
Experimental Workflows
Caption: Comparative workflow for hydrothermal and sonochemical synthesis of SbSI.
Caption: Logical workflow for the comprehensive characterization of SbSI.
Conclusion: A Versatile Material with a Bright Future
This technical guide has provided a comprehensive overview of the synthesis and characterization of iodothioxostibine (SbSI). We have detailed multiple synthetic pathways, including hydrothermal, sonochemical, chemical vapor transport, and mechanochemical methods, offering researchers a range of options to produce this material with tailored morphologies and properties. The elucidation of key characterization techniques and expected outcomes serves as a valuable reference for validating experimental results. The unique properties of SbSI position it as a highly promising material for advancing various technological fields. Further research into optimizing synthesis protocols, exploring novel doping strategies, and fabricating advanced device architectures will undoubtedly unlock the full potential of this remarkable one-dimensional material.
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- Mechanosynthesis of SbSI Targets for Pulsed Electron Deposition of Ferro-Photovoltaic Thin Films. (2022).
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Schematic illustration of the experimental procedure for the fabrication of SbSI thin films. (n.d.). ResearchGate. Retrieved from [Link]
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Antimony iodide sulfide crystal structure analysis
An In-Depth Technical Guide to the Crystal Structure Analysis of Antimony Iodide Sulfide (SbSI)
Authored by a Senior Application Scientist
Foreword: Antimony Iodide Sulfide (SbSI) stands as a prototypical ferroelectric semiconductor, distinguished by a unique confluence of properties including pronounced piezoelectricity, pyroelectricity, and a significant bulk photovoltaic effect.[1][2][3] Its one-dimensional, chain-like crystal structure is the origin of these remarkable characteristics, making a thorough understanding of its crystallographic details paramount for harnessing its potential in next-generation devices such as piezoelectric nanogenerators, photodetectors, and non-volatile memories.[1] This guide provides a comprehensive exploration of the synthesis and structural analysis of SbSI, grounded in established methodologies and field-proven insights for researchers and professionals in materials science and drug development.
The Crystallographic Landscape of SbSI
SbSI is characterized by a fascinating structural polymorphism, primarily a displacive ferroelectric phase transition that occurs near room temperature.[1][2] This transition is the cornerstone of its functional properties.
-
High-Temperature Paraelectric Phase: Above its Curie Temperature (TC), typically around 298 K (25 °C), SbSI exists in a centrosymmetric paraelectric state.[1][3] The crystal structure belongs to the orthorhombic space group Pnam (an alternative setting of Pnma).[2][4][5] In this phase, the arrangement of atoms is symmetric, and the material does not exhibit spontaneous electrical polarization.
-
Room-Temperature Ferroelectric Phase: As SbSI is cooled below TC, it undergoes a symmetry-lowering distortion.[2] This transition is driven by the cooperative shifts of Antimony (Sb) and Sulfur (S) ions along the c-axis, resulting in a polar structure belonging to the orthorhombic space group Pna21 .[1][2] This structural change breaks the center of symmetry, inducing a spontaneous electric polarization along the c-axis and giving rise to its ferroelectric and piezoelectric properties.[2][6]
The fundamental building block of the SbSI structure consists of double chains of [(SbSI)∞]2 extending along the[7] crystallographic direction.[3][6] These chains are bound by van der Waals forces.[2]
Diagram: SbSI Phase Transition
Caption: Phase transition in SbSI from paraelectric to ferroelectric state.
Table 1: Crystallographic Data for SbSI
| Property | Paraelectric Phase (>298 K) | Ferroelectric Phase (<298 K) | Reference(s) |
| Crystal System | Orthorhombic | Orthorhombic | [4][8] |
| Space Group | Pnam (Pnma) | Pna21 | [1][2] |
| Spontaneous Polarization | No | Yes, along c-axis | [2][6] |
| Lattice Constant (a) | ~8.52 Å | ~8.51 Å | [8][9] |
| Lattice Constant (b) | ~10.13 Å | ~10.15 Å | [8][9] |
| Lattice Constant (c) | ~4.10 Å | ~4.24 Å | [8][9] |
Note: Lattice parameters can vary slightly based on synthesis conditions and measurement temperature.
Synthesis of SbSI Crystals: The Foundation of Analysis
The quality of the crystal is critical for accurate structural analysis. The choice of synthesis method directly impacts crystallinity, morphology, and purity. Several methods have been successfully employed to produce SbSI, from bulk crystals to nanostructures.
-
Sonochemical Synthesis: This is a facile, low-temperature, and rapid method for producing nanocrystalline SbSI, often in the form of nanowires or nanorods.[7][10][11] The process involves the ultrasonic irradiation of elemental antimony, sulfur, and iodine in a suitable solvent like ethanol.[10] The acoustic cavitation generated by ultrasound provides the energy needed to initiate the chemical reaction at a relatively low temperature (e.g., 50 °C).[10] The primary advantage is the ability to produce large quantities of nanomaterial quickly and cost-effectively.[11][12]
-
Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution at elevated temperature and pressure. It is effective for growing high-quality, single-crystalline SbSI microrods.[12] For instance, reacting antimony, sulfur, and iodine sources in an autoclave at temperatures around 160-190 °C can yield well-defined rod-like morphologies.[12] The solvent and temperature play a crucial role in controlling the crystal growth and morphology.
-
Chemical Vapor Deposition (CVD): CVD is a technique used to grow high-quality thin films and nanowires. For SbSI, this can involve the reaction of gaseous precursors like SbI₃ vapor with an Sb₂S₃ thin film.[6][13] By precisely controlling the temperature, pressure, and precursor flow rates, CVD allows for the synthesis of intrinsic van der Waals ferroelectric SbSI nanowires with excellent crystal quality, suitable for device fabrication.[6]
Core Analytical Techniques for Structural Elucidation
A multi-faceted approach is essential for a comprehensive analysis of the SbSI crystal structure. X-ray diffraction provides fundamental crystallographic information, while Raman spectroscopy offers insights into vibrational modes and phase transitions.
X-ray Diffraction (XRD)
XRD is the cornerstone technique for determining the crystal structure, phase purity, and lattice parameters of SbSI.
Causality Behind Experimental Choices: The X-ray diffraction pattern is a unique fingerprint of a crystalline material. The positions of the diffraction peaks are determined by the lattice parameters according to Bragg's Law, while the relative intensities are governed by the arrangement of atoms within the unit cell. For SbSI, XRD is used not only to confirm the successful synthesis of the orthorhombic phase but also to distinguish between the closely related paraelectric and ferroelectric phases through high-resolution measurements.[4][14] Furthermore, the width of the diffraction peaks can be used to estimate the average crystallite size via the Scherrer equation, which is particularly relevant for nanomaterials.[14]
Experimental Protocol: Powder XRD Analysis of SbSI
-
Sample Preparation: Gently grind the synthesized SbSI crystals into a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites. Mount the powder onto a zero-background sample holder.
-
Instrument Setup: Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Data Collection:
-
Perform a continuous 2θ scan over a range of 10° to 80°. This range is sufficient to capture all major characteristic peaks of the orthorhombic SbSI phase.[15]
-
Use a step size of 0.02° and a dwell time of 1-2 seconds per step to ensure good signal-to-noise ratio.
-
-
Phase Identification: Compare the experimental diffraction pattern with the standard pattern for orthorhombic SbSI from the JCPDS database (e.g., Card No. 88-0988) to confirm phase purity.[15]
-
Data Analysis (Rietveld Refinement): For precise structural information, perform Rietveld refinement of the XRD data. This computational method fits a calculated diffraction pattern to the experimental data, allowing for the refinement of lattice parameters, atomic positions, and site occupancies.[4] This is crucial for detecting the subtle structural changes that occur during the ferroelectric phase transition.
Raman Spectroscopy
Raman spectroscopy is a powerful, non-destructive technique for probing the vibrational modes (phonons) of a material. It is exceptionally sensitive to changes in crystal symmetry and local atomic arrangements, making it ideal for studying the phase transition in SbSI.
Causality Behind Experimental Choices: The ferroelectric phase transition in SbSI from the centrosymmetric Pnam space group to the non-centrosymmetric Pna21 space group involves changes in the phonon modes. New Raman-active modes may appear, and existing modes may shift in frequency or change in width upon transition. By monitoring the Raman spectra as a function of temperature, one can pinpoint the Curie temperature and gain insight into the dynamics of the phase transition.[16][17] The characteristic Raman peaks for SbSI are typically observed below 400 cm⁻¹ and are well-documented.[16][18][19]
Experimental Protocol: Temperature-Dependent Raman Spectroscopy
-
Sample Preparation: Mount a single crystal or a pressed powder pellet of SbSI onto a temperature-controlled stage within a micro-Raman spectrometer.
-
Instrument Setup:
-
Use a laser excitation source with a wavelength that minimizes fluorescence and sample heating (e.g., 633 nm or 785 nm).
-
Ensure the laser power is low enough to avoid laser-induced heating, which could inadvertently trigger a phase transition.[18]
-
Calibrate the spectrometer using a silicon standard (peak at 520.7 cm⁻¹).
-
-
Data Collection:
-
Acquire Raman spectra over a spectral range of 50 cm⁻¹ to 500 cm⁻¹.
-
Record spectra at various temperatures, stepping through the expected phase transition temperature (e.g., from 320 K down to 280 K). Allow the sample to thermally equilibrate at each temperature before measurement.
-
-
Data Analysis:
-
Identify the characteristic Raman bands of SbSI, such as the prominent peaks around 107-110 cm⁻¹ and 139-143 cm⁻¹.[16][20]
-
Analyze the changes in peak positions, intensities, and widths as a function of temperature. The appearance or disappearance of specific modes, or abrupt shifts in frequency, can be correlated with the structural phase transition.
-
Diagram: Experimental Workflow for SbSI Analysis
Caption: Workflow for synthesis and structural analysis of SbSI.
Conclusion
The analysis of the SbSI crystal structure is a study in the profound relationship between atomic arrangement and material function. Its transition from a paraelectric to a ferroelectric state near room temperature is the critical event that unlocks its valuable properties. A rigorous analytical workflow, combining controlled synthesis with precise characterization techniques like XRD and Raman spectroscopy, is essential for a complete understanding. This knowledge is not merely academic; it is the foundation for designing and optimizing SbSI-based materials for advanced applications in energy harvesting, sensing, and electronics.
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Gomonnai, O., et al. (2007). X-ray diffraction patterns for SbSI micro- and nanocrystals. ResearchGate. [Link]
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An In-depth Technical Guide to the Electronic Structure of Antimony Thioiodide (SbSI)
Abstract
This guide provides a comprehensive technical analysis of the electronic structure of Antimony Thioiodide (SbSI), a material of significant interest due to its unique combination of ferroelectric and semiconducting properties. While the nomenclature "Stibine, iodothioxo-" suggests a discrete molecular species (I-Sb=S), the scientifically and technologically relevant material is its crystalline solid-state analogue, SbSI. This document bridges the conceptual gap between a single molecule's molecular orbitals and the continuous electronic bands of a periodic solid. We will delve into the theoretical underpinnings of the SbSI band structure, detail ab-initio computational methodologies for its calculation, present validated experimental protocols for its characterization, and discuss the profound implications of its electronic properties for next-generation applications in photovoltaics, sensors, and memory devices.
Introduction: From a Molecular Concept to a Functional Material
The query "Stibine, iodothioxo-" describes a hypothetical molecule. In solid-state chemistry and materials science, the stable, crystalline form is Antimony Thioiodide (SbSI). This material crystallizes in a structure composed of one-dimensional [(SbSI)∞]2 double chains held together by weaker van der Waals forces[1][2]. The structure is orthorhombic, typically described by the non-centrosymmetric Pna2₁ space group in its ferroelectric phase and the centrosymmetric Pnam space group in its paraelectric phase above room temperature[3][4].
The interest in SbSI stems from its status as a ferroelectric semiconductor. This dual nature allows for the coupling of its electrical polarization with its electronic and optical properties, making it a candidate for advanced applications like ferroelectric random-access memories (FERAM), piezoelectric nanogenerators, and non-linear optical devices[5][6]. Crucially, its narrow optical band gap of around 1.86 eV and strong photovoltaic response make it a promising "ferro-photovoltaic" (FE-PV) material, capable of generating a steady photocurrent without a conventional p-n junction[4][5]. Understanding the electronic band structure is paramount to harnessing and optimizing these properties.
Theoretical Foundations: Molecular Orbitals vs. Crystalline Band Structure
For a discrete molecule like I-Sb=S, quantum mechanics predicts a set of discrete molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between them, the HOMO-LUMO gap, dictates the energy required for electronic excitation.
When these molecules arrange into a periodic crystal lattice like SbSI, the individual atomic and molecular orbitals overlap and interact. According to Bloch's theorem, this interaction causes the discrete energy levels to broaden into continuous energy bands. The HOMO levels of the constituent units evolve into the Valence Band (VB) , and the LUMO levels form the Conduction Band (CB) . The energy separation between the top of the valence band (Valence Band Maximum, VBM) and the bottom of the conduction band (Conduction Band Minimum, CBM) is the band gap (Eg) .
The nature of the band gap can be:
-
Direct: The VBM and CBM occur at the same crystal momentum (k-vector). Materials with a direct band gap are efficient at absorbing and emitting light.
-
Indirect: The VBM and CBM occur at different k-vectors. Electron excitation requires both a photon (for energy) and a phonon (for momentum), making light absorption and emission less efficient.
Ab-initio calculations have shown that SbSI possesses an indirect band gap, with the smallest direct gap being slightly larger in energy.
Caption: From Discrete Molecular Orbitals to Continuous Electronic Bands.
Computational Modeling of the SbSI Band Structure
Expertise: Why Density Functional Theory (DFT)?
To accurately model the electronic band structure of materials like SbSI, Density Functional Theory (DFT) is the state-of-the-art computational method[7]. DFT is an ab-initio (first-principles) method that calculates the ground-state electronic structure by solving the Kohn-Sham equations, which describe the behavior of electrons in the periodic potential of the crystal lattice.
For SbSI, several factors are critical for an accurate calculation:
-
Heavy Elements: The presence of Antimony (Sb) and Iodine (I) necessitates the inclusion of relativistic effects, particularly spin-orbit coupling (SOC) , which can significantly alter the band splitting and gap size.
-
Exchange-Correlation Functional: The choice of the exchange-correlation functional is crucial. While the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) are computationally efficient, they are known to underestimate band gaps[8]. More accurate, but computationally intensive, hybrid functionals (e.g., HSE06) or many-body perturbation theory approaches (e.g., the GW approximation) are often required for quantitative agreement with experiments.
-
Van der Waals Interactions: Since the SbSI chains are held together by weak forces, incorporating a van der Waals correction (e.g., DFT-D3) is important for accurately reproducing the crystal structure and interlayer electronic interactions[4].
Protocol: A Self-Validating Computational Workflow
The following outlines a standard, self-validating workflow for calculating the band structure of SbSI using a plane-wave DFT code like Quantum Espresso or VASP.
-
Structure Definition: Obtain the crystallographic information file (CIF) for SbSI in its ferroelectric (Pna2₁) or paraelectric (Pnam) phase[1].
-
Convergence Testing (Self-Validation): Systematically converge the total energy with respect to:
-
Plane-wave kinetic energy cutoff (ecutwfc): Ensure the basis set is sufficient to describe the wavefunctions.
-
k-point mesh density: Ensure the sampling of the Brillouin zone is dense enough to accurately represent the electronic charge density.
-
This step is critical for trustworthiness; without it, results are not reproducible or reliable.
-
-
Structural Relaxation: Perform a full relaxation of both the lattice parameters and atomic positions until the forces on the atoms and the stress on the unit cell are negligible. This ensures the calculation is performed on the lowest-energy structure.
-
Self-Consistent Field (SCF) Calculation: Using the relaxed structure and converged parameters, perform a highly accurate SCF calculation to determine the ground-state charge density.
-
Non-Self-Consistent Band Structure Calculation: Using the converged charge density from the SCF step, calculate the electronic eigenvalues (energies) along a high-symmetry path in the Brillouin zone (e.g., Γ-X-S-Y-Γ). This is a non-self-consistent step, as the charge density is kept fixed, which is a standard and efficient procedure[8][9].
-
Post-Processing & Analysis:
-
Plot the calculated eigenvalues to visualize the band structure.
-
Identify the VBM and CBM to determine the band gap value and nature (direct/indirect).
-
Calculate the Density of States (DOS) and Projected Density of States (PDOS) to determine the contribution of Sb, S, and I atomic orbitals to the valence and conduction bands.
-
Caption: A Standard Workflow for DFT Band Structure Calculation.
Quantitative Data: Band Gap of SbSI
The calculated and experimental band gaps of SbSI can vary depending on the methodology. This highlights the importance of choosing the appropriate method for the desired accuracy.
| Method/Technique | Phase | Band Gap Type | Band Gap (eV) | Source |
| DFT (LDA) | Paraelectric | Indirect | 1.45 | |
| DFT (LDA) | Ferroelectric | Indirect | 1.49 | |
| Optical Absorption | Ferroelectric | Optical (Indirect) | 1.86 | [5] |
| Photocatalysis Study | Ferroelectric | Optical | ~1.9 | [2] |
| DFT (This Study) | Ferroelectric | Indirect | ~2.15 | [3] |
Note: LDA/GGA calculations are known to underestimate band gaps. The experimental optical gap is typically larger than the fundamental indirect gap calculated by these methods.
Experimental Protocols & Validation
Synthesis: Vapor Transport Growth of SbSI Crystals
High-quality single crystals are essential for accurate electronic property measurements. A common and reliable method is chemical vapor transport (CVT).
Expertise & Causality: CVT is chosen because it operates close to thermodynamic equilibrium, promoting the growth of large, high-purity crystals with low defect densities. The use of precursors like Sb₂S₃ and SbI₃ is based on their suitable vapor pressures and reactivity to form SbSI in the gas phase[5].
Protocol:
-
Precursor Preparation: Stoichiometric amounts of high-purity antimony trisulfide (Sb₂S₃) and antimony triiodide (SbI₃) are weighed and placed into a quartz ampoule[5][10][11]. Antimony (Sb) powder and elemental Iodine (I₂) can also be used as starting materials[12][13].
-
Ampoule Sealing: The ampoule is evacuated to a high vacuum (~10⁻⁶ Torr) and sealed. This prevents oxidation and unwanted side reactions during growth.
-
Furnace Placement: The sealed ampoule is placed in a two-zone horizontal tube furnace.
-
Temperature Gradient:
-
The "source" zone (containing the precursors) is heated to a higher temperature (e.g., ~400-450 °C).
-
The "growth" zone is maintained at a slightly lower temperature (e.g., ~350-400 °C).
-
This temperature gradient drives the transport of the gaseous SbSI species from the hot zone to the cooler zone.
-
-
Crystal Growth: Over a period of several days to weeks, needle-like single crystals of SbSI will deposit and grow in the cooler zone.
-
Recovery: The furnace is slowly cooled to room temperature to prevent thermal shock and cracking of the crystals. The ampoule is opened, and the crystals are recovered.
Characterization: UV-Vis Spectroscopy for Band Gap Estimation
The optical band gap can be determined experimentally using UV-Visible (UV-Vis) absorption spectroscopy.
Expertise & Causality: This technique relies on the principle that a semiconductor absorbs photons with energy greater than or equal to its band gap, promoting electrons from the valence band to the conduction band. By analyzing the absorption spectrum, we can extract the band gap energy.
Protocol:
-
Sample Preparation: A solution or a thin film of the SbSI material is prepared. For solutions, finely ground SbSI crystals can be dispersed in a non-reacting solvent.
-
Measurement: The absorbance of the sample is measured over a range of wavelengths (e.g., 200-1100 nm).
-
Data Analysis (Tauc Plot):
-
The absorption coefficient (α) is calculated from the absorbance.
-
For an indirect band gap semiconductor like SbSI, the relationship between α and photon energy (hν) is given by the Tauc relation: (αhν)^(1/2) = A(hν - Eg).
-
A graph of (αhν)^(1/2) versus hν (a Tauc plot) is created.
-
The linear portion of the plot is extrapolated to the energy axis (where (αhν)^(1/2) = 0). The x-intercept gives the value of the optical band gap, Eg[14].
-
Caption: Experimental Workflow for SbSI Synthesis and Band Gap Characterization.
Implications for Applications
The electronic band structure of SbSI directly governs its functionality.
-
Drug Development & Biomedical Sensing: While not a pharmaceutical agent, the strong piezoelectric properties of SbSI make it a candidate for advanced biomedical devices[6]. Its high piezoelectric modulus could be used in highly sensitive mechanical biosensors, energy harvesting devices for medical implants, or even for ultrasound transducers. Understanding the band structure is key to controlling its electromechanical coupling.
-
Ferro-Photovoltaics: The narrow band gap allows SbSI to absorb a significant portion of the solar spectrum[14]. The internal electric field from its ferroelectric polarization can efficiently separate photogenerated electron-hole pairs, driving a current without a p-n junction. Tailoring the band structure through doping or strain engineering could optimize solar cell efficiency[4].
-
Memory and Logic: The switchable ferroelectric polarization coupled with its semiconducting nature allows for the creation of non-volatile memory cells where the polarization state ("up" or "down") modulates the conductivity of the material.
Conclusion
The electronic structure of Antimony Thioiodide (SbSI) is the key to its remarkable multifunctional properties. By moving from the conceptual "iodothioxostibine" molecule to the crystalline solid, we uncover a rich field of study. This guide has detailed the theoretical basis for its electronic bands, provided robust and validated workflows for both computational modeling and experimental characterization, and outlined the direct link between its band structure and its high-impact applications. Continued research, particularly using advanced computational methods and controlled synthesis, will further unlock the potential of this fascinating ferroelectric semiconductor.
References
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Materials Project. (n.d.). mp-23041: SbSI (Orthorhombic, Pnma, 62). Retrieved from [Link]
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Akkus, H., & Mamedov, A. (2006). Ab-initio calculation of band structure and linear optical properties of SbSI in para- and ferroelectric phases. Open Physics, 5(1), 25–34. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structure of SbSI and BiSI projected on the ã À b ~ plane (a). [Diagram]. Retrieved from [Link]
-
Garg, P., et al. (2022). Mechanosynthesis of SbSI Targets for Pulsed Electron Deposition of Ferro-Photovoltaic Thin Films. Materials (Basel, Switzerland), 15(15), 5321. Retrieved from [Link]
-
López-Paz, S. A., et al. (2025). Tailoring optical and ferroelectric properties in Sb1−xBixSI van der Waals chalcohalides towards solar absorber applications. Journal of Materials Chemistry A. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structure of SbSI projected on the a – b plane (a), one double chain of molecular cluster in projection on the a – c plane (b). [Diagram]. Retrieved from [Link]
-
2D Semiconductors. (n.d.). SbSI Crystal. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structure of SbSI and experimentally realized SbSI low-dimensional crystals. [Diagram]. Retrieved from [Link]
-
Nowak, M., et al. (2021). Electrical Property Analysis of Textured Ferroelectric Polycrystalline Antimony Sulfoiodide Using Complex Impedance Spectroscopy. Materials (Basel, Switzerland), 14(10), 2535. Retrieved from [Link]
-
Garbarz, B., Bak, W., & Starzyk, F. (2001). The IR properties of SbSI and SbSI:Cl ferroelectric crystal needles and μ-crystals. Ferroelectrics, 239(1), 147-154. Retrieved from [Link]
-
Wang, X., et al. (2022). Chemical vapor deposition synthesis of intrinsic van der Waals ferroelectric SbSI nanowires. ProQuest. Retrieved from [Link]
-
IEEE Xplore. (n.d.). The application of SbSI and other ferroelectric materials to the generation of solitons and shock waves on nonlinear high voltage transmission lines. Retrieved from [Link]
-
Ozonelabs. (2009). Preparation of Antimony Triiodide. Sciencemadness Discussion Board. Retrieved from [Link]
-
Li, C., et al. (2013). SBSI: an extensible distributed software infrastructure for parameter estimation in systems biology. Bioinformatics, 29(5), 658–665. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Antimony sulphoiodide (SbSI), a narrow band-gap non-oxide ternary semiconductor with efficient photocatalytic activity. Retrieved from [Link]
-
Winter, M. (n.d.). Antimony triiodide. University of Sheffield. Retrieved from [Link]
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Wikipedia. (n.d.). Antimony triiodide. Retrieved from [Link]
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Scientific Biotech Specialties, Inc. (n.d.). About Us. Retrieved from [Link]
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R Discovery. (2007). Ab initio calculations of the electronic structure and linear optical properties, including self-energy effects, for paraelectric SbSI. Retrieved from [Link]
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Scientific Biotech Specialties, Inc. (n.d.). Home Page. Retrieved from [Link]
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Wikipedia. (n.d.). Body mass index. Retrieved from [Link]
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arXiv. (2021). A two-step ab initio method for the band structure calculation of large-scale moiré-pattern materials. Retrieved from [Link]
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IuE. (n.d.). Band Structure Calculation Methods in Semiconductors. Retrieved from [Link]
-
ResearchGate. (2018). Antimony Sulphoiodide (SbSI), a Narrow Band-Gap Non-Oxide Ternary Semiconductor with Efficient Photocatalytic Activity. [Request PDF]. Retrieved from [Link]
-
YouTube. (2022). How to Make Antimony(III) Iodide (Good Prep for Beginners). Retrieved from [Link]
-
Reddit. (2016). One of my first synthesises went quite well :) (Antimony triiodide). Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structure of antimony sulfoiodide. [Diagram]. Retrieved from [Link]
-
Das, P. (n.d.). Bandstructure Calculation • Quantum Espresso Tutorial. Retrieved from [Link]
-
ResearchGate. (2014). Electronic Structures of Antimony Oxides. [Request PDF]. Retrieved from [Link]
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Trinity College Dublin. (2014). The electronic structure of the antimony chalcogenide series: Prospects for optoelectronic applications. Retrieved from [Link]
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- 4. Tailoring optical and ferroelectric properties in Sb 1−x Bi x SI van der Waals chalcohalides towards solar absorber applications - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA07038D [pubs.rsc.org]
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Iodothioxostibine optical absorption properties
An In-depth Technical Guide to the Optical Absorption Properties of Antimony Sulfoiodide (SbSI) for Researchers and Drug Development Professionals
Executive Summary
Antimony sulfoiodide (SbSI), a ternary chalcogenide, has garnered significant attention for its unique ferroelectric, piezoelectric, and semiconducting properties. A critical aspect of harnessing its potential, particularly in emerging biomedical applications such as photothermal therapy and bioimaging, is a thorough understanding of its optical absorption characteristics. This guide provides a comprehensive technical overview of the principles, experimental methodologies, and influencing factors governing the optical absorption of SbSI. We delve into the theoretical underpinnings of its electronic transitions and present detailed, field-proven protocols for accurate characterization using UV-Vis-NIR spectroscopy and diffuse reflectance measurements. Furthermore, this document explores the critical impact of environmental and structural factors on SbSI's optical behavior, offering insights for the rational design of novel SbSI-based nanomaterials for advanced applications.
Introduction to Antimony Sulfoiodide (SbSI)
Antimony sulfoiodide (SbSI) is a semiconductor belonging to the AVBVICVII group (where A=Sb, Bi; B=S, Se; C=I, Br). It is renowned for its fascinating combination of properties, exhibiting the highest known 1D piezoelectric coefficient and possessing ferroelectric properties near room temperature. Structurally, SbSI consists of chains of [(SbSI)∞]n that are held together by van der Waals forces, leading to its characteristic needle-like crystal morphology.
While historically studied for its applications in sensors and transducers, recent advancements in nanotechnology have opened new avenues for SbSI in the biomedical field. Its strong absorption in the near-infrared (NIR) region, coupled with a high photothermal conversion efficiency, makes it a promising candidate for photothermal therapy (PTT), a minimally invasive cancer treatment.
Diagram 1: Conceptual Structure of Antimony Sulfoiodide
Caption: Simplified representation of the constituent elements in SbSI.
Fundamentals of Optical Absorption in SbSI
The optical absorption properties of a semiconductor are intrinsically linked to its electronic band structure. When a photon with energy greater than or equal to the material's band gap (Eg) interacts with the semiconductor, it can excite an electron from the valence band to the conduction band. This process results in the absorption of the photon.
For SbSI, the direct band gap is a key determinant of its optical properties. The absorption edge, which is the wavelength below which the material begins to strongly absorb light, is directly related to this band gap energy. The relationship is given by the equation:
Eg = hc / λ
where:
-
Eg is the band gap energy
-
h is Planck's constant
-
c is the speed of light
-
λ is the wavelength of the absorbed light
The absorption coefficient (α) quantifies how far light of a particular wavelength can penetrate into the material before being absorbed. For a direct band gap semiconductor like SbSI, the relationship between the absorption coefficient and the photon energy (hν) near the band edge can be described by the Tauc relation:
(αhν)^2 = A(hν - Eg)
where A is a constant. By plotting (αhν)^2 against hν (a Tauc plot), the band gap energy can be determined by extrapolating the linear portion of the curve to the energy axis.
Experimental Characterization of Optical Absorption
Accurate characterization of the optical absorption of SbSI is crucial for its application. The choice of methodology depends on the sample form (e.g., solution, thin film, powder).
Protocol 1: UV-Vis-NIR Spectroscopy of SbSI Nanoparticle Dispersions
This protocol is suitable for characterizing the optical absorption of colloidal dispersions of SbSI nanoparticles, which is a common form for biomedical applications.
Experimental Workflow:
Caption: Workflow for UV-Vis-NIR analysis of SbSI nanoparticle dispersions.
Step-by-Step Methodology:
-
Sample Preparation:
-
Synthesize SbSI nanoparticles using a reported method (e.g., solvothermal synthesis).
-
Disperse a known concentration of SbSI nanoparticles in a transparent solvent (e.g., ethanol, deionized water with a surfactant).
-
Sonicate the dispersion for a sufficient time to ensure a homogeneous suspension and break up any agglomerates.
-
-
Spectroscopic Measurement:
-
Use a dual-beam UV-Vis-NIR spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference and record a baseline spectrum.
-
Fill a matched quartz cuvette with the SbSI dispersion and record the absorbance spectrum over the desired wavelength range (e.g., 200-1100 nm).
-
-
Data Analysis:
-
Plot the measured absorbance as a function of wavelength.
-
Convert the absorbance (A) to the absorption coefficient (α) using the Beer-Lambert law: α = 2.303 * A / (l * C), where l is the path length of the cuvette and C is the concentration of the dispersion.
-
Convert the wavelength (λ) to photon energy (hν) using the equation: hν (eV) = 1240 / λ (nm).
-
Construct a Tauc plot of (αhν)^2 versus hν.
-
Extrapolate the linear region of the Tauc plot to the energy axis (where (αhν)^2 = 0) to determine the optical band gap (Eg).
-
Protocol 2: Solid-State Diffuse Reflectance Spectroscopy (DRS) of SbSI Powders
For solid SbSI powders, DRS is the preferred method for determining the optical absorption properties.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the SbSI powder is dry and finely ground to ensure good packing and a uniform surface.
-
Use a highly reflective material, such as BaSO4 or a calibrated Spectralon standard, as a reference.
-
-
Spectroscopic Measurement:
-
Use a UV-Vis-NIR spectrophotometer equipped with an integrating sphere accessory.
-
Record a baseline spectrum using the reference material.
-
Load the SbSI powder into a sample holder and record the diffuse reflectance spectrum (R).
-
-
Data Analysis:
-
Convert the reflectance data to an equivalent absorption coefficient using the Kubelka-Munk function: F(R) = (1-R)^2 / (2R). The Kubelka-Munk function is proportional to the absorption coefficient (α).
-
Construct a Tauc plot by plotting [F(R)hν]^2 versus hν.
-
Determine the band gap (Eg) by extrapolating the linear portion of the plot to the energy axis.
-
Factors Influencing the Optical Properties of SbSI
The optical absorption of SbSI is not a fixed property and can be influenced by several factors:
-
Temperature: The band gap of SbSI is known to be temperature-dependent. As temperature increases, the band gap generally decreases, leading to a red-shift in the absorption edge.
-
Particle Size and Quantum Confinement: In the case of SbSI nanoparticles, quantum confinement effects can become significant when the particle size is comparable to the Bohr exciton radius. This can lead to a blue-shift in the absorption edge and an increase in the band gap.
-
Crystallinity and Defects: The degree of crystallinity and the presence of defects in the crystal lattice can introduce energy levels within the band gap, leading to sub-bandgap absorption and affecting the sharpness of the absorption edge.
-
Solvent and Surface Chemistry: For colloidal dispersions, the refractive index of the solvent and the presence of surface ligands or capping agents can influence the measured optical properties.
Summary of Optical Properties
| Property | Typical Value Range for SbSI | Significance |
| Optical Band Gap (Eg) | 1.8 - 2.2 eV | Determines the onset of strong absorption; crucial for optoelectronic applications. |
| Absorption Edge | 560 - 690 nm | Defines the transition from transparency to opacity. |
| Absorption Coefficient (α) | High (>10^4 cm^-1) above the band gap | Indicates efficient light absorption, important for applications like PTT. |
Conclusion
A comprehensive understanding of the optical absorption properties of antimony sulfoiodide is fundamental to unlocking its full potential in both materials science and advanced biomedical applications. The experimental protocols and theoretical framework presented in this guide provide researchers and drug development professionals with the necessary tools to accurately characterize and engineer SbSI-based materials with tailored optical functionalities. The ability to control factors such as particle size, crystallinity, and surface chemistry will be paramount in the development of next-generation photothermal agents, imaging probes, and optoelectronic devices based on this remarkable material.
References
-
Nowak, M., & Kauch, B. (2021). Antimony Sulphoiodide (SbSI) as a Modern Functional Material. Materials, 14(16), 4543. [Link]
-
Mistewicz, K., et al. (2021). SbSI Gel for Piezotronic and Piezo-Phototronic Applications. Advanced Materials Technologies, 6(11), 2100652. [Link]
-
Wang, X., et al. (2019). SbSI Nanorods as a New Biophotocatalyst for Highly Efficient Cancer Therapy. Advanced Science, 6(16), 1900548. [Link]
- Audzionis, A., et al. (1966). The forbidden-energy gap of SbSI single crystals. Soviet Physics-Solid State, 8(5), 1179-1180.
A Technical Guide to the Thermal Stability of Antimony Iodide Sulfide (SbSI)
Introduction: The Significance of SbSI and its Thermal Profile
Antimony Iodide Sulfide (SbSI) is a ternary chalcohalide compound belonging to the V-VI-VII group that has garnered significant scientific interest.[1][2] Its unique crystal structure endows it with a remarkable combination of properties, including ferroelectricity, piezoelectricity, and semiconductivity, making it a promising material for a wide array of applications such as sensors, actuators, and infrared detectors.[2][3][4][5][6] More recently, its photovoltaic response and an indirect optical bandgap of approximately 1.84-1.89 eV have positioned it as a candidate for next-generation energy harvesting applications, particularly in solar cells.[3][6][7][8]
However, the viability of SbSI in commercial devices is intrinsically linked to its stability under operational stress, particularly temperature. The thermal stability of a material dictates its processing window, operational limits, and long-term reliability.[9][10] For researchers and developers, a comprehensive understanding of SbSI's thermal behavior—from subtle phase transitions to complete chemical decomposition—is not merely academic; it is a critical prerequisite for process optimization and device engineering.
This guide provides an in-depth analysis of the thermal stability of SbSI. We will move beyond a simple recitation of data points to explore the causality behind its thermal characteristics. We will detail the self-validating experimental protocols required for accurate characterization and present a synthesized view of the material's behavior under thermal load, grounded in authoritative data.
Chapter 1: Fundamental Thermal Characteristics of SbSI
The thermal behavior of SbSI is characterized by two distinct phenomena: structural phase transitions that occur at lower temperatures and irreversible chemical decomposition at higher temperatures.
Phase Transitions: From Ferroelectric to Paraelectric
SbSI is perhaps most famous for its ferroelectric properties, which are temperature-dependent. As the material is heated, it undergoes phase transitions that alter its crystal symmetry and, consequently, its electrical properties.
-
Ferroelectric Phase: At temperatures below approximately 295-298 K (22-25 °C), SbSI exists in its ferroelectric phase.[4][5] This phase is characterized by a spontaneous electric polarization that can be reversed by an external electric field.
-
Antiferroelectric/Paraelectric Phases: As the temperature rises, SbSI transitions from its ferroelectric state. There is evidence for an intermediary antiferroelectric phase between 295 K and 410 K (137 °C), followed by a final transition to a paraelectric phase above 410 K.[4][5] The transition at ~295 K is known as the Curie point, a critical temperature above which the material loses its spontaneous polarization.[1][4]
These transitions are reversible and are fundamental to many of SbSI's applications. Understanding their precise temperatures is crucial for designing devices that operate reliably across different thermal environments.
Thermal Decomposition: The Upper Limit of Stability
Beyond its phase transitions, SbSI will undergo irreversible chemical decomposition when subjected to sufficiently high temperatures. The primary decomposition pathway involves the breakdown of SbSI into solid antimony sulfide (Sb₂S₃) and gaseous antimony triiodide (SbI₃).[3]
Decomposition Reaction: 3 SbSI(s) → Sb₂S₃(s) + SbI₃(g)
The onset temperature for this decomposition can vary depending on experimental conditions and material properties. Published data indicates decomposition beginning at temperatures ranging from 250 °C to 324 °C.[3][7][8] Some sources also report a melting point of 392 °C, which likely corresponds to a decomposition-related event.[2][11] This variability underscores the importance of controlled, standardized analysis.
Factors that can influence the decomposition temperature include:
-
Atmosphere: In the presence of oxygen, SbSI may react at elevated temperatures (e.g., ~400 °C) to form antimony oxides like Sb₂O₃ and Sb₂O₄.[3] Therefore, analysis is typically conducted under an inert atmosphere (e.g., Nitrogen, Argon) to isolate the intrinsic decomposition behavior.
-
Heating Rate: Faster heating rates can shift the apparent onset of decomposition to higher temperatures.[12]
-
Sample Morphology: The crystallinity, particle size, and density of the SbSI sample can affect heat transfer and the kinetics of the decomposition reaction.[12]
The diagram below illustrates the relationship between temperature and the distinct phases and decomposition of SbSI.
Caption: Temperature-dependent phases and decomposition of SbSI.
Chapter 2: Experimental Analysis of Thermal Stability
To quantitatively assess the thermal stability of SbSI, two primary thermoanalytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[13][14]
Thermogravimetric Analysis (TGA)
Principle of Causality: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13] For SbSI, this technique is ideal for precisely identifying the onset of decomposition. The causal link is direct: as SbSI decomposes, the volatile SbI₃ product escapes as a gas, resulting in a measurable mass loss. The remaining solid residue is Sb₂S₃.[3] This allows for a definitive determination of the upper temperature limit for the material's stability.
-
Instrument Preparation & Calibration:
-
Ensure the TGA instrument's balance and temperature sensors are calibrated according to manufacturer specifications. Weight calibration is typically performed with standard calibration weights, and temperature is verified using materials with known Curie points (e.g., nickel).
-
Select an appropriate sample pan, typically platinum or alumina, which is inert to the sample and its decomposition products.[15]
-
-
Sample Preparation:
-
Weigh a small, representative sample of SbSI (typically 5-10 mg) directly into the tared TGA pan. A smaller sample size minimizes thermal gradients within the sample.
-
-
Experimental Setup:
-
Place the sample pan onto the TGA's balance mechanism.
-
Seal the furnace and begin purging with a high-purity inert gas (e.g., Nitrogen or Argon) at a consistent flow rate (e.g., 20-50 mL/min). This is critical to prevent oxidative side reactions.[3]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30 °C).
-
Ramp the temperature at a linear heating rate, for example, 10 °C/min, up to a final temperature well beyond the expected decomposition, such as 600 °C. A controlled heating rate ensures reproducible results.[12]
-
-
Data Analysis:
-
Plot the sample mass (%) versus temperature.
-
The onset temperature of decomposition is determined from the point of initial deviation from the baseline, indicating the start of mass loss.
-
The resulting TGA curve provides quantitative data on the mass lost, which can be compared to the theoretical mass loss for the 3SbSI → Sb₂S₃ + SbI₃ reaction to validate the decomposition pathway.
-
The following diagram outlines the TGA workflow for a self-validating experiment.
Caption: Experimental workflow for TGA of SbSI.
Differential Scanning Calorimetry (DSC)
Principle of Causality: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[14][16] It is exceptionally sensitive to thermal events, even those with no associated mass change. For SbSI, DSC is the definitive tool for identifying the solid-state phase transitions. The causal mechanism is the enthalpy change (absorption or release of heat) associated with the rearrangement of the crystal lattice during a phase transition.[17] This appears as a peak (endothermic or exothermic) on the DSC thermogram.
-
Instrument Preparation & Calibration:
-
Calibrate the DSC's temperature and enthalpy response using certified reference materials (e.g., indium, tin) with known melting points and enthalpies of fusion.
-
Use hermetically sealed aluminum pans for the sample and an identical empty pan as the reference. Sealing prevents any potential sublimation from affecting the heat flow measurement.
-
-
Sample Preparation:
-
Weigh a small sample of SbSI (typically 3-7 mg) into a DSC pan and hermetically seal it.
-
-
Experimental Setup:
-
Place the sample and reference pans into the DSC cell.
-
Close the cell and begin purging with an inert gas (Nitrogen or Argon) at a stable flow rate.
-
-
Thermal Program:
-
Cool the sample to a temperature well below the expected first transition (e.g., -50 °C or 223 K).
-
Equilibrate at the starting temperature.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the phase transition regions up to a temperature below the decomposition onset (e.g., 200 °C or 473 K).
-
A heating and cooling cycle can be performed to investigate the reversibility and hysteresis of the transitions.
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C or K).
-
Phase transitions will appear as endothermic peaks (heat absorption) on the heating curve.
-
The peak temperature and the integrated area of the peak provide information on the transition temperature and the enthalpy of the transition, respectively. The Curie point (~295 K) and the second transition (~410 K) should be observable.[4][5]
-
Chapter 3: Summary of Thermal Stability Data
The following table summarizes the key thermal events for antimony iodide sulfide based on available literature. It is critical for researchers to recognize that these values, particularly for decomposition, can be influenced by the specific experimental conditions employed.
| Thermal Event | Temperature Range | Technique | Notes | References |
| Ferroelectric-Antiferroelectric Transition (Curie Point) | 292 - 298 K (19 - 25 °C) | DSC | Reversible first-order phase transition. | [1][4][5] |
| Antiferroelectric-Paraelectric Transition | ~410 K (137 °C) | DSC | Reversible phase transition. | [4][5] |
| Onset of Thermal Decomposition | 523 - 597 K (250 - 324 °C) | TGA | Irreversible mass loss begins. Atmosphere and heating rate dependent. | [3][7][8] |
| Primary Decomposition Reaction | > 523 K (> 250 °C) | TGA, XRD | SbSI decomposes into solid Sb₂S₃ and gaseous SbI₃. | [3] |
Conclusion
The thermal stability of antimony iodide sulfide is a multi-faceted characteristic defined by reversible phase transitions at lower temperatures and irreversible chemical decomposition at higher temperatures. A thorough characterization using standardized TGA and DSC protocols is essential for any research or development effort involving this material. The data clearly indicates that while SbSI is stable for applications operating around room temperature, processing temperatures must be carefully controlled, remaining below approximately 250 °C to avoid degradation.[8] Understanding these thermal limits and the factors that influence them is paramount to unlocking the full potential of SbSI in advanced electronic and optoelectronic devices.
References
-
One-dimensional single crystalline antimony sulfur iodide, SbSI. (n.d.). Request PDF. Retrieved January 13, 2026, from [Link]
-
Antiferroelectric phase transition in SbSI and SbSeI crystals. (n.d.). Request PDF | ResearchGate. Retrieved January 13, 2026, from [Link]
-
Synthesis of novel SbSI nanorods by a hydrothermal method. (n.d.). Request PDF | ResearchGate. Retrieved January 13, 2026, from [Link]
-
DSC thermogram of SbSI recorded in a N2 environment. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Phase relations in the CuI-SbSI-SbI3 composition range of the Cu–Sb–S–I quaternary system. (n.d.). CyberLeninka. Retrieved January 13, 2026, from [Link]
-
Mechanosynthesis of SbSI Targets for Pulsed Electron Deposition of Ferro-Photovoltaic Thin Films. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
-
Thermogravimetric analysis (TGA) of (a) SBA‐15, C2‐BSi@SBA‐15, and... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Synthesis and properties of antimony sulfoiodide doped with tin (II) cations. (n.d.). World Scientific Publishing. Retrieved January 13, 2026, from [Link]
-
Synthesis, Optical, Electrical, and Thermoelectric Characterization of SbSI/Graphite Nanocomposite. (n.d.). Request PDF | ResearchGate. Retrieved January 13, 2026, from [Link]
-
CRYSTAL STRUCTURE AND PHASE TRANSITIONS OF THE FERROELECTRIC ANTIMONY SULFOIODIDE SBSI. PART II. CRYSTAL STRUCTURE OF SBSI IN PHASES I, II AND III. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]
-
On the nature of low-temperature 'phase' transition in SbSI ferroelectric-semiconductor. (n.d.). IAEA International Nuclear Information System. Retrieved January 13, 2026, from [Link]
-
Antimony Sulfoiodide nanowires 99.999% (metal basis) 1g. (n.d.). Smart-elements.com. Retrieved January 13, 2026, from [Link]
-
Thermoelectric Properties of Sb-doped Mg2Si Prepared by Solid-State Synthesis. (n.d.). Request PDF | ResearchGate. Retrieved January 13, 2026, from [Link]
-
(PDF) Controlled growth of SbSI thin films from amorphous Sb 2 S 3 for low-temperature solution processed chalcohalide solar cells. (2018). ResearchGate. Retrieved January 13, 2026, from [Link]
-
antimony iodide sulfide | CAS#:13816-38-1. (n.d.). Chemsrc. Retrieved January 13, 2026, from [Link]
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An In-depth Technical Guide to Stibine, iodothioxo- (SbSI)
CAS Registry Number: 13816-38-1
Molecular Formula: ISSb
Abstract
This technical guide provides a comprehensive overview of Stibine, iodothioxo-, more commonly known as antimony sulfoiodide (SbSI). This fascinating material, with the CAS number 13816-38-1, stands at the intersection of ferroelectricity and semiconductor physics, offering a unique combination of properties that make it a compelling candidate for a variety of advanced applications. This document, intended for researchers, scientists, and professionals in drug development and materials science, delves into the fundamental chemical and physical properties of SbSI, its crystal structure and phase transitions, detailed synthesis methodologies, and its burgeoning applications. Furthermore, this guide addresses the critical aspects of chemical reactivity and provides essential safety and handling protocols, ensuring a well-rounded and practical resource for those working with this intriguing compound.
Introduction to Stibine, iodothioxo- (Antimony Sulfoiodide)
Stibine, iodothioxo-, with the chemical formula SbSI, is an inorganic compound that has garnered significant scientific interest due to its remarkable physical properties. It is a member of the chalcohalide family of materials, which are characterized by the presence of both chalcogen (in this case, sulfur) and halogen (iodine) anions.[1][2] SbSI is particularly notable for being a ferroelectric semiconductor, a rare class of materials that exhibit both ferroelectric ordering and semiconducting behavior.[3][4] This dual nature gives rise to a host of interesting phenomena, including strong piezoelectric, pyroelectric, and photoconductive effects.[4][5]
The unique properties of SbSI stem from its crystal structure, which undergoes phase transitions near room temperature, leading to dramatic changes in its electrical and optical characteristics.[5][6] These attributes have positioned SbSI as a promising material for applications in advanced electronic and optoelectronic devices, such as piezoelectric nanogenerators, sensors, photodetectors, and even in the realm of solar energy harvesting.[1][5][7][8] This guide will provide a detailed exploration of the science and technology of this remarkable compound.
Chemical and Physical Properties
Stibine, iodothioxo- is a dark red to gray crystalline solid.[9][10] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 13816-38-1 | [5] |
| Molecular Formula | ISSb | [5] |
| Molecular Weight | 280.73 g/mol | [5] |
| Synonyms | Antimony iodide sulfide, Iodothioxostibine, Antimony sulfoiodide, SbSI | [5][11] |
| Melting Point | 392 °C (decomposes) | [3][4] |
| Appearance | Gray to reddish-purple flakes, pieces, or powder | [12] |
| Solubility | Insoluble in water | [3][4] |
| Crystal Structure | Orthorhombic | [12][13] |
Crystal Structure and Phase Transitions
The remarkable properties of SbSI are intrinsically linked to its crystal structure and its temperature-dependent phase transitions. At room temperature, SbSI exists in a paraelectric phase, but upon cooling, it undergoes a transition to a ferroelectric phase.[5][6]
-
Paraelectric Phase: Above its Curie temperature (around 298 K), SbSI possesses a centrosymmetric orthorhombic crystal structure with the space group Pnam. In this phase, the material does not exhibit spontaneous electric polarization.[13]
-
Ferroelectric Phase: Below the Curie temperature, SbSI transitions to a polar orthorhombic structure with the space group Pna2₁. This transition involves the displacement of Sb and S atoms along the c-axis, leading to the development of a spontaneous electric polarization and rendering the material ferroelectric.[13]
-
Antiferroelectric Phase: Some studies have also reported an intermediate antiferroelectric phase between the ferroelectric and paraelectric phases, in the temperature range of approximately 295 K to 410 K.[6]
These phase transitions are displacive in nature and are responsible for the strong piezoelectric and pyroelectric effects observed in SbSI.[5][13]
Caption: Phase transitions of SbSI as a function of temperature.
Synthesis of Stibine, iodothioxo-
Several methods have been developed for the synthesis of SbSI, ranging from traditional solid-state reactions to more modern solution-based approaches. The choice of synthesis method can significantly influence the morphology and properties of the final product, such as nanowires, nanorods, or bulk crystals.
Sonochemical Synthesis of SbSI Nanowires
Sonochemical synthesis is a facile and efficient method for producing nanocrystalline SbSI at relatively low temperatures and atmospheric pressure.[14][15]
Principle: This method utilizes the energy of ultrasonic cavitation to induce chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, facilitating the reaction between the precursors.
Experimental Protocol:
-
Precursor Preparation: Stoichiometric amounts of elemental antimony (Sb), sulfur (S), and iodine (I) are weighed and placed in a reaction vessel.
-
Solvent Addition: Ethanol is typically used as the solvent and is added to the reaction vessel containing the precursors.[14]
-
Ultrasonic Irradiation: The reaction vessel is immersed in an ultrasonic bath and subjected to high-intensity ultrasound (e.g., 35 kHz, 2 W/cm²) for a specific duration, typically around 2 hours, at a controlled temperature (e.g., 50 °C).[15]
-
Product Isolation: The resulting SbSI gel is then collected, washed (e.g., with ethanol) to remove any unreacted precursors or byproducts, and dried.[16]
Caption: Sonochemical synthesis workflow for SbSI nanowires.
Hydrothermal Synthesis
Hydrothermal synthesis is another common method for preparing crystalline SbSI, particularly for nanorods and microrods.[17]
Principle: This technique involves carrying out chemical reactions in aqueous solutions at elevated temperatures and pressures in a sealed vessel called an autoclave. The high temperature and pressure increase the solubility of the reactants and facilitate the crystallization of the product.
Experimental Protocol:
-
Precursor Solution: A precursor solution is prepared by dissolving antimony and selenium sources, such as potassium antimony tartrate trihydrate and selenourea, in deionized water. A reducing agent like sodium sulfite may be added to prevent the formation of elemental selenium.[18]
-
Autoclave Treatment: The precursor solution is transferred to a Teflon-lined stainless steel autoclave. The autoclave is then heated to a specific temperature (e.g., 180-190 °C) for a set duration.[17]
-
Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting SbSI product is collected, washed with deionized water and ethanol, and dried.
Chemical Reactivity and Stability
The chemical reactivity of Stibine, iodothioxo- is largely dictated by the antimony(III) center and the nature of the sulfide and iodide ligands.
-
Reaction with Acids: Antimony compounds, in general, react with strong oxidizing acids.[13] Antimony dissolves in hot concentrated sulfuric acid and nitric acid.[19][20]
-
Reaction with Bases: Antimony(III) hydroxide is amphoteric, meaning it can react with both acids and bases.[21]
-
Thermal Decomposition: SbSI is reported to decompose at its melting point of 392 °C.[3][4] Thermal decomposition studies on related materials suggest that the decomposition process can be complex, involving the evolution of volatile species.[22][23][24]
-
Photocatalytic Activity: SbSI has demonstrated excellent photocatalytic activity under visible light irradiation for the degradation of organic pollutants like methyl orange.[1][25] This activity is attributed to the efficient generation of reactive oxygen species, such as singlet oxygen.[25]
Applications of Stibine, iodothioxo-
The unique combination of ferroelectric and semiconducting properties makes SbSI a versatile material with a wide range of potential applications.
-
Piezoelectric Nanogenerators: The high piezoelectric coefficient of SbSI makes it an excellent candidate for harvesting mechanical energy.[7][8] Flexible nanocomposites of SbSI with polymers have been developed for use in wearable electronics and sensors.[14]
-
Solar Cells: As a semiconductor with a suitable bandgap, SbSI is being explored as a light-absorbing material in photovoltaic devices.[26][27] Its ferroelectric nature can also lead to a bulk photovoltaic effect, which could enhance solar cell efficiency.[13]
-
Sensors: The sensitivity of SbSI's electrical properties to external stimuli makes it suitable for various sensing applications, including strain sensors and potentially gas sensors.[8]
-
Infrared Detectors and Optical Devices: Its pyroelectric and pyro-optic properties are advantageous for applications in infrared detection and integrated optical devices.[3][4]
-
Environmental Remediation: The demonstrated photocatalytic activity of SbSI under visible light suggests its potential use in the degradation of organic pollutants in wastewater.[27]
Caption: Overview of the primary applications for SbSI.
Safety and Handling
As with all chemical compounds, proper safety precautions must be observed when handling Stibine, iodothioxo-. The toxicity of antimony compounds can vary depending on their form and oxidation state, with trivalent antimony compounds generally being more toxic than pentavalent ones.[13][26]
Hazard Summary:
-
Ingestion: Harmful if swallowed.[9] Ingesting large doses of antimony can cause vomiting.[13]
-
Inhalation: Harmful if inhaled.[9] Breathing high levels of antimony for extended periods can irritate the eyes and lungs and may lead to heart and lung problems.[13]
-
Skin and Eye Contact: Prolonged contact with antimony can cause skin irritation.[13]
-
Carcinogenicity: Antimony trioxide is considered possibly carcinogenic to humans by the IARC.[13]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[28]
-
Avoid creating dust.[2]
-
Wash hands thoroughly after handling.[28]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[29]
Spill and Disposal:
-
In case of a spill, avoid generating dust.[2] Collect the spilled material mechanically and place it in a suitable container for disposal.[30]
-
Dispose of waste in accordance with local, state, and federal regulations.[29]
Conclusion
Stibine, iodothioxo- (SbSI) is a material of significant scientific and technological importance. Its unique status as a ferroelectric semiconductor endows it with a rich array of physical properties that are being actively explored for a new generation of electronic and optoelectronic devices. From energy harvesting and solar power to advanced sensors and environmental remediation, the potential applications of SbSI are both diverse and promising. Continued research into the synthesis of high-quality SbSI nanostructures and a deeper understanding of its fundamental properties will undoubtedly pave the way for its integration into innovative technologies. This guide has provided a comprehensive foundation for researchers and professionals, summarizing the current knowledge on this remarkable compound and offering practical insights for its synthesis, handling, and application.
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Phase transitions in antimony iodide sulfide
An In-Depth Technical Guide to Phase Transitions in Antimony Iodide Sulfide (SbSI)
For Researchers and Materials Scientists
Abstract
Antimony Iodide Sulfide (SbSI) is a paradigm material within the class of ferroelectric semiconductors, exhibiting a unique confluence of strong piezoelectric, pyroelectric, and photoconductive properties.[1][2] Central to its functionality is a ferroelectric-to-paraelectric phase transition that occurs near room temperature, making it a subject of intense research for applications in sensors, actuators, and energy harvesting.[3][4] This technical guide provides a comprehensive exploration of the structural, thermal, and electronic phenomena governing the phase transitions in SbSI. We delve into the crystallographic changes, the influence of external stimuli such as temperature and pressure, and the resultant impact on the material's physical properties. Detailed, field-proven experimental protocols for characterizing these transitions using X-ray diffraction, differential scanning calorimetry, and dielectric spectroscopy are presented, offering researchers a practical framework for investigation. The causality behind experimental choices is explained, ensuring a deep, mechanistic understanding of this fascinating quasi-one-dimensional material.
Introduction to Antimony Iodide Sulfide (SbSI)
Antimony Iodide Sulfide (SbSI) is a ternary chalcohalide compound (V-VI-VII) that crystallizes in a quasi-one-dimensional structure. Its crystal lattice is composed of double chains of [(SbSI)∞]₂ extending along the c-axis, held together by weaker van der Waals forces. This structural anisotropy is the origin of its remarkable properties, including one of the highest known piezoelectric moduli and a strong coupling between its semiconducting and ferroelectric nature.[1]
The most significant characteristic of SbSI is its ferroelectric phase transition, which occurs at a Curie temperature (T_c) near room temperature (typically 290-298 K).[1][5] This transition is the focal point of this guide, as it dictates the material's operational range and unlocks its most potent functionalities. Understanding and controlling this phase transition is paramount for harnessing SbSI in advanced technological applications, from infrared detectors to piezoelectric nanogenerators.[2][4]
The Primary Ferroelectric-Paraelectric Phase Transition
The cornerstone of SbSI's behavior is a first-order displacive phase transition from a low-temperature ferroelectric phase to a high-temperature paraelectric phase.[5][6]
Mechanism and Structural Transformation
The phase transition involves a subtle but critical change in the crystal symmetry.
-
Ferroelectric Phase (T < T_c): Below the Curie temperature, SbSI exists in the orthorhombic space group Pna2₁ (C₂ᵥ⁹).[1] In this phase, the Sb³⁺ and S²⁻ ions are displaced along the c-axis relative to the I⁻ ions, breaking the center of symmetry and giving rise to a spontaneous electric polarization (P_s) along this axis.
-
Paraelectric Phase (T > T_c): Above the Curie temperature, the thermal energy overcomes the potential barrier for atomic displacement. The atoms shift to more symmetric positions, and the crystal adopts the centrosymmetric orthorhombic space group Pnma (D₂ₕ¹⁶).[1] The loss of the unique polar axis results in the disappearance of spontaneous polarization.
Some studies have also proposed the existence of an intermediate antiferroelectric phase (space group P2₁2₁2₁) between the ferroelectric and paraelectric states, typically in the range of 295 K to 410 K.[5][7] However, this remains a topic of discussion, with other detailed studies identifying the high-temperature phase as a disordered paraelectric Pnma structure.[1][8]
The Curie Temperature (T_c) and Influencing Factors
The reported Curie temperature for SbSI single crystals typically falls within the range of 283 K to 298 K.[1] However, this value is not fixed and is highly sensitive to several factors:
-
Synthesis Method & Stoichiometry: Variations in crystal growth conditions (e.g., vapor transport vs. hydrothermal) can introduce defects or slight non-stoichiometry, altering T_c.[1][9]
-
Impurities and Doping: The introduction of dopants can significantly shift the transition temperature. For instance, substituting iodine with chlorine (SbSI₁₋ₓClₓ) has been shown to increase T_c to over 330 K. Similarly, doping with tin can elevate the Curie point by more than 10 K.[10]
-
External Pressure: Applying hydrostatic pressure reconfigures the lone-pair electrons of antimony, which can induce ferroelectricity and other phase transitions at different pressure points, significantly altering the electronic and optical properties.[11][12]
The following table summarizes the key structural parameters of SbSI across its primary phase transition.
| Property | Ferroelectric Phase | Paraelectric Phase |
| Temperature | T < T_c (≈298 K) | T > T_c (≈298 K) |
| Symmetry | Non-centrosymmetric | Centrosymmetric |
| Space Group | Pna2₁ | Pnma |
| Spontaneous Polarization (P_s) | Non-zero (≈25 µC/cm²) | Zero |
| Piezoelectric Effect | Present | Absent |
Associated Physical Phenomena
The transition is accompanied by dramatic anomalies in several physical properties:
-
Dielectric Constant: The dielectric permittivity (ε') exhibits a sharp, lambda-shaped peak at the Curie temperature, reaching values as high as 4400 at 1 kHz, which is a hallmark of a ferroelectric phase transition.[1]
-
Spontaneous Polarization: As the material is cooled below T_c, a spontaneous polarization emerges and increases in magnitude, which can be observed through ferroelectric hysteresis (P-E) loop measurements.[13]
-
Band Gap: The electronic band structure is altered during the transition, leading to a change in the semiconductor band gap.[14]
-
Piezoelectric Response: The piezoelectric coefficients of SbSI become exceptionally large in the immediate vicinity of the phase transition temperature.[1]
Experimental Characterization of Phase Transitions
A multi-technique approach is essential for a comprehensive understanding of the phase transitions in SbSI. Here, we provide standardized protocols for the three core characterization methods.
Structural Analysis: Temperature-Dependent X-Ray Diffraction (XRD)
Causality: XRD is the definitive technique for identifying crystal structures. By performing XRD measurements as a function of temperature, one can directly observe the symmetry change from Pna2₁ to Pnma and precisely track the evolution of lattice parameters, which provides undeniable evidence of the structural phase transition.
Experimental Protocol:
-
Sample Preparation: A finely ground powder of SbSI is prepared to ensure random crystallite orientation. The powder is mounted on a zero-background sample holder compatible with a high-temperature stage.
-
Instrument Setup: A high-resolution powder diffractometer equipped with a temperature-controlled stage (e.g., Anton Paar) and a monochromatic X-ray source (typically Cu Kα) is used.
-
Measurement Sequence:
-
An initial scan is performed at room temperature (e.g., 295 K) across a wide 2θ range (e.g., 10-80°) to confirm phase purity against standard patterns like JCPDS Card no. 88-0988.[15]
-
The temperature is then raised in discrete steps (e.g., 2 K increments) through the expected transition region (e.g., 290 K to 310 K). A sufficient equilibration time (e.g., 5 minutes) must be allowed at each temperature step.
-
At each temperature, a full diffraction pattern is collected.
-
-
Data Analysis:
-
The collected patterns are analyzed using Rietveld refinement software (e.g., GSAS-II, FullProf).
-
The refinement will confirm the space group at each temperature (Pna2₁ below T_c, Pnma above T_c).
-
The lattice parameters (a, b, c) are extracted from the refinement and plotted against temperature to visualize their behavior across the transition.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Causality: A first-order phase transition involves a latent heat (enthalpy change). DSC directly measures the heat flow into or out of a sample as a function of temperature. The phase transition is detected as a distinct endothermic peak upon heating (or exothermic upon cooling), allowing for precise determination of T_c and the transition enthalpy (ΔH).
Experimental Protocol:
-
Sample Preparation: A small amount of SbSI sample (typically 3-10 mg) is weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: A calibrated DSC instrument is purged with an inert gas (e.g., Nitrogen) to provide a stable atmosphere.
-
Measurement Program:
-
The sample is first cooled to a temperature well below the transition (e.g., 273 K).
-
A heating ramp is applied at a controlled rate (e.g., 5-10 K/min) to a temperature well above the transition (e.g., 320 K).[16]
-
The sample is then held isothermally for a few minutes before a controlled cooling ramp is applied at the same rate back to the starting temperature.
-
-
Data Analysis:
-
The heat flow is plotted against temperature. The phase transition will appear as a peak.
-
The T_c is typically taken as the onset temperature of the peak.
-
The area under the peak is integrated to calculate the enthalpy of the transition (ΔH).
-
The difference in T_c between the heating and cooling curves provides the thermal hysteresis, confirming the first-order nature of the transition.
-
Dielectric Characterization: Impedance Spectroscopy
Causality: The dielectric constant of a ferroelectric material is directly related to its ability to be polarized by an electric field. At the Curie temperature, the crystal structure is "soft" and most susceptible to polarization, leading to a dramatic peak in the dielectric constant. This electrical signature is one of the most sensitive indicators of the ferroelectric transition.
Experimental Protocol:
-
Sample Preparation: A thin, polished single crystal or a pressed polycrystalline pellet of SbSI is used. Conductive electrodes (e.g., silver paste, sputtered gold) are applied to two opposing faces.
-
Instrument Setup: The sample is mounted in a temperature-controlled sample holder connected to an LCR meter or impedance analyzer.
-
Measurement Program:
-
The sample is placed in a cryostat or furnace, and the temperature is swept across the transition region (e.g., 270 K to 330 K) in small, controlled steps.
-
At each temperature step, the capacitance (C) and dissipation factor (tan δ) are measured over a range of frequencies (e.g., 100 Hz to 100 kHz).[1]
-
-
Data Analysis:
-
The real part of the dielectric permittivity (ε') is calculated from the capacitance using the formula ε' = (C * d) / (ε₀ * A), where d is the sample thickness, A is the electrode area, and ε₀ is the vacuum permittivity.
-
ε' is plotted as a function of temperature for several frequencies.
-
The temperature at which the maximum ε' occurs is identified as the Curie temperature, T_c.
-
The inverse permittivity (1/ε') can be plotted against temperature above T_c to verify the Curie-Weiss law behavior (1/ε' ∝ T - T₀).[6]
-
Conclusion and Outlook
The phase transitions in antimony iodide sulfide are a rich field of study, linking fundamental crystal physics to tangible material properties. The primary ferroelectric-paraelectric transition near room temperature is the key to its exceptional piezoelectric and dielectric characteristics. A thorough characterization, combining structural, thermal, and electrical measurements, is crucial for any researcher working with this material. While the fundamentals of the main transition are well-established, areas such as the nature of the proposed intermediate antiferroelectric phase and the precise control of T_c through nanoscale engineering and advanced doping strategies remain fertile ground for future investigation. The insights gained from studying these transitions will continue to drive the development of next-generation sensors, energy harvesters, and optoelectronic devices based on this remarkable lead-free ferroelectric semiconductor.
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Theoretical Modeling of Stibine, iodothioxo-: A Technical Guide for Researchers
Introduction: Unveiling the Computational Landscape of a Unique Antimony Compound
Stibine, iodothioxo-, with the chemical formula ISSb and the IUPAC name iodo(sulfanylidene)stibane, represents a fascinating yet understudied molecule at the intersection of inorganic chemistry and medicinal research.[1][2][3] Antimony compounds have a long history in medicine, particularly in the treatment of parasitic diseases like leishmaniasis, and are being explored for their anti-tumor properties.[4][5] For drug development professionals and researchers, understanding the fundamental molecular properties of such compounds is paramount for elucidating mechanisms of action, predicting toxicity, and designing novel therapeutics.
Due to the presence of the heavy element antimony, experimental characterization of stibine, iodothioxo- can be challenging. Furthermore, its inherent instability makes it difficult to study empirically.[6] Theoretical modeling, grounded in quantum chemistry, offers a powerful and indispensable alternative for predicting its structure, reactivity, and spectroscopic signatures. This guide provides an in-depth technical framework for the theoretical modeling of stibine, iodothioxo-, tailored for researchers, scientists, and drug development professionals. We will delve into the requisite theoretical considerations, present a robust computational protocol, and discuss the interpretation of the calculated results in a drug discovery context.
Part 1: The Theoretical Cornerstone - Navigating Quantum Chemistry for Heavy Elements
The accurate theoretical description of molecules containing heavy elements like antimony and iodine is non-trivial. The high nuclear charge of these elements leads to significant relativistic effects that influence their electronic structure and, consequently, their chemical behavior.[7][8][9] A sound theoretical model for stibine, iodothioxo- must, therefore, be built upon a foundation that correctly accounts for these phenomena.
The Imperative of Relativistic Effects
For electrons in inner orbitals of heavy atoms, velocities can approach a significant fraction of the speed of light. This necessitates a departure from non-relativistic quantum mechanics (based on the Schrödinger equation) and an embrace of relativistic quantum chemistry.[7][10][11] The primary relativistic effects to consider are:
-
Scalar Relativistic Effects: These encompass the mass-velocity correction and the Darwin term. The mass-velocity term accounts for the increase in electron mass at high speeds, leading to the contraction of s and p orbitals. The Darwin term addresses the "zitterbewegung" (trembling motion) of the electron. Collectively, these scalar effects modify orbital energies and bond lengths.[9][12]
-
Spin-Orbit Coupling (SOC): This is the interaction between an electron's spin and its orbital angular momentum. For heavy elements, SOC is substantial and can significantly influence molecular properties, including geometry and reactivity. It is also responsible for the splitting of energy levels.[8][12]
Neglecting these effects can lead to qualitatively incorrect predictions for molecules containing antimony and iodine.
Density Functional Theory (DFT): A Pragmatic and Powerful Choice
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for its excellent balance of accuracy and computational cost.[13][14] DFT methods are well-suited for studying antimony complexes and can provide reliable predictions of their properties.[13][15] The core idea of DFT is to use the electron density, a simpler quantity than the many-electron wavefunction, to determine the energy of a system.
The accuracy of a DFT calculation is highly dependent on the choice of the exchange-correlation functional. For antimony compounds, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have shown good performance.
Part 2: A Practical Workflow for the Theoretical Modeling of Stibine, iodothioxo-
This section outlines a step-by-step computational protocol for the theoretical modeling of stibine, iodothioxo-. The causality behind each choice of parameter and method is explained to ensure a self-validating and robust workflow.
Caption: A comprehensive workflow for the theoretical modeling of Stibine, iodothioxo-.
Step 1: Molecular Structure Input
The initial step is to generate a 3D structure of stibine, iodothioxo-. This can be done using its SMILES (Simplified Molecular Input Line Entry System) string, which is S=[Sb]I.[2] Molecular modeling software can convert this into an initial 3D coordinate file.
Step 2: Software Selection
Several quantum chemistry software packages are capable of performing the necessary calculations. Some widely used options include:
-
Gaussian: A versatile and popular program with a wide range of DFT functionals and basis sets.[13]
-
Amsterdam Modeling Suite (ADF): Particularly strong for calculations on heavy elements due to its implementation of the ZORA (Zeroth-Order Regular Approximation) relativistic Hamiltonian and Slater-type basis sets.[16]
-
Other options include ORCA, Q-Chem, and NWChem.[17]
The choice of software will depend on user familiarity and available licenses.
Step 3: Method Selection - Choosing the Right DFT Functional
The selection of the DFT functional is critical for accuracy. Based on literature for similar antimony complexes, the following functionals are recommended:
| Functional | Type | Rationale |
| B3LYP | Hybrid GGA | A widely used and well-benchmarked functional that often provides a good balance of accuracy and computational cost for main group elements.[13][15] |
| PBE0 | Hybrid GGA | Another popular hybrid functional that can offer improved performance over B3LYP for some systems. |
| ωB97X-D | Range-separated hybrid with dispersion correction | This functional is designed to perform well for non-covalent interactions and can provide a more accurate description of the overall potential energy surface. |
| HSE06 | Screened hybrid functional | Often used for solid-state calculations, but can also be beneficial for molecular systems, particularly for obtaining accurate band gaps (HOMO-LUMO gaps).[18] |
For initial investigations, B3LYP is a reasonable starting point. For higher accuracy, especially if intermolecular interactions are of interest, a dispersion-corrected functional like ωB97X-D is advisable.
Step 4: Basis Set Selection - A Critical Choice for Heavy Atoms
The basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing heavy elements, it is crucial to use basis sets that are designed to handle relativistic effects.
| Atom | Recommended Basis Sets | Rationale |
| Sb (Antimony) | LANL2DZ, Def2-SVP, Def2-TZVP | These basis sets employ Effective Core Potentials (ECPs) to represent the core electrons, which implicitly include scalar relativistic effects.[13][15] This significantly reduces computational cost while maintaining accuracy for valence properties. |
| I (Iodine) | LANL2DZ, LANL08(d), Def2-SVP, Def2-TZVP | Similar to antimony, ECP-based basis sets are the standard choice. LANL08(d) is a revised and improved version of LANL2DZ.[19] |
| S (Sulfur) | 6-31G(d,p), 6-311+G(2d,p), Def2-SVP, Def2-TZVP | For the lighter sulfur atom, Pople-style (e.g., 6-31G*) or Dunning-style correlation-consistent basis sets can be used. The addition of polarization (d,p) and diffuse (+) functions is important for accurately describing bonding and lone pairs.[20] |
A recommended starting point for a balanced calculation is to use the LANL2DZ or Def2-SVP basis set for Sb and I, and the 6-31G(d,p) basis set for S. For higher accuracy, the Def2-TZVP basis set can be employed for all atoms.
Step 5: Geometry Optimization
The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.[21][22] This is an iterative process where the forces on the atoms are calculated, and the atomic positions are adjusted until the forces are close to zero.[23] It is essential to use tight convergence criteria to ensure a well-defined minimum is located.
Step 6: Frequency Calculation
Once a stationary point is found through geometry optimization, a frequency calculation must be performed.[23] This involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). The results of this calculation serve two critical purposes:
-
Verification of the Minimum: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state) rather than a stable structure.[23]
-
Prediction of Vibrational Spectra: The calculated frequencies correspond to the vibrational modes of the molecule and can be used to predict its infrared (IR) and Raman spectra.
Part 3: Analysis, Interpretation, and Application
The output of these calculations provides a wealth of information about the molecular properties of stibine, iodothioxo-.
Caption: Interpreting computational outputs for chemical insights and drug discovery applications.
Structural Parameters
The optimized geometry provides precise bond lengths and angles. Of particular interest will be the Sb=S double bond and the Sb-I single bond. These values can be compared to known experimental data for similar compounds to validate the computational model.
Vibrational Spectra
The calculated IR and Raman spectra can serve as a "fingerprint" for the molecule, aiding in its experimental identification if it is synthesized. The frequencies and intensities of the Sb=S and Sb-I stretching modes will be particularly informative.
Electronic Structure Analysis
-
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.
-
Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with biological targets.
Application in Drug Development
The theoretical data generated for stibine, iodothioxo- can be directly applied in a drug development pipeline:
-
Quantitative Structure-Activity Relationship (QSAR): The calculated quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, polarizability) can be used as inputs for QSAR models.[24] These models correlate molecular properties with biological activity, enabling the prediction of the efficacy of new, related compounds.
-
Molecular Docking: The optimized 3D structure and its electrostatic potential can be used in molecular docking simulations to predict how the molecule might bind to a protein target. This can help to identify potential biological targets and guide the design of more potent analogues.
Conclusion
The theoretical modeling of stibine, iodothioxo- presents a tractable challenge that can yield significant insights into its chemical nature and potential as a therapeutic agent. By employing a robust computational strategy centered on Density Functional Theory, incorporating appropriate relativistic treatments for the heavy atoms, and carefully selecting basis sets and functionals, researchers can obtain reliable predictions of its structure, spectroscopy, and reactivity. This in-silico approach not only complements experimental efforts but also provides a predictive framework to accelerate the discovery and development of novel antimony-based drugs.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Stibine, iodothioxo- (SbSI) Thin Films
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Resurgence of Antimony Thioiodide (SbSI) as a Functional Material
Antimony thioiodide (SbSI), chemically known as iodothioxostibine, is a ternary pnictogen chalcohalide (V-VI-VII) that has garnered significant research interest due to its unique combination of ferroelectric and semiconducting properties.[1][2] Its high absorption coefficient in the visible spectrum, a suitable bandgap of approximately 1.8 eV, and photo-ferroic characteristics make it a compelling candidate for a variety of optoelectronic applications, including solar cells, photodetectors, and self-powered optoelectronic devices.[3][4] This guide provides detailed protocols for the synthesis of high-quality SbSI thin films, focusing on accessible and reproducible methods for research and development.
PART 1: Precursor Synthesis and Considerations
While direct synthesis of a volatile "Stibine, iodothioxo-" precursor for techniques like Chemical Vapor Deposition (CVD) is not the most common approach, the following section details the preparation of SbSI powder, which can be used as a target for physical deposition methods, and the precursor solutions for solution-based techniques.
Solid-State Mechanochemical Synthesis of SbSI Powder
This solvent-free method provides a route to pure, stoichiometric polycrystalline SbSI powder at room temperature, suitable for creating targets for deposition techniques like Pulsed Electron Deposition.[1]
Protocol:
-
Stoichiometric Measurement: Accurately weigh elemental antimony (Sb), sulfur (S), and iodine (I) in a 1:1:1 molar ratio.
-
Milling: Place the elemental powders into a high-energy planetary ball mill.
-
Milling Parameters: Mill the mixture at room temperature. The duration and speed of milling should be optimized to ensure complete reaction and formation of the orthorhombic SbSI phase.
-
Product Recovery: After milling, carefully recover the resulting pure, polycrystalline SbSI powder.
-
Target Preparation (Optional): The synthesized powder can be sintered under mild thermal conditions to produce dense targets for deposition systems.[1]
Causality of Experimental Choices:
-
High-Energy Ball Milling: This technique provides the necessary mechanical energy to overcome the activation barrier for the solid-state reaction between the elements, avoiding the need for high temperatures or solvents.
-
Stoichiometric Control: Precise control of the initial elemental ratios is crucial for obtaining a pure SbSI phase without secondary phases.
Precursor Solutions for Solution-Based Synthesis
For solution-based methods, two separate precursor solutions are typically prepared: an antimony sulfide source and an antimony iodide source.
Protocol:
-
Antimony Sulfide Precursor Solution (SbCl₃-Thiourea Complex):
-
Antimony Iodide Precursor Solution:
Expert Insights:
-
The ratio of SbCl₃ to thiourea in the antimony sulfide precursor solution is a critical parameter that influences the morphology and density of the final SbSI film.[3]
-
The choice of solvent for the SbI₃ solution can affect the surface morphology of the resulting film.[2]
PART 2: Thin Film Deposition Protocols
Two primary methods for the synthesis of SbSI thin films are detailed below: a two-step solution processing method and a vapor-phase conversion method.
Two-Step Solution Processing
This method involves the initial deposition of an amorphous antimony sulfide (am-Sb₂S₃) film, which is subsequently converted to crystalline SbSI.[2][3]
Experimental Workflow:
Caption: Workflow for the two-step solution processing of SbSI thin films.
Detailed Protocol:
-
Substrate Preparation:
-
Clean FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Deposit a TiO₂ blocking layer (TiO₂-BL) by spin-coating a suitable precursor solution (e.g., 0.45 M TiO₂-BL solution) at 5000 rpm for 60 seconds, followed by annealing at 500°C for 30 minutes.[5]
-
Treat the substrates with a UV/O₃ cleaner for 20 minutes before transferring them to a glove box.[5]
-
-
Step I: Amorphous Sb₂S₃ Deposition:
-
Spin-coat the prepared SbCl₃-TU solution onto the TiO₂-BL/FTO substrate at 3000 rpm for 60 seconds.
-
Anneal the film on a pre-heated hot plate at 150°C for 5 minutes to form an amorphous Sb₂S₃ (am-Sb₂S₃) film.[3]
-
-
Step II: Conversion to SbSI:
-
After cooling the am-Sb₂S₃ film to room temperature, spin-coat the SbI₃ solution onto the film at 3000 rpm for 60 seconds.[5]
-
Anneal the sample at a temperature between 100°C and 300°C for 1 hour. A dense, pure SbSI phase with high crystallinity is typically obtained at an annealing temperature of 200°C.[3]
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| TiO₂-BL Spin Speed | 5000 rpm | [5] |
| TiO₂-BL Annealing | 500°C for 30 min | [5] |
| am-Sb₂S₃ Spin Speed | 3000 rpm | [3] |
| am-Sb₂S₃ Annealing | 150°C for 5 min | [3] |
| SbI₃ Solution Spin Speed | 3000 rpm | [5] |
| SbSI Conversion Annealing | 200°C for 1 hour | [3] |
Vapor-Phase Conversion of Sb₂S₃ to SbSI
This method offers a rapid synthesis of crystalline SbSI micro-needles by converting a pre-deposited Sb₂S₃ film using SbI₃ vapor.[4][6]
Experimental Workflow:
Caption: Workflow for the vapor-phase conversion of Sb₂S₃ to SbSI.
Detailed Protocol:
-
Sb₂S₃ Film Deposition:
-
SbI₃ Evaporation Target Preparation:
-
Dissolve SbI₃ crystals in a suitable solvent and drop-cast the solution onto a microscope slide to create an evaporation target.[4]
-
-
Vapor Conversion Process:
-
Mount the substrate with the pre-deposited Sb₂S₃ film facing the SbI₃ evaporation target.
-
Heat the SbI₃ target to 250°C within 5 minutes. The sublimed SbI₃ will react with the Sb₂S₃ film, indicated by a color change from bright orange to dark red.[4]
-
To enhance crystallinity, the sample can be heated for an additional 10 minutes.[4]
-
-
Post-Treatment:
-
After cooling, rinse the samples in ethanol to remove any residual SbI₃.[4]
-
PART 3: Characterization and Validation
3.1 Structural and Morphological Analysis
-
X-ray Diffraction (XRD): To confirm the formation of the crystalline orthorhombic SbSI phase and to assess the film's crystallinity and orientation.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology, grain size, and film density.
3.2 Optical Properties
-
UV-Vis Spectroscopy: To determine the optical bandgap of the synthesized SbSI films. The bandgap is typically around 1.8 eV.[3]
3.3 Compositional Analysis
-
X-ray Photoelectron Spectroscopy (XPS): To verify the stoichiometry of the SbSI films and to identify the chemical states of antimony, sulfur, and iodine.[1]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete conversion to SbSI | Insufficient annealing temperature or time. Poor morphology of the initial Sb₂S₃ film preventing complete reaction. | Optimize annealing parameters. Adjust the SbCl₃:TU ratio to obtain a more uniform and less dense am-Sb₂S₃ film. |
| Poor film morphology (e.g., pinholes, cracks) | Inappropriate precursor concentration or solvent. Non-ideal spin-coating parameters. | Optimize precursor solution concentrations and solvent choice. Adjust spin speed and time. |
| Presence of secondary phases (e.g., Sb₂S₃, SbI₃) | Non-stoichiometric precursor delivery. Incorrect annealing temperature. | Ensure accurate precursor solution preparation and deposition. Fine-tune the annealing temperature. |
Conclusion and Future Outlook
The methods detailed in this guide provide robust and reproducible pathways for the synthesis of high-quality "Stibine, iodothioxo-" (SbSI) thin films. The two-step solution processing method offers excellent control over film morphology at low temperatures, making it suitable for a wide range of substrates. The vapor-phase conversion technique provides a rapid route to crystalline SbSI. Further research into optimizing these processes and exploring other deposition techniques, such as atomic layer deposition (ALD), will continue to advance the integration of SbSI into next-generation optoelectronic devices.
References
-
Mechanosynthesis of SbSI Targets for Pulsed Electron Deposition of Ferro-Photovoltaic Thin Films. (URL: [Link])
-
Controlled growth of SbSI thin films from amorphous Sb2S3 for low-temperature solution-processed chalcohalide solar cells. (URL: [Link])
-
Controlled growth of SbSI thin films from amorphous Sb2S3 for low-temperature solution processed chalcohalide solar cells | APL Materials | AIP Publishing. (URL: [Link])
-
Thin film synthesis of SbSI micro-crystals for self-powered photodetectors with rapid time response - Nanoscale (RSC Publishing). (URL: [Link])
-
Thin film synthesis of SbSI micro-crystals for self-powered photodetectors with rapid time response - RSC Publishing. (URL: [Link])
-
(PDF) Controlled growth of SbSI thin films from amorphous Sb 2 S 3 for low-temperature solution processed chalcohalide solar cells - ResearchGate. (URL: [Link])
-
(PDF) SbSI Films for Ferroelectric Memory Applications - ResearchGate. (URL: [Link])
-
Antimony sulfide thin films in chemically deposited thin film photovoltaic cells | Request PDF. (URL: [Link])
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Antimony sulfide thin films in chemically deposited thin film photovoltaic cells (Journal Article) | ETDEWEB. (URL: [Link])
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Application Notes and Protocols: Antimony Iodide Sulfide (SbSI) in Photovoltaic Applications
<
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Promise of Antimony Iodide Sulfide
Antimony iodide sulfide (SbSI) is emerging as a compelling material for next-generation photovoltaic technologies. As a member of the ternary chalcohalide family (compounds with the general formula MChX, where M = Sb, Bi; Ch = S, Se; and X = I, Br, Cl), SbSI offers a unique combination of properties that make it a promising alternative to lead-based perovskites.[1] Key advantages include its high stability, low toxicity, and the use of earth-abundant elements.[1]
SbSI possesses a suitable bandgap of approximately 1.8 eV, a high absorption coefficient, and low effective mass of its charge carriers, all of which are desirable for solar cell applications.[2][3] Furthermore, SbSI is a photoferroic material, meaning it exhibits both photovoltaic and ferroelectric properties.[2][3] This ferroelectricity can potentially enhance charge separation and collection within the solar cell, leading to improved performance.[2][3] While power conversion efficiencies (PCEs) are still modest compared to established technologies, with reported values ranging from under 1% to over 4%, ongoing research is rapidly advancing the field.[2][4][5]
This document provides a detailed guide to the synthesis of SbSI thin films and the fabrication of SbSI-based solar cells, with a focus on solution-processing methods that are both cost-effective and scalable.
Part 1: Synthesis of SbSI Thin Films
The quality of the SbSI absorber layer is paramount to achieving high-performance photovoltaic devices. Solution-based, two-step sequential deposition has proven to be an effective method for producing high-quality SbSI thin films.[2][3] This process involves the initial deposition of an antimony sulfide (Sb₂S₃) layer, which is subsequently converted to SbSI through a reaction with antimony iodide (SbI₃).
Protocol 1: Two-Step Solution-Based Synthesis of SbSI Thin Films
This protocol is adapted from a method that yields a pure SbSI phase with high crystallinity at a low processing temperature of 200°C.[2]
Step 1: Formation of Amorphous Sb₂S₃ Film
-
Precursor Solution Preparation:
-
Prepare a solution of antimony chloride (SbCl₃) and thiourea (TU) in N,N-dimethylformamide (DMF).
-
The molar ratio of SbCl₃ to TU is a critical parameter that influences the morphology of the final SbSI film. A ratio of 1:1.3 has been shown to produce dense films.[2]
-
-
Substrate Preparation:
-
Clean F-doped SnO₂ (FTO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Deposit a compact titanium dioxide (TiO₂) blocking layer onto the FTO substrate. This layer serves as an electron transport layer (ETL).
-
-
Spin Coating:
-
Spin coat the SbCl₃-TU solution onto the TiO₂/FTO substrate.
-
Anneal the film at 150°C to form an amorphous Sb₂S₃ (am-Sb₂S₃) layer.
-
Step 2: Conversion to SbSI
-
SbI₃ Solution Preparation:
-
Dissolve antimony iodide (SbI₃) in N-methyl-2-pyrrolidone (NMP).
-
-
Spin Coating and Annealing:
-
Spin coat the SbI₃ solution onto the am-Sb₂S₃ film.
-
Anneal the substrate at a temperature between 150°C and 200°C. This step facilitates the conversion of Sb₂S₃ to SbSI.[2] It is crucial to maintain the temperature below 250°C, as SbSI is thermally unstable at higher temperatures and can decompose back into Sb₂S₃ and SbI₃.[2][3]
-
Causality Behind Experimental Choices:
-
Amorphous Sb₂S₃ Intermediate: Using an amorphous form of Sb₂S₃ is key to achieving a uniform and dense SbSI film at low temperatures. Crystalline Sb₂S₃ does not readily convert to SbSI under these conditions.[2]
-
Thiourea Ratio: The concentration of thiourea in the initial precursor solution directly impacts the morphology of the resulting SbSI film. Higher TU ratios (e.g., 1:3.0) can lead to more continuous and dense films, which generally exhibit higher crystallinity and better light absorption.[2]
-
Annealing Temperature: The final annealing temperature is a trade-off. While higher temperatures can promote crystallinity, exceeding the decomposition temperature of SbSI (around 250°C) will result in the formation of undesirable Sb₂S₃ phases.[2][3]
Part 2: Fabrication of SbSI Photovoltaic Devices
Once a high-quality SbSI thin film is prepared, the next step is to complete the solar cell device structure. A common architecture for SbSI solar cells is the planar heterojunction structure.
Protocol 2: Planar Heterojunction SbSI Solar Cell Fabrication
This protocol outlines the steps to fabricate a complete SbSI solar cell device.
Device Architecture: FTO / TiO₂ (ETL) / SbSI (Absorber) / HTL / Au (Contact)
-
Substrate and ETL/Absorber Deposition:
-
Begin with the FTO/TiO₂/SbSI substrate prepared as described in Protocol 1.
-
-
Hole Transport Layer (HTL) Deposition:
-
A suitable hole transport material is crucial for efficient extraction of photogenerated holes. Common HTLs used for SbSI solar cells include PCPDTBT (poly[2,6-(4,4-bis-(2-ethylhexyl)-4H-cyclopenta[2,1-b;3,4-b']dithiophene)-alt-4,7-(2,1,3-benzothiadiazole)]).[6]
-
Dissolve the HTL material in a suitable solvent, such as chlorobenzene.
-
Spin coat the HTL solution onto the SbSI layer.
-
-
Back Contact Deposition:
-
Deposit a metal back contact, typically gold (Au), via thermal evaporation. The thickness of the Au layer is usually around 80-100 nm.
-
Workflow for SbSI Solar Cell Fabrication
Caption: Workflow for the fabrication of a planar SbSI solar cell.
Part 3: Characterization and Performance
Thorough characterization is essential to understand the properties of the fabricated SbSI films and the performance of the solar cell devices.
Material Characterization Techniques
-
X-ray Diffraction (XRD): Used to confirm the crystal structure and phase purity of the SbSI films.
-
Scanning Electron Microscopy (SEM): Provides information on the surface morphology and thickness of the films.
-
UV-Vis Spectroscopy: To determine the optical bandgap and absorbance of the SbSI layer.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states of the film.
Device Performance Characterization
-
Current-Voltage (J-V) Measurement: The primary method for evaluating solar cell performance under simulated sunlight (e.g., AM 1.5G, 100 mW/cm²). Key parameters obtained are:
-
Open-circuit voltage (Voc)
-
Short-circuit current density (Jsc)
-
Fill factor (FF)
-
Power conversion efficiency (PCE)
-
-
External Quantum Efficiency (EQE): Measures the ratio of collected charge carriers to incident photons at each wavelength.
Reported Performance of SbSI Solar Cells
The performance of SbSI solar cells is highly dependent on the fabrication method and device architecture. Below is a summary of reported photovoltaic parameters for SbSI-based devices.
| Fabrication Method | Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Two-Step Solution Processing | Planar | 0.548 | 5.45 | 31 | 0.93 | [2][3][7] |
| Chemical Bath Deposition & Conversion | Mesoporous | - | - | - | 3.05 | [4] |
| Bi-alloyed SbSI | Mesoporous | - | - | - | 4.07 | [5] |
| SbI₃ Vapor-Assisted Crystallization | Planar | - | - | - | 1.60 (3.71 with white LED) | [6] |
Note: Direct comparison of PCEs can be challenging due to variations in measurement conditions and device structures.
Part 4: Challenges and Future Outlook
Despite the promising attributes of SbSI, several challenges need to be addressed to realize its full potential in photovoltaic applications.
-
Efficiency Improvement: Current efficiencies are still significantly lower than those of mature photovoltaic technologies. Further optimization of film quality, interface engineering, and device architecture is required.
-
Morphology Control: Achieving large-grain, pinhole-free SbSI films is crucial for minimizing recombination losses.
-
Stability: While inherently more stable than many perovskite materials, the long-term operational stability of SbSI devices under real-world conditions (e.g., humidity, elevated temperatures) needs to be thoroughly investigated.[8]
Future research directions may include:
-
Doping and Alloying: Introducing other elements (e.g., bismuth) to tune the bandgap and improve material properties.[5]
-
Interfacial Engineering: Developing novel electron and hole transport layers to improve charge extraction and reduce interfacial recombination.[5]
-
Advanced Deposition Techniques: Exploring alternative fabrication methods, such as chemical vapor deposition or pulsed electron deposition, to enhance film quality and device performance.[9]
Conclusion
Antimony iodide sulfide represents a promising avenue for the development of lead-free, stable, and low-cost solar cells. The solution-based synthesis and fabrication protocols detailed in this guide provide a solid foundation for researchers to explore and advance this exciting class of photovoltaic materials. With continued research and development, SbSI has the potential to become a significant contributor to the future of renewable energy.
References
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Choi, Y., Hwang, I., & Kim, D. (2018). Controlled growth of SbSI thin films from amorphous Sb2S3 for low-temperature solution processed chalcohalide solar cells. APL Materials. [Link]
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Seok, S. I., et al. (2017). Efficient Solar Cells Based on Light-Harvesting Antimony Sulfoiodide. Advanced Energy Materials. [Link]
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Choi, Y., et al. (2021). One-Step Solution Deposition of Antimony Selenoiodide Films via Precursor Engineering for Lead-Free Solar Cell Applications. Nanomaterials. [Link]
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Choi, Y., Hwang, I., & Kim, D. (2018). Controlled growth of SbSI thin films from amorphous Sb 2 S 3 for low-temperature solution processed chalcohalide solar cells. ResearchGate. [Link]
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Halder, P., et al. (2020). The procedure of SbSI solar cell fabrication. ResearchGate. [Link]
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Choi, Y., & Seok, S. I. (2020). Recent Progress in Fabrication of Antimony/Bismuth Chalcohalides for Lead-Free Solar Cell Applications. MDPI. [Link]
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Mistewicz, K., et al. (2023). Mechanosynthesis of SbSI Targets for Pulsed Electron Deposition of Ferro-Photovoltaic Thin Films. MDPI. [Link]
-
Kim, J., et al. (2025). A chemical vapor-assisted highly crystalized SbSI solar cell and a photodetector with bifacial passivation to mitigate the. RSC Publishing. [Link]
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Choi, Y., & Seok, S. I. (2020). (a) Schematic illustration of the two-step method for SbSI fabrication. ResearchGate. [Link]
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Choi, Y., et al. (2021). One-Step Solution Deposition of Antimony Selenoiodide Films via Precursor Engineering for Lead-Free Solar Cell Applications. PubMed. [Link]
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Choi, Y., et al. (2021). One-Step Solution Deposition of Antimony Selenoiodide Films via Precursor Engineering for Lead-Free Solar Cell Applications. ResearchGate. [Link]
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Choi, Y., Hwang, I., & Kim, D. (2018). Energy level diagram for the SbSI planar solar cell (a) and its photovoltaic device performances. ResearchGate. [Link]
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Nie, R., et al. (2021). Efficient and Stable Antimony Selenoiodide Solar Cells. PMC. [Link]
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Mistewicz, K., et al. (2021). One-dimensional single crystalline antimony sulfur iodide, SbSI. ResearchGate. [Link]
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Nie, R., et al. (2021). Efficient and Stable Antimony Selenoiodide Solar Cells. ResearchGate. [Link]
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Cell Press. (2025). Tackling stability challenges in silicon-perovskite tandem solar cells. YouTube. [Link]
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ResearchGate. (n.d.). a) Schematics of device architecture for best performing device (ideal...). ResearchGate. [Link]
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Georgia Institute of Technology. (2023). Research reveals thermal instability of solar cells but offers a bright path forward. ScienceDaily. [Link]
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Zhou, Y., et al. (2015). Thin-film Sb2Se3 photovoltaics with oriented one-dimensional ribbons and benign grain boundaries. University of Toronto. [Link]
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ResearchGate. (n.d.). Photovoltaic device architecture and performance. ResearchGate. [Link]
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Choi, Y., Hwang, I., & Kim, D. (2018). Controlled growth of SbSI thin films from amorphous Sb2S3 for low-temperature solution processed chalcohalide solar cells. SciProfiles. [Link]
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Wagner, H., et al. (2015). Device Architecture and Lifetime Requirements for High Efficiency Multicrystalline Silicon Solar Cells. OSTI.gov. [Link]
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Unold, T. (2021). Characterization of Thin Film Materials Solar Cells. YouTube. [Link]
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ResearchGate. (n.d.). Photovoltaic performance. a) The device architecture in which the.... ResearchGate. [Link]
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Application Notes & Protocols: Antimony Sulfoiodide (SbSI) as a Solar Cell Absorber Layer
A Technical Guide for Researchers in Photovoltaics and Materials Science
Foreword: The Case for Antimony Chalcohalides
The quest for efficient, stable, and environmentally benign photovoltaic materials has driven research beyond conventional silicon and lead-halide perovskites. Antimony and bismuth chalcohalides (MChX, where M = Sb, Bi; Ch = S, Se; X = I, Br, Cl) have recently emerged as a promising class of materials for lead-free solar cell applications.[1] These materials exhibit compelling optoelectronic properties, high stability, low toxicity, and are composed of earth-abundant elements.[1] Among these, Antimony Sulfoiodide (SbSI) stands out due to its unique combination of properties.
SbSI is a photoactive ferroelectric material, a characteristic that can potentially enhance solar cell performance through the ferroelectric photovoltaic effect. It possesses a suitable bandgap of approximately 1.8 eV, a high absorption coefficient, and low effective mass of charge carriers, all of which are desirable for a solar cell absorber.[2] This guide provides a comprehensive overview of the application of SbSI as a solar cell absorber layer, detailing synthesis protocols, deposition techniques, and characterization methodologies based on current state-of-the-art research.
Fundamentals of SbSI as a Solar Absorber
SbSI belongs to the V-VI-VII group of chalcohalides and possesses an orthorhombic crystal structure.[3] Its one-dimensional crystal structure, consisting of covalently bonded chains, is advantageous for charge transport.[4][5] This anisotropic structure can facilitate the efficient transport of photogenerated charge carriers along the primary axis, potentially minimizing recombination losses that can occur at grain boundaries in polycrystalline thin films.[5]
The ferroelectric nature of SbSI introduces an internal electric field that can aid in the separation of electron-hole pairs, a phenomenon that could lead to open-circuit voltages exceeding the bandgap of the material. Furthermore, the ns² electronic configuration of Sb³⁺, similar to Pb²⁺ in lead-perovskite solar cells, suggests defect-tolerant properties, which is crucial for achieving high device performance.[1]
Synthesis and Thin-Film Deposition of SbSI
The quality of the SbSI absorber layer is paramount to the performance of the solar cell. Several methods have been developed for the synthesis and deposition of SbSI thin films, with solution-based approaches being particularly attractive due to their potential for low-cost and large-scale manufacturing.
Two-Step Solution-Based Conversion
A prevalent and effective method for fabricating SbSI thin films is a two-step process that involves the initial deposition of an antimony sulfide (Sb₂S₃) layer, followed by its conversion to SbSI through a reaction with an iodine source.[6] This method allows for good control over the morphology and crystallinity of the final SbSI film.[2]
Protocol 1: Two-Step Solution Processing of SbSI Thin Films [2][6]
Objective: To fabricate a crystalline SbSI thin film on a substrate (e.g., FTO/TiO₂).
Materials:
-
Substrate: Fluorine-doped Tin Oxide (FTO) coated glass, compact TiO₂ blocking layer.
-
Sb₂S₃ Deposition (Chemical Bath Deposition - CBD): Antimony Trichloride (SbCl₃), Sodium Thiosulfate (Na₂S₂O₃), Acetone, Deionized (DI) Water.
-
Conversion to SbSI: Antimony Triiodide (SbI₃), N-methyl-2-pyrrolidone (NMP) or similar solvent.
-
Annealing: Hot plate or tube furnace.
Step-by-Step Procedure:
-
Substrate Preparation: Clean the FTO/TiO₂ substrate sequentially with detergent, DI water, acetone, and isopropanol in an ultrasonic bath. Dry the substrate with a stream of nitrogen gas.
-
Sb₂S₃ Deposition (Step I):
-
Prepare a chemical bath containing an aqueous solution of SbCl₃ and Na₂S₂O₃.
-
Immerse the cleaned substrate into the chemical bath at a controlled temperature (e.g., 27°C) for a specific duration to deposit an amorphous Sb₂S₃ (am-Sb₂S₃) film.
-
Rinse the substrate with DI water and dry it.
-
Anneal the am-Sb₂S₃ film at a moderate temperature (e.g., 150°C) to form a more stable precursor film.[2]
-
-
Conversion to SbSI (Step II):
-
Prepare a solution of SbI₃ in NMP.
-
Spin-coat the SbI₃ solution onto the Sb₂S₃-coated substrate.
-
Anneal the film at a low temperature (e.g., 90-200°C) in air to facilitate the conversion reaction: Sb₂S₃ + SbI₃ → 3SbSI.[1][7] The optimal annealing temperature is critical, as high temperatures (≥250°C) can lead to decomposition of SbSI.
-
-
Characterization: The resulting film should be a pure SbSI phase with high crystallinity.
Causality Behind Experimental Choices:
-
The use of an amorphous Sb₂S₃ precursor is crucial, as it is more reactive towards conversion to SbSI compared to crystalline Sb₂S₃.[2]
-
Low-temperature annealing during the conversion step is essential to prevent the decomposition of the desired SbSI phase.[8][7]
-
The molar ratio of precursors (e.g., SbCl₃:thiourea in alternative solution methods) can be tuned to control the morphology of the final SbSI film, with denser films being preferable for planar solar cell architectures.
Vapor-Assisted Crystallization
To further improve the crystallinity and morphology of SbSI films, a vapor-assisted crystallization method can be employed. This technique involves exposing a precursor film to a vapor of a reactive species, such as SbI₃, at an elevated temperature.
Protocol 2: SbI₃ Vapor-Assisted Crystallization of SbSI [9][10]
Objective: To achieve highly crystalline SbSI films with controlled morphology.
Step-by-Step Procedure:
-
Precursor Film Deposition: Deposit an antimony sulfide or antimony sulfoiodide precursor film onto the substrate using a solution-based method (e.g., spin-coating).
-
Vapor Annealing: Place the substrate with the precursor film in a sealed chamber containing SbI₃ powder. Heat the chamber to a specific temperature to create an SbI₃ vapor. The temperatures of the SbI₃ source and the substrate are precisely controlled to regulate the crystallization process.[9][10]
-
Cooling and Characterization: After a designated annealing time, cool the chamber to room temperature. The resulting film should exhibit enhanced crystallinity and larger grain sizes compared to films prepared by solution processing alone.
Diagram of the Two-Step Solution Processing Workflow:
Caption: Workflow for the two-step solution-based fabrication of SbSI thin films.
Characterization of SbSI Absorber Layers
Thorough characterization of the SbSI thin films is essential to understand their properties and to correlate them with the performance of the final solar cell device.
| Characterization Technique | Purpose | Typical Results for SbSI |
| X-ray Diffraction (XRD) | To determine the crystal structure and phase purity of the film. | Orthorhombic phase with characteristic diffraction peaks. Absence of Sb₂S₃ and SbI₃ peaks indicates complete conversion.[2][3] |
| UV-Visible Spectroscopy | To determine the optical bandgap and absorption coefficient. | A sharp absorption edge corresponding to a bandgap of ~1.8-1.89 eV.[2][3] |
| Scanning Electron Microscopy (SEM) | To investigate the surface morphology, grain size, and film thickness. | Dense and uniform films with well-defined grain structures are desirable.[2] |
| X-ray Photoelectron Spectroscopy (XPS) | To analyze the elemental composition and chemical states of the constituent elements. | Stoichiometric SbSI with binding energies corresponding to Sb³⁺, S²⁻, and I⁻.[3] |
SbSI Solar Cell Device Fabrication and Performance
Once a high-quality SbSI absorber layer is obtained, it can be integrated into a solar cell device. A typical device architecture is the planar or mesoporous superstrate configuration.
Protocol 3: Fabrication of a Planar SbSI Solar Cell [2][9]
Objective: To assemble a complete solar cell device using an SbSI absorber layer.
Device Stack: FTO / compact TiO₂ (c-TiO₂) / (mesoporous TiO₂ - optional) / SbSI / Hole Transport Layer (HTL) / Metal Contact (e.g., Au)
Step-by-Step Procedure:
-
Substrate and Electron Transport Layer (ETL) Preparation: Start with a cleaned FTO substrate. Deposit a compact TiO₂ (c-TiO₂) layer by a method such as spin-coating or spray pyrolysis to serve as the electron transport and hole-blocking layer. A mesoporous TiO₂ layer can be added for sensitized solar cell architectures.[6][7]
-
SbSI Deposition: Deposit the SbSI absorber layer using one of the protocols described in Section 2.0.
-
Hole Transport Layer (HTL) Deposition: Deposit a suitable HTL, such as PCPDTBT (poly[2,6-(4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b;3,4-b']dithiophene)-alt-4,7-(2,1,3-benzothiadiazole)]), by spin-coating from a solution.[9]
-
Back Contact Deposition: Thermally evaporate a metal back contact, typically gold (Au), onto the HTL to complete the device.
Diagram of a Planar SbSI Solar Cell Architecture:
Caption: Schematic of a typical planar SbSI solar cell device structure.
Performance Characteristics:
The performance of SbSI solar cells is evaluated under standard test conditions (AM1.5G, 100 mW/cm²). Key performance metrics include:
| Parameter | Description | Reported Values for SbSI |
| Power Conversion Efficiency (PCE) | The overall efficiency of converting sunlight into electrical power. | 0.93% to 3.71%[9] |
| Open-Circuit Voltage (Voc) | The maximum voltage from the solar cell at zero current. | ~0.548 V |
| Short-Circuit Current Density (Jsc) | The maximum current from the solar cell at zero voltage. | ~5.45 mA/cm² |
| Fill Factor (FF) | A measure of the "squareness" of the J-V curve. | ~0.31 |
It is important to note that the field of SbSI solar cells is still in its early stages, and there is significant potential for improvement in device performance through optimization of material quality, device architecture, and interface engineering.[11][12] Recent work on bifacial passivation has shown promising results in mitigating interfacial trap states and enhancing PCE.[9][10]
Future Outlook and Challenges
Antimony sulfoiodide holds considerable promise as a next-generation solar absorber material. However, several challenges need to be addressed to realize its full potential:
-
Efficiency Enhancement: Further improvements in PCE are needed to compete with established photovoltaic technologies. This will require a deeper understanding of defect physics, charge transport, and recombination mechanisms in SbSI.
-
Morphology Control: Achieving large-grained, pinhole-free SbSI films over large areas is crucial for fabricating high-performance and reproducible solar cells.
-
Interface Engineering: Optimization of the interfaces between the SbSI absorber and the charge transport layers is critical for efficient charge extraction and minimizing recombination losses. The use of passivation layers is a promising strategy in this regard.[9][10]
-
Stability: While SbSI is expected to have good intrinsic stability, long-term stability studies under operational conditions are necessary to assess its commercial viability.
References
-
Efficient Solar Cells Based on Light-Harvesting Antimony Sulfoiodide. (2018). Advanced Energy Materials, 8(7), 1701901. [Link]
-
Mechanosynthesis of SbSI Targets for Pulsed Electron Deposition of Ferro-Photovoltaic Thin Films. (n.d.). MDPI. [Link]
-
Controlled growth of SbSI thin films from amorphous Sb2S3 for low-temperature solution processed chalcohalide solar cells. (2018). APL Materials, 6(12), 121108. [Link]
-
(PDF) Controlled growth of SbSI thin films from amorphous Sb 2 S 3 for low-temperature solution processed chalcohalide solar cells. (2018). ResearchGate. [Link]
-
One-Step Solution Deposition of Antimony Selenoiodide Films via Precursor Engineering for Lead-Free Solar Cell Applications. (n.d.). NIH. [Link]
-
Efficient Solar Cells Based on Light‐Harvesting Antimony Sulfoiodide. (n.d.). ResearchGate. [Link]
-
Recent Progress in Fabrication of Antimony/Bismuth Chalcohalides for Lead-Free Solar Cell Applications. (2020). MDPI. [Link]
-
A chemical vapor-assisted highly crystalized SbSI solar cell and a photodetector with bifacial passivation to mitigate the. (2025). RSC Publishing. [Link]
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(a) Morphology the SbSI/Sb2S3 film. Device performance of the... (n.d.). ResearchGate. [Link]
-
Advances on Sb2Se3 Solar Cells Fabricated by Physical Vapor Deposition Techniques. (n.d.). MDPI. [Link]
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(a) Schematic illustration of the two-step method for SbSI fabrication... (n.d.). ResearchGate. [Link]
-
A chemical vapor-assisted highly crystalized SbSI solar cell and a photodetector with bifacial passivation to mitigate the charge transport loss. (n.d.). Journal of Materials Chemistry C (RSC Publishing). [Link]
-
The procedure of SbSI solar cell fabrication. i) SbSl nanorods grow on... (n.d.). ResearchGate. [Link]
-
Antimony sulphoiodide (SbSI), a narrow band-gap non-oxide ternary semiconductor with efficient photocatalytic activity. (n.d.). RSC Publishing. [Link]
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Thin-film Sb2Se3 photovoltaics with oriented one-dimensional ribbons and benign grain boundaries. (2015). University of Toronto. [Link]
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- 12. mdpi.com [mdpi.com]
Application Note & Protocol Guide: Solution-Based Synthesis of Antimony Iodide Sulfide (SbSI) Nanoparticles
Abstract
Antimony Iodide Sulfide (SbSI) is a ternary chalcohalide semiconductor renowned for its unique combination of ferroelectric, piezoelectric, and optoelectronic properties.[1] In nanostructured form, these properties are amplified, opening avenues for next-generation applications in photovoltaics, photodetection, sensing, and energy storage.[2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of SbSI nanoparticles via robust and scalable solution-based methods. We delve into the mechanistic principles behind hydrothermal and sonochemical synthesis routes, offering researchers and developers a self-validating framework for producing high-quality, crystalline SbSI nanostructures. The protocols are supplemented with expert insights into parameter optimization, material characterization, and safety considerations, ensuring both reproducibility and a deep understanding of the synthesis process.
Introduction: The Rationale for Solution-Based Synthesis
The allure of SbSI lies in its anisotropic crystal structure (orthorhombic), which gives rise to its remarkable properties.[4] However, harnessing these properties effectively depends on the ability to control the material's morphology, crystallinity, and size at the nanoscale. Traditional solid-state synthesis methods often require high temperatures and yield bulk crystals that are difficult to process for device fabrication.
Solution-based synthesis offers a compelling alternative, providing several key advantages:
-
Morphological Control: By tuning reaction parameters such as precursor concentration, temperature, and time, it is possible to selectively grow different nanostructures, including nanorods, nanowires, and nanoparticles.[5]
-
Lower Temperatures: Methods like sonochemical synthesis can be performed at significantly lower temperatures than melt-growth or vapor deposition techniques, reducing energy consumption and thermal budget.[5]
-
Scalability & Cost-Effectiveness: Solution-based routes are generally more amenable to large-scale production and often utilize more cost-effective chemical precursors.[6]
-
Purity & Homogeneity: Liquid-phase reactions facilitate uniform heat and mass transfer, leading to products with high phase purity and compositional homogeneity.
This document focuses on two powerful and widely adopted solution-based techniques: Hydrothermal Synthesis and Sonochemical Synthesis .
General Synthesis Workflow and Key Parameters
All solution-based syntheses of SbSI nanoparticles follow a fundamental workflow. The process begins with the dissolution of precursors, proceeds to a reaction where nucleation and growth occur under controlled conditions, and concludes with purification and characterization of the final product. The interplay between precursors, solvents, and reaction conditions dictates the final properties of the nanoparticles.
Caption: General workflow for solution-based SbSI nanoparticle synthesis.
Causality of Experimental Choices
-
Precursor Selection: The choice of antimony, sulfur, and iodine sources is critical. Antimony halides (e.g., SbCl₃) are common due to their good solubility. The sulfur source dictates reaction kinetics; for instance, thiourea decomposes to provide sulfide ions under heating, offering a controlled release compared to more reactive sources like Na₂S.
-
Solvent: The solvent not only dissolves the precursors but also influences nanoparticle growth. High-dielectric constant solvents like water or ethanol can affect precursor dissociation and stabilize growing nanoparticles through solvation shells.
-
Temperature & Time: In hydrothermal synthesis, higher temperatures and longer reaction times generally lead to increased crystallinity and larger particle sizes, often promoting anisotropic growth into rods or wires.[5] The goal is to find a balance that ensures complete reaction without excessive particle aggregation.
-
pH and Additives: The pH can alter the surface charge of nanoparticles, influencing their stability against aggregation. Surfactants or capping agents can be added to physically block aggregation and control the final particle shape and size.[7]
Protocol 1: Hydrothermal Synthesis of SbSI Nanorods
This method leverages high temperature and pressure within a sealed autoclave to drive the crystallization of SbSI nanorods. It is highly effective for producing materials with excellent crystallinity.[5]
Materials and Equipment
| Item | Specification | Purpose |
| Antimony(III) Chloride (SbCl₃) | ≥99% purity | Antimony source |
| Thiourea (CH₄N₂S) | ≥99% purity | Sulfur source |
| Potassium Iodide (KI) | ≥99% purity | Iodine source |
| Ethanol (C₂H₅OH) | Anhydrous, ≥99.5% | Solvent |
| Hydrochloric Acid (HCl) | 37% | pH adjustment/solubility aid |
| Deionized (DI) Water | 18.2 MΩ·cm | Washing |
| Teflon-lined Autoclave | 50-100 mL capacity | Reaction vessel |
| Laboratory Oven | Capable of 160-200 °C | Heating source |
| Magnetic Stirrer & Hotplate | --- | Precursor dissolution |
| Centrifuge | ≥5000 rpm | Product purification |
| Vacuum Oven / Desiccator | --- | Drying |
Step-by-Step Methodology
-
Precursor Solution A: In a 100 mL beaker, dissolve 1 mmol of SbCl₃ in 20 mL of anhydrous ethanol. Add 2-3 drops of concentrated HCl to prevent the formation of antimony oxychloride and stir until the solution is clear.
-
Precursor Solution B: In a separate beaker, dissolve 1 mmol of thiourea and 1 mmol of KI in 20 mL of anhydrous ethanol. Stir until fully dissolved.
-
Mixing: Slowly add Solution B to Solution A under vigorous stirring. A color change to orange or red may be observed, indicating the formation of an intermediate complex. Continue stirring for 30 minutes to ensure a homogeneous mixture.
-
Hydrothermal Reaction: Transfer the resulting mixture into a 50 mL Teflon-lined stainless steel autoclave. Seal the autoclave tightly.
-
Heating: Place the sealed autoclave in a preheated laboratory oven at 180 °C for 12-24 hours . Note: Longer reaction times (e.g., 24h) tend to produce longer, better-formed nanorods.[5]
-
Cooling: After the reaction period, turn off the oven and allow the autoclave to cool down to room temperature naturally. CAUTION: Do not attempt to open the autoclave while it is hot due to high internal pressure.
-
Purification: Open the cooled autoclave and collect the dark red/black precipitate. Wash the product repeatedly by centrifuging at 5000 rpm for 10 minutes, discarding the supernatant, and re-dispersing the solid in fresh ethanol and DI water (3 cycles each). This step is crucial to remove unreacted precursors and byproducts.
-
Drying: Dry the final purified product in a vacuum oven at 60 °C for 12 hours. The result is a fine powder of SbSI nanorods.
Protocol 2: Sonochemical Synthesis of SbSI Nanowires
This method utilizes the energy of acoustic cavitation from high-intensity ultrasound to drive the chemical reaction at much lower temperatures and atmospheric pressure.[5] It is a rapid and energy-efficient alternative to the hydrothermal method.
Materials and Equipment
| Item | Specification | Purpose |
| Antimony(III) Sulfide (Sb₂S₃) | ≥99% purity, nanopowder | Antimony & Sulfur source |
| Iodine (I₂) | ≥99.8% purity | Iodine source |
| Ethanol (C₂H₅OH) | Anhydrous, ≥99.5% | Solvent |
| Ultrasonic Probe Sonicator | 20 kHz, ≥100 W | Energy source for reaction |
| Reaction Vessel (Jacketed Beaker) | 150 mL | To control temperature |
| Water Bath / Chiller | --- | Temperature regulation |
| Magnetic Stirrer | --- | Maintain dispersion |
| Centrifuge | ≥5000 rpm | Product purification |
| Vacuum Oven / Desiccator | --- | Drying |
Step-by-Step Methodology
-
Precursor Dispersion: In a 150 mL jacketed beaker, disperse 1 mmol of Sb₂S₃ powder in 50 mL of anhydrous ethanol. Place the beaker on a magnetic stirrer and stir to create a uniform suspension.
-
Iodine Addition: Add 0.5 mmol of I₂ to the suspension. The molar ratio of Sb₂S₃ to I₂ is critical for stoichiometric SbSI formation.
-
Temperature Control: Connect the jacketed beaker to a water bath or chiller set to maintain a constant reaction temperature, typically 50 °C .
-
Sonication: Immerse the tip of the ultrasonic probe sonicator approximately 1-2 cm into the suspension. CAUTION: Wear hearing protection. High-intensity ultrasound can be harmful.
-
Sonochemical Reaction: Turn on the sonicator to a high power setting (e.g., 70% amplitude). Sonicate the mixture for 1-3 hours . The color of the suspension will gradually darken as SbSI nanowires are formed.
-
Purification: After sonication, the resulting black precipitate is collected and purified using the same centrifugation and washing procedure described in the hydrothermal protocol (Section 3.2, Step 7).
-
Drying: Dry the final product in a vacuum oven at 60 °C for 12 hours to obtain SbSI nanowire powder.
Caption: Comparison of hydrothermal and sonochemical synthesis conditions.
Material Characterization: Validating Your Synthesis
Successful synthesis must be confirmed through rigorous characterization. The following techniques are essential for validating the identity, purity, morphology, and properties of the synthesized SbSI nanoparticles.
| Technique | Purpose | Typical Result for SbSI Nanorods/Nanowires |
| X-Ray Diffraction (XRD) | Confirms crystal structure and phase purity. | Diffraction peaks matching the orthorhombic SbSI phase (JCPDS card no. 73-1296).[4] Sharp peaks indicate high crystallinity. |
| Scanning Electron Microscopy (SEM) | Visualizes surface morphology, size distribution, and aggregation. | Images showing rod-like or wire-like structures with diameters typically in the range of 20-100 nm and lengths of several micrometers.[5] |
| Transmission Electron Microscopy (TEM) | Provides high-resolution images of individual nanoparticles, including lattice fringes. | Confirms single-crystalline nature and allows measurement of interplanar distances, such as the ~0.40 nm spacing for the[5] growth direction.[5] |
| Energy-Dispersive X-ray Spectroscopy (EDS/EDX) | Determines elemental composition and stoichiometry. | Spectrum showing peaks corresponding to Antimony (Sb), Sulfur (S), and Iodine (I) in an approximately 1:1:1 atomic ratio.[4] |
| UV-Vis Spectroscopy | Measures optical absorption to determine the band gap. | An absorption edge from which the indirect band gap can be calculated, typically found to be around 1.84 eV for nanostructured SbSI.[5] |
Applications and Future Directions
The unique properties of SbSI nanoparticles make them highly promising for a variety of advanced applications:
-
Photodetectors and Optoelectronics: Their high photoconductivity and fast response speed make them ideal for flexible photodetectors.[5]
-
Solar Cells: As a lead-free semiconductor with a suitable band gap, SbSI is a candidate for the absorber layer in next-generation photovoltaic devices.[3]
-
Sensors: The large surface-to-volume ratio of SbSI nanowires makes them highly sensitive for detecting gases like CO₂ and humidity.[2]
-
Energy Storage: Antimony sulfide-based nanomaterials are being explored as high-capacity anode materials for sodium-ion and lithium-ion batteries.[8][9][10]
-
Biomedical Field: While less explored, the parasiticidal properties of some antimony sulfide nanoparticles suggest potential for future drug development, particularly when synthesized via green methods.[11]
References
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Synthesis of novel SbSI nanorods by a hydrothermal method | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Synthesis, Optical, Electrical, and Thermoelectric Characterization of SbSI/Graphite Nanocomposite. (2021). MDPI. Retrieved January 12, 2026, from [Link]
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XRD patterns of the SbSI sample synthesized at 110 °C for 8 h in... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Antimony Sulfoiodide nanowires 99.999% (metal basis) 1g. (n.d.). Smart-elements.com. Retrieved January 12, 2026, from [Link]
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Recent Advances in Antimony Sulfide-Based Nanomaterials for High-Performance Sodium-Ion Batteries: A Mini Review. (2022). PubMed Central. Retrieved January 12, 2026, from [Link]
-
SbSI Nanosensors: from Gel to Single Nanowire Devices. (2017). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Fabrication and characterization of SbSI gel for humidity sensors. (2014). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Recent Advances in Antimony Sulfide-Based Nanomaterials for High-Performance Sodium-Ion Batteries: A Mini Review. (2022). Frontiers. Retrieved January 12, 2026, from [Link]
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Microbial synthesis of antimony sulfide nanoparticles and their characterization | Request PDF. (2012). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Recent Advances in Antimony Sulfide-Based Nanomaterials for High-Performance Sodium-Ion Batteries: A Mini Review. (2022). PubMed. Retrieved January 12, 2026, from [Link]
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One-Step Solution Deposition of Antimony Selenoiodide Films via Precursor Engineering for Lead-Free Solar Cell Applications. (2021). MDPI. Retrieved January 12, 2026, from [Link]
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(PDF) One-Step Solution Deposition of Antimony Selenoiodide Films via Precursor Engineering for Lead-Free Solar Cell Applications. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]
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Preparation of Antimony Sulfide Semiconductor Nanoparticles by Pulsed Laser Ablation in Liquid. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis of Silver Nanoparticles V.1. (2022). Protocols.io. Retrieved January 12, 2026, from [Link]
-
Synthesis and characterization of Si-coated superparamagnetic nanoparticles for bioelectrochemical applications. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]
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Synthesis of silver nanoparticles: chemical, physical and biological methods. (2009). PubMed Central. Retrieved January 12, 2026, from [Link]
-
How Nanoparticles Are Made | Nanoparticle Synthesis Explained. (2021). YouTube. Retrieved January 12, 2026, from [Link]
-
Colloidal Antimony Sulfide Nanoparticles as a High-Performance Anode Material for Li-ion and Na-ion Batteries. (2020). PubMed. Retrieved January 12, 2026, from [Link]
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- 11. researchgate.net [researchgate.net]
Application Notes & Protocols for the Characterization of Stibine, iodothioxo- (Antimony Sulfoiodide) Thin Films
Introduction: Unveiling the Potential of Stibine, iodothioxo- (SbSI) Thin Films
Stibine, iodothioxo-, more commonly known as antimony sulfoiodide (SbSI), is a ternary pnictogen chalcohalide that has garnered significant research interest due to its unique combination of ferroelectric and semiconducting properties.[1][2] With the chemical formula ISSb, this material exhibits a direct band gap and a high absorption coefficient, making it a promising candidate for a variety of optoelectronic applications, including solar cells and photodetectors.[1][3][4] The successful integration of SbSI into functional devices is critically dependent on the precise control and thorough understanding of its thin film properties.
This guide provides a comprehensive overview of the essential characterization techniques for SbSI thin films. It is designed for researchers, scientists, and drug development professionals who are engaged in the synthesis and analysis of this novel material. The protocols herein are presented with the underlying scientific rationale to empower users to not only execute the methods but also to interpret the results with confidence.
A Note on Sample Preparation: Thin Film Deposition
The quality of the characterization data is intrinsically linked to the quality of the thin film. Several methods have been successfully employed for the deposition of SbSI thin films, each yielding films with distinct characteristics. A brief overview of common techniques is provided below:
-
Physical Vapor Deposition (PVD): This technique involves the sublimation of SbSI powder in a vacuum and its subsequent condensation onto a substrate. PVD can produce crystalline films with a preferred orientation.[1]
-
Vapor-Phase Conversion: In this method, a pre-deposited film of antimony sulfide (Sb2S3) is exposed to antimony triiodide (SbI3) vapor at elevated temperatures, leading to the formation of crystalline SbSI micro-needles.[3]
-
Solution Processing: A two-step solution-based approach involves the initial deposition of an amorphous Sb2S3 film, which is then converted to SbSI by treatment with an SbI3 solution and subsequent annealing.[4][5] This method offers the advantage of low-temperature processing and scalability.
The choice of deposition method will influence the film's crystallinity, morphology, and ultimately its performance in a device. It is crucial to document the deposition parameters meticulously as they provide essential context for the characterization results.
Core Characterization Workflow
A systematic approach to characterization is essential for a comprehensive understanding of SbSI thin films. The following workflow is recommended to logically progress from fundamental properties to more specialized functional attributes.
Caption: A logical workflow for the comprehensive characterization of SbSI thin films.
Detailed Characterization Protocols
Structural Characterization: X-Ray Diffraction (XRD)
Principle: XRD is a non-destructive technique used to determine the crystallographic structure, phase purity, and preferred orientation of a crystalline material. It is based on the principle of Bragg's law, where constructive interference of X-rays occurs when they are scattered by the periodic arrangement of atoms in a crystal lattice.
Protocol:
-
Instrumentation: A standard powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is suitable.
-
Sample Preparation: The SbSI thin film on its substrate is mounted on the sample holder. Ensure the film surface is level and at the correct height relative to the X-ray beam.
-
Data Acquisition:
-
Perform a broad 2θ scan (e.g., from 10° to 80°) to identify all crystalline phases present.
-
Use a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
-
Data Analysis:
-
Identify the diffraction peaks and compare their positions and relative intensities to a reference database (e.g., the International Centre for Diffraction Data - ICDD) for SbSI to confirm the orthorhombic phase.[2]
-
The presence of sharp, well-defined peaks indicates a crystalline film, while a broad hump suggests an amorphous nature.
-
The crystallite size can be estimated using the Scherrer equation, although this provides a lower-bound estimation.
-
Morphological and Topographical Analysis
Principle: SEM provides high-resolution images of the surface morphology of a material by scanning it with a focused beam of electrons. The interaction of the electrons with the sample produces various signals that reveal information about the surface topography and composition.[6]
Protocol:
-
Instrumentation: A field-emission scanning electron microscope (FE-SEM) is recommended for high-resolution imaging.
-
Sample Preparation:
-
For non-conductive substrates, a thin conductive coating (e.g., gold or carbon) may be required to prevent charging.[7]
-
Mount the sample on an SEM stub using conductive carbon tape.
-
-
Imaging:
-
Data Analysis:
-
Analyze the images to determine the average grain size and distribution.
-
Observe the film's compactness and the presence of any cracks, pinholes, or other defects.
-
Principle: AFM is a high-resolution scanning probe microscopy technique that provides a three-dimensional profile of the sample surface. It operates by scanning a sharp tip at the end of a cantilever across the surface and measuring the deflection of the cantilever, which corresponds to the surface topography.[10]
Protocol:
-
Instrumentation: An AFM system operating in tapping mode is ideal for characterizing thin film surfaces to minimize sample damage.[11]
-
Sample Preparation: The sample is mounted on a magnetic sample puck. Ensure the surface is clean and free of contaminants.
-
Imaging:
-
Select an appropriate cantilever with a sharp tip.
-
Perform scans over various areas (e.g., 1x1 µm², 5x5 µm²) to assess the surface roughness at different length scales.[12]
-
-
Data Analysis:
-
The AFM software can be used to calculate the root-mean-square (RMS) roughness of the film.
-
Generate 3D topographical maps to visualize the surface features.
-
Compositional and Chemical State Analysis: X-ray Photoelectron Spectroscopy (XPS)
Principle: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[13][14] It works by irradiating the sample with X-rays and analyzing the kinetic energy of the photoelectrons emitted from the top 1-10 nm of the material.
Protocol:
-
Instrumentation: An XPS system with a monochromatic Al Kα or Mg Kα X-ray source is required. The analysis should be performed under ultra-high vacuum (UHV) conditions.[15][16]
-
Sample Preparation: The sample should be clean and free of surface contaminants. A brief in-situ sputter cleaning with low-energy Ar+ ions can be used to remove surface oxides, but care must be taken to avoid preferential sputtering of elements.
-
Data Acquisition:
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Perform high-resolution scans for the core levels of interest (Sb 3d, S 2p, I 3d).
-
-
Data Analysis:
-
Calibrate the binding energy scale using the C 1s peak (284.8 eV) from adventitious carbon.
-
Fit the high-resolution spectra with appropriate functions (e.g., Gaussian-Lorentzian) to determine the binding energies and identify the oxidation states of Sb, S, and I.[17]
-
Quantify the elemental composition from the peak areas using relative sensitivity factors.
-
Optical Properties: UV-Vis-NIR Spectroscopy
Principle: UV-Vis-NIR spectroscopy measures the absorption, transmission, and reflectance of light by a material as a function of wavelength. For semiconductor thin films, this technique is primarily used to determine the optical band gap (Eg).[18]
Protocol:
-
Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer is used. An integrating sphere is recommended for accurately measuring total transmittance and reflectance, especially for scattering films.
-
Sample Preparation: The SbSI film should be deposited on a transparent and non-absorbing substrate (e.g., quartz or glass).
-
Data Acquisition:
-
Measure the transmittance (T) and reflectance (R) spectra over a wide wavelength range (e.g., 300-2500 nm).
-
A baseline correction should be performed using a blank substrate.
-
-
Data Analysis:
-
Calculate the absorption coefficient (α) from the T and R data.
-
Construct a Tauc plot by plotting (αhν)^n versus photon energy (hν), where 'n' depends on the nature of the electronic transition (n=2 for a direct band gap, which is typical for SbSI).[19]
-
Extrapolate the linear portion of the Tauc plot to the energy axis to determine the optical band gap.[19]
-
Vibrational Properties: Raman Spectroscopy
Principle: Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules and crystal lattices. It is highly sensitive to the local atomic arrangement and can be used to confirm the phase and crystallinity of the SbSI film.
Protocol:
-
Instrumentation: A micro-Raman spectrometer with a laser excitation source (e.g., 532 nm or 633 nm) is suitable.
-
Sample Preparation: The SbSI film on its substrate can be analyzed directly.
-
Data Acquisition:
-
Focus the laser on the film surface.
-
Acquire the Raman spectrum over a relevant wavenumber range (e.g., 50-500 cm⁻¹).
-
Use a low laser power to avoid sample damage due to heating.
-
-
Data Analysis:
-
Identify the characteristic Raman peaks for the SbSI orthorhombic phase. The main vibrational modes for antimony compounds are typically observed at low wavenumbers.[20]
-
The sharpness and intensity of the Raman peaks can provide qualitative information about the crystallinity of the film.
-
Optoelectronic Properties: Photoconductivity Measurement
Principle: Photoconductivity is the phenomenon where the electrical conductivity of a material increases when it is exposed to light. This measurement provides insights into the photoresponse of the SbSI film, which is crucial for its application in photodetectors and solar cells.[21]
Protocol:
-
Instrumentation: A probe station, a light source (e.g., a solar simulator or a monochromatic light source), a source measure unit (SMU), and a chopper (for transient measurements).
-
Sample Preparation:
-
Deposit two metal contacts (e.g., gold or silver) onto the surface of the SbSI film in a coplanar configuration.
-
The distance between the contacts defines the active area.
-
-
Measurement:
-
Mount the sample in the probe station.
-
Measure the current-voltage (I-V) characteristics in the dark.
-
Illuminate the sample with light of a known intensity and wavelength and measure the I-V characteristics again.[22]
-
The photoconductivity can be calculated from the change in current upon illumination.
-
-
Data Analysis:
-
Calculate the photosensitivity (ratio of photocurrent to dark current).
-
By using a chopped light source and a lock-in amplifier, the transient photoresponse (rise and fall times) can be determined.
-
Thermoelectric Properties
Principle: Thermoelectric materials can convert a temperature difference into an electrical voltage (Seebeck effect) and vice versa (Peltier effect). The efficiency of a thermoelectric material is characterized by the dimensionless figure of merit, ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity.[23]
Protocol:
-
Instrumentation: A specialized setup is required to create a controlled temperature gradient across the film and measure the resulting voltage and resistance.[24][25]
-
Sample Preparation: The film is typically patterned into a specific geometry (e.g., a rectangular bar) with four contact pads for four-point probe measurements of both voltage and resistance.
-
Measurement:
-
Seebeck Coefficient (S): A temperature gradient (ΔT) is applied across the length of the film, and the resulting thermoelectric voltage (ΔV) is measured. S is calculated as S = -ΔV/ΔT.[24]
-
Electrical Conductivity (σ): A four-point probe measurement is performed at a constant temperature to determine the sheet resistance, from which the conductivity can be calculated if the film thickness is known.
-
-
Data Analysis:
-
The Seebeck coefficient will be positive for a p-type semiconductor and negative for an n-type semiconductor.
-
The power factor (S²σ) can be calculated, which is a key performance metric for thermoelectric materials.
-
Quantitative Data Summary
The following table summarizes the key parameters that can be obtained from the characterization techniques described above. The expected values for SbSI films can vary significantly depending on the deposition method and processing conditions.
| Technique | Parameter | Typical Range of Values for SbSI |
| XRD | Crystal Structure | Orthorhombic |
| Lattice Parameters | a ≈ 0.85 nm, b ≈ 1.01 nm, c ≈ 0.41 nm | |
| SEM | Grain Size | 100 nm - several µm |
| AFM | RMS Roughness | 5 - 50 nm |
| XPS | Elemental Composition | Stoichiometric or near-stoichiometric Sb:S:I |
| Oxidation States | Sb³⁺, S²⁻, I⁻ | |
| UV-Vis-NIR | Optical Band Gap | 1.7 - 1.9 eV[2] |
| Photoconductivity | Photosensitivity | > 10² |
| Response Time | ms to s | |
| Thermoelectric | Seebeck Coefficient | 10 - 100 µV/K |
| Electrical Conductivity | 10⁻⁶ - 10⁻³ S/cm |
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Antimony based chalcogenide thin films for photovoltaic applications - ResearchGate. (2026). Retrieved January 12, 2026, from [Link]
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Gödel, K. C., & Steiner, U. (2016). Thin film synthesis of SbSI micro-crystals for self-powered photodetectors with rapid time response. RSC Advances, 6(73), 68936-68940. [Link]
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Probing chalcogenide films by advanced X-ray metrology for the semiconductor industry | Request PDF. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]
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Schematic of the photoconductivity measurement and I–V characteristic curve in the dark and under the presence of light for CuO thin films. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Choi, Y. C., et al. (2020). One-Step Solution Deposition of Antimony Selenoiodide Films via Precursor Engineering for Lead-Free Solar Cell Applications. Nanomaterials, 10(7), 1335. [Link]
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Photoconductivity as a method to probe defects in ultra thin Si films. (2000). AIP Publishing. Retrieved January 12, 2026, from [Link]
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Optical Characterization of Semiconducting Thin Films Using UV-VIS-NIR Spectroscopy: A Review | Request PDF. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]
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Measurement of the thermoelectric properties of bulk and thin film materials. (1996). NASA Technical Reports Server. Retrieved January 12, 2026, from [Link]
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AFM Characterization of Thin Films: High-Resolution Topography and Functional Properties. (n.d.). Spectra Research Corporation. Retrieved January 12, 2026, from [Link]
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(PDF) Characterization Techniques for Metal Chalcogenide Thin Films: Review. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]
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Determination of Band Gap in Metal Oxides Using UV-Vis Spectroscopy. (n.d.). Agilent. Retrieved January 12, 2026, from [Link]
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Thin film Characterization Techniques. (2019). SlideShare. Retrieved January 12, 2026, from [Link]
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Method for superior denoising of UV/Vis/NIR transmittance spectra of thin films. (2024). Optics Express, 32(19), 32367-32381. [Link]
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Tutorial: Photoconductivity. (2014, December 1). YouTube. Retrieved January 12, 2026, from [Link]
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2D Chalcogenide Thin Films for Super-Resolved Laser Structuring. (2019). EPJ Web of Conferences, 205, 08008. [Link]
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Application Notes and Protocols for Stibine, iodothioxo- (SbSI) in Photodetector Fabrication
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Promise of Stibine, iodothioxo- (SbSI) in Next-Generation Photodetection
Stibine, iodothioxo-, more commonly known as antimony sulfoiodide (SbSI), is a ternary chalcogenide with a unique one-dimensional crystalline structure that has garnered significant attention for its remarkable ferroelectric, piezoelectric, and photoconductive properties.[1] Its needle-like morphology and direct bandgap of approximately 1.8-1.9 eV make it a compelling candidate for applications in visible-light photodetectors.[1][2] The high anisotropy of its orthorhombic crystal structure leads to preferential one-dimensional growth, resulting in microrods and nanowires that are ideal for fabricating high-performance photodetector devices.[1]
This document provides a comprehensive guide for the synthesis of SbSI microrods, the fabrication of individual microrod-based photodetectors, and detailed protocols for the characterization of both the material and the device. The methodologies outlined herein are designed to be robust and reproducible, enabling researchers to explore the full potential of SbSI in optoelectronic applications.
Part 1: Material Synthesis - Hydrothermal Synthesis of SbSI Microrods
The hydrothermal method is a versatile and straightforward approach for synthesizing high-quality, single-crystalline SbSI microrods.[3] This process relies on the crystallization of the desired material from an aqueous solution at elevated temperature and pressure. The choice of precursors and reaction conditions is critical to controlling the morphology and purity of the final product.
Protocol 1: Hydrothermal Synthesis of SbSI Microrods
1. Precursor Preparation:
- Weigh out stoichiometric amounts of antimony (Sb), sulfur (S), and iodine (I) powders. A typical molar ratio is 1:1:1. For example, for a 1 mmol synthesis, use:
- Antimony (Sb) powder: 121.76 mg
- Sulfur (S) powder: 32.06 mg
- Iodine (I) powder: 126.90 mg
2. Reaction Setup:
- Transfer the weighed powders into a 50 mL Teflon-lined stainless-steel autoclave.
- Add 30 mL of distilled water to the autoclave.
- Seal the autoclave tightly.
3. Hydrothermal Reaction:
- Place the sealed autoclave into a furnace and heat to 180°C.
- Maintain the temperature at 180°C for 24 hours.[4]
- After 24 hours, turn off the furnace and allow the autoclave to cool down to room temperature naturally.
4. Product Collection and Purification:
- Once cooled, carefully open the autoclave in a fume hood.
- Collect the resulting black precipitate by filtration.
- Wash the precipitate several times with distilled water and then with absolute ethanol to remove any unreacted precursors and byproducts.
- Dry the final product in a vacuum oven at 60°C for 12 hours. The final product will be a powder of SbSI microrods.
Causality of Experimental Choices:
-
Stoichiometric Precursors: Using a 1:1:1 molar ratio of Sb, S, and I ensures the formation of the desired SbSI compound without the presence of secondary phases like Sb₂S₃.
-
Hydrothermal Conditions: The elevated temperature and pressure within the autoclave facilitate the dissolution and subsequent recrystallization of the precursors into crystalline SbSI. The 24-hour reaction time allows for the growth of well-defined microrods.
-
Washing Steps: Thorough washing with water and ethanol is crucial for removing impurities that could negatively impact the material's optoelectronic properties.
Part 2: Material Characterization
Comprehensive characterization of the synthesized SbSI microrods is essential to confirm their identity, purity, morphology, and optical properties before proceeding with device fabrication.
Protocol 2: Structural and Morphological Characterization
1. X-ray Diffraction (XRD):
- Purpose: To confirm the crystalline phase and purity of the synthesized SbSI.
- Instrument: A powder X-ray diffractometer with Cu-Kα radiation (λ = 1.5406 Å).
- Parameters:
- Voltage: 40 kV
- Current: 40 mA
- 2θ Scan Range: 10° - 80°
- Scan Rate: 2°/min[5]
- Expected Results: The XRD pattern should show sharp diffraction peaks corresponding to the orthorhombic phase of SbSI (JCPDS Card No. 88-0988), confirming the successful synthesis of the desired material.[4]
2. Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX):
- Purpose: To visualize the morphology of the SbSI microrods and determine their elemental composition.
- Instrument: A field-emission scanning electron microscope equipped with an EDX detector.
- Sample Preparation: Disperse a small amount of the SbSI powder in ethanol and drop-cast it onto a silicon wafer. Allow the solvent to evaporate completely.
- SEM Imaging:
- Accelerating Voltage: 10-20 kV
- Working Distance: 5-10 mm
- EDX Analysis:
- Acquire spectra from several different microrods to confirm uniform elemental distribution.
- Expected Results: SEM images should reveal rod-like structures with diameters in the micrometer range.[6] The EDX spectrum should show peaks corresponding to Antimony (Sb), Sulfur (S), and Iodine (I) in an atomic ratio close to 1:1:1, confirming the stoichiometry of the synthesized material.[3]
Protocol 3: Optical Characterization
1. UV-Vis Diffuse Reflectance Spectroscopy (DRS):
- Purpose: To determine the optical bandgap of the synthesized SbSI microrods.
- Instrument: A UV-Vis spectrophotometer equipped with an integrating sphere.
- Sample Preparation: The powdered SbSI sample is loaded into a sample holder.
- Measurement:
- Wavelength Range: 400 - 1400 nm[7]
- The reflectance data is converted to absorbance using the Kubelka-Munk function.
- Data Analysis: The bandgap (Eg) is determined by plotting (αhν)² versus photon energy (hν) and extrapolating the linear portion of the curve to the energy axis.
- Expected Results: The calculated bandgap for SbSI is expected to be in the range of 1.8-1.9 eV.[2]
Part 3: Photodetector Device Fabrication
This section details the fabrication of a single SbSI microrod-based photodetector on a SiO₂/Si substrate with indium tin oxide (ITO) electrodes.
Protocol 4: Single SbSI Microrod Photodetector Fabrication
1. Substrate Preparation:
- Start with a heavily doped p-type silicon wafer with a 300 nm thick layer of thermally grown silicon dioxide (SiO₂).
- Clean the substrate by sonicating in acetone, isopropanol, and deionized water for 15 minutes each, followed by drying with a nitrogen stream.
2. Microrod Deposition:
- Disperse the synthesized SbSI microrods in isopropanol.
- Drop-cast the SbSI microrod suspension onto the cleaned SiO₂/Si substrate.
- Allow the solvent to evaporate, leaving behind individual microrods on the surface.
3. Electrode Patterning and Deposition:
- Identify a single, well-isolated SbSI microrod using an optical microscope.
- Use standard photolithography to define the electrode pattern, creating a channel across the selected microrod.
- Deposit a 100 nm thick layer of Indium Tin Oxide (ITO) using RF sputtering.[8]
- Perform a lift-off process by dissolving the photoresist in acetone, leaving behind the patterned ITO electrodes in contact with the SbSI microrod.
4. Annealing:
- Anneal the fabricated device at 90°C in air to improve the contact between the ITO electrodes and the SbSI microrod.[9]
Workflow for SbSI Photodetector Fabrication
Caption: Schematic of the experimental setup for photodetector characterization.
Conclusion and Future Outlook
Stibine, iodothioxo- (SbSI) presents a highly promising material platform for the development of high-performance photodetectors. The protocols detailed in this application note provide a solid foundation for researchers to synthesize SbSI microrods, fabricate photodetector devices, and characterize their performance. The inherent properties of SbSI, such as its direct bandgap and one-dimensional structure, offer significant advantages for photodetection applications. Further research could focus on optimizing the synthesis process to achieve even higher material quality, exploring different device architectures to enhance performance, and investigating the potential of SbSI in flexible and transparent optoelectronics.
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X-ray Diffraction and Piezoelectric Studies during Tensile Stress on Epoxy/SbSI Nanocomposite. (2022). MDPI. [Link]
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Fast and low-temperature synthesis of one-dimensional (1D) single-crystalline SbSI microrod for high performance photodetector. (2015). RSC Publishing. [Link]
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Synthesis of novel SbSI nanorods by a hydrothermal method. (2005). ResearchGate. [Link]
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Experimental setup for measuring the photodetector's time-dependent... (n.d.). ResearchGate. [Link]
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The EDX analysis for TiO 2 nanotubes and TiO 2 nanowires. (n.d.). ResearchGate. [Link]
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A Time Correlated Single Photon Counting Setup for High Temporal Resolution Measurements of the Temporal Response of Organic Scintillators. (2018). OSTI.GOV. [Link]
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Tailoring optical and ferroelectric properties in Sb 1−x Bi x SI van der Waals chalcohalides towards solar absorber applications. (2025). Journal of Materials Chemistry A. [Link]
-
Hydrothermal synthesis of Sb2S3 nanorods using iodine via redox mechanism. (2012). Hindawi. [Link]
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Mechanosynthesis of SbSI Targets for Pulsed Electron Deposition of Ferro-Photovoltaic Thin Films. (2025). MDPI. [Link]
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Mechanosynthesis of SbSI Targets for Pulsed Electron Deposition of Ferro-Photovoltaic Thin Films. (2025). ResearchGate. [Link]
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Sbsi microrod based flexible photodetectors. (2020). Seoul National University. [Link]
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EDX spectra of a-Si nanowires, showing the nanowires are composed of silicon and a small amount of oxygen. (n.d.). ResearchGate. [Link]
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Fabrication, characterization and analysis of ITO/n-Si Schottky photodetector. (2010). Semantic Scholar. [Link]
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Hydrothermal synthesis and characterization of the antimony–tin oxide nanomaterial and its application as a high-performance asymmetric supercapacitor, photocatalyst, and antibacterial agent. (2023). Nanoscale Advances. [Link]
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Ultrasound irradiation mediated preparation of antimony sulfoiodide (SbSI) nanorods as a high-capacity electrode for electrochemical supercapacitors. (2020). Materials Chemistry Frontiers. [Link]
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Application Note & Protocols: Doping Studies of Iodothioxostibine for Enhanced Conductivity
For: Researchers, scientists, and drug development professionals.
Abstract & Rationale
Iodothioxostibine, more commonly known in the literature as antimony sulfoiodide (SbSI), is a fascinating ternary semiconductor belonging to the A(V)B(VI)C(VII) group.[1] It exhibits a unique combination of ferroelectric, piezoelectric, and photoconductive properties, making it a material of significant scientific interest.[1][2] However, the intrinsically high electrical resistance of pristine SbSI limits its application in devices where efficient charge transport is paramount.[3]
This guide provides a comprehensive framework for enhancing the electrical conductivity of SbSI through controlled impurity doping. Doping, the intentional introduction of foreign atoms into a host lattice, is a cornerstone of semiconductor technology, enabling the precise manipulation of a material's electronic properties.[4][5] By introducing selected dopant atoms into the SbSI crystal structure, we can increase the concentration of free charge carriers (electrons or holes), thereby reducing resistivity and unlocking new potential applications in electronics, sensing, and energy conversion.[6][7]
This document is structured to provide both the foundational theory and detailed, field-tested protocols for the synthesis, doping, and characterization of SbSI nanomaterials. Furthermore, recognizing the diverse audience, a specialized section addresses preliminary biocompatibility assessment, a critical first step for any material considered for biomedical applications.
Synthesis of Pristine Iodothioxostibine (SbSI) Nanorods
A reproducible synthesis of the host material is the bedrock of any successful doping study. The following hydrothermal protocol is adapted from established methods to produce crystalline SbSI nanorods.[8]
2.1 Materials & Equipment
-
Antimony (III) chloride (SbCl₃)
-
Thiourea (CH₄N₂S)
-
Sodium iodide (NaI)
-
Ethanol
-
Deionized (DI) water
-
Teflon-lined stainless-steel autoclave (25 mL)
-
Laboratory oven
-
Centrifuge
-
Ultrasonic bath
2.2 Protocol: Hydrothermal Synthesis of SbSI
-
Precursor Solution: In a 50 mL beaker, dissolve 1 mmol of SbCl₃, 2 mmol of thiourea, and 1 mmol of NaI in 15 mL of ethanol.
-
Sonication: Place the beaker in an ultrasonic bath for 20 minutes to ensure complete dissolution and homogeneity. The solution should appear clear.
-
Autoclave Preparation: Transfer the precursor solution into a 25 mL Teflon-lined stainless-steel autoclave.
-
Hydrothermal Reaction: Seal the autoclave and place it in a laboratory oven pre-heated to 180°C. Maintain this temperature for 12 hours.
-
Scientist's Note: The high temperature and pressure within the autoclave facilitate the slow, controlled crystallization of SbSI nanorods. The reaction time is optimized for crystal growth without excessive agglomeration.
-
-
Cooling & Collection: After 12 hours, turn off the oven and allow the autoclave to cool naturally to room temperature. Do not quench.
-
Washing: Open the autoclave and collect the reddish-black precipitate. Wash the product three times by centrifuging at 8000 rpm for 5 minutes, discarding the supernatant, and re-dispersing the pellet in ethanol. This removes unreacted precursors and byproducts.
-
Drying: After the final wash, dry the collected SbSI nanorods in a vacuum oven at 60°C for 6 hours.
-
Storage: Store the dried powder in a sealed vial in a desiccator.
Doping Strategies for Enhanced Conductivity
The choice of dopant and doping method is critical. For SbSI, elements that can substitute for Antimony (Sb³⁺) and introduce either an excess of electrons (n-type doping) or a deficiency of electrons (holes, p-type doping) are ideal. Tin (Sn²⁺/Sn⁴⁺) and Bismuth (Bi³⁺, with different electronegativity) are promising candidates.[1][9] We will detail two common methods: in-situ doping and post-synthetic doping.
3.1 Protocol: In-situ Doping with Tin (II)
In-situ doping involves introducing the dopant precursor during the initial synthesis of the host material.[10][11] This method often results in a more uniform incorporation of dopant atoms within the crystal lattice.
-
Dopant Precursor: Prepare a stock solution of Tin (II) chloride (SnCl₂) in ethanol (e.g., 0.1 M).
-
Modified Synthesis: Follow the protocol in Section 2.2 , with one key modification at Step 1.
-
Dopant Addition: Before adding the 15 mL of ethanol, add a calculated volume of the SnCl₂ stock solution to the beaker containing the SbCl₃, thiourea, and NaI powders. The molar percentage of the dopant is calculated relative to the antimony precursor (e.g., for 1 mol% doping, add 0.01 mmol of SnCl₂).
-
Scientist's Note: It is crucial to prepare a series of samples with varying dopant concentrations (e.g., 0.5%, 1%, 2%, 5%) to study the concentration-dependent effects on conductivity.[1]
-
-
Proceed: Continue with steps 2 through 8 of the synthesis protocol as described above. The resulting powder will be Sn-doped SbSI.
3.2 Protocol: Post-Synthetic Doping via Thermal Diffusion
Post-synthetic methods introduce the dopant after the host nanocrystals have already been formed.[12] This can be useful for surface-level doping or when in-situ methods are not feasible.
-
Materials: Pristine SbSI nanorods (from Section 2.0), Bismuth (III) nitrate (Bi(NO₃)₃) as dopant source, tube furnace with inert gas flow (Argon or Nitrogen).
-
Mixture Preparation: In a mortar, gently grind 100 mg of pristine SbSI nanorods with a calculated amount of Bi(NO₃)₃ to achieve the desired doping concentration (e.g., 2 mol%).
-
Annealing: Place the mixed powder in a ceramic boat and insert it into the center of a tube furnace.
-
Inert Atmosphere: Purge the tube with Argon gas for 30 minutes to remove all oxygen.
-
Thermal Treatment: While maintaining a slow Argon flow, heat the furnace to 300°C (below the decomposition temperature of SbSI) and hold for 2 hours.[8]
-
Rationale: The elevated temperature provides the thermal energy required for dopant atoms to diffuse into the SbSI lattice. An inert atmosphere is critical to prevent oxidation of the material.
-
-
Cooling & Collection: Turn off the furnace and allow it to cool to room temperature under Argon flow. The resulting powder is Bi-doped SbSI.
Experimental Workflow & Characterization
A systematic characterization is essential to confirm successful doping and quantify the resulting changes in material properties.[13][14]
Caption: Overall experimental workflow from synthesis to characterization.
4.1 Structural Characterization: X-Ray Diffraction (XRD)
-
Purpose: To confirm the crystalline phase of SbSI and to detect lattice changes indicative of successful dopant incorporation.
-
Protocol:
-
Prepare a powder sample on a zero-background sample holder.
-
Run XRD analysis using a Cu Kα radiation source (λ = 1.5406 Å).
-
Scan over a 2θ range of 10-80° with a step size of 0.02°.
-
-
Expected Results: The primary peaks should match the orthorhombic phase of SbSI. Upon successful substitutional doping, a slight shift in the peak positions is expected due to the difference in ionic radii between the host (Sb³⁺) and dopant (e.g., Sn²⁺, Bi³⁺) atoms. This lattice parameter change is strong evidence of doping.[15]
4.2 Morphological & Compositional Analysis: SEM/EDX
-
Purpose: To visualize the nanorod morphology and to confirm the presence and elemental distribution of the dopant.
-
Protocol:
-
Mount a small amount of the doped powder onto an SEM stub using carbon tape.
-
Sputter-coat the sample with a thin layer of gold or carbon to prevent charging.
-
Image the sample using a Scanning Electron Microscope (SEM) to observe the nanorod structure.[16]
-
Perform Energy-Dispersive X-ray (EDX) spectroscopy on several areas to obtain an elemental composition map, confirming the presence of Sb, S, I, and the dopant element.
-
4.3 Electrical Characterization: Conductivity Measurement
The primary goal is to measure the increase in conductivity. Two common methods are applicable.
4.3.1 Protocol: Four-Point Probe Measurement (for Thin Films)
This method is the gold standard for measuring the sheet resistance of thin films, which minimizes errors from contact resistance.[17][18][19][20]
-
Film Preparation: Prepare a thin film of the doped SbSI powder by drop-casting a concentrated dispersion onto a glass slide or by pressing the powder into a pellet. Ensure the film is uniform.
-
Measurement Setup: Use a four-point probe head with four equally spaced, co-linear probes.[21] Apply a constant DC current (I) through the outer two probes and measure the voltage (V) across the inner two probes.
-
Calculation: The sheet resistance (Rs) for a thin film (thickness t << probe spacing s) is calculated as:
-
Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I)
-
-
Conductivity (σ): Calculate the bulk conductivity using the film thickness (t):
-
σ = 1 / (Rs * t)
-
-
Data Comparison: Compare the calculated conductivity values for undoped and doped samples.
4.3.2 Protocol: AC Impedance Spectroscopy (for Pellets)
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for characterizing the electrical properties of semiconductor materials, especially in pellet form.[22][23][24][25]
-
Pellet Preparation: Press the powder into a dense pellet (e.g., 10 mm diameter, 1 mm thickness) using a hydraulic press.
-
Electrode Deposition: Sputter-coat both flat surfaces of the pellet with gold or platinum to act as blocking electrodes.
-
EIS Measurement: Place the pellet in a sample holder and connect it to an impedance analyzer. Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
Data Analysis: Plot the data on a Nyquist plot (-Z'' vs. Z'). The intercept of the resulting semicircle with the real axis (Z') at high frequency corresponds to the bulk resistance (R) of the material.
-
Conductivity (σ): Calculate the conductivity using the pellet's resistance (R), area (A), and thickness (L):
-
σ = L / (R * A)
-
Data Presentation & Interpretation
Summarizing quantitative results in a clear format is crucial for analysis.
Table 1: Comparison of Electrical Properties of Doped SbSI
| Sample (Dopant, mol%) | Synthesis Method | Measurement Technique | Resistance (Ω) | Conductivity (S/cm) | Enhancement Factor |
| Pristine SbSI | Hydrothermal | AC Impedance | 1.5 x 10⁷ | 4.2 x 10⁻⁷ | 1x |
| Sn-doped SbSI (1%) | In-situ | AC Impedance | 8.2 x 10⁴ | 7.8 x 10⁻⁵ | 185x |
| Sn-doped SbSI (5%) | In-situ | AC Impedance | 9.1 x 10³ | 7.1 x 10⁻⁴ | 1690x |
| Bi-doped SbSI (2%) | Post-synthetic | AC Impedance | 4.5 x 10⁵ | 1.4 x 10⁻⁵ | 33x |
Note: Data presented are illustrative examples.
Caption: Substitutional doping of SbSI with Sn²⁺ creates a hole (h⁺).
Application Note for Drug Development Professionals
While the primary application of doped SbSI is in materials science, any novel nanomaterial with tunable electronic properties could have future implications in biosensing or photothermal therapy. However, before any biological application can be considered, a baseline cytotoxicity assessment is mandatory. The MTT assay is a standard colorimetric method to evaluate the metabolic activity of cells, which serves as an indicator of cell viability.[26][27]
6.1 Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Seed a human cell line (e.g., HeLa or HEK293) into a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Nanoparticle Preparation: Prepare stock dispersions of pristine and doped SbSI in cell culture medium (e.g., DMEM) at various concentrations (e.g., 10, 25, 50, 100 µg/mL). Disperse thoroughly using sonication.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the nanoparticle dispersions to the wells. Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.[26]
-
Incubation: Incubate the plate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT to purple formazan crystals.[27]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.[26]
-
% Cell Viability = (AbsorbanceTreated / AbsorbanceControl) * 100
-
Trustworthiness Note: It is critical to run parallel controls containing only nanoparticles in media without cells to check for any interference between the nanoparticles and the MTT reagent itself.[26][28] Any absorbance from this control must be subtracted from the treated cell readings.
References
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- MG Chemicals. (n.d.). Understanding Resistivity & the 4 point probe Method.
- Ossila. (n.d.). Four-Probe Method: Sheet Resistance Formula & Measurement.
- Four-Point Probe Manual. (n.d.).
- Dewesoft. (2025). Automating Resistivity Measurement Using the Four-Point Probe Method.
- E3S Web of Conferences. (n.d.). Analysis of Electrical Properties Using the four point Probe Method.
- Smart-elements.com. (n.d.). Antimony Sulfoiodide nanowires 99.999% (metal basis) 1g.
- Abcam. (n.d.). MTT assay protocol.
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Wichert, T., & Guan, Z. (2007). Doping and Characterisation of Nanocrystalline Materials. Solid State Phenomena, 128, 61-72. Retrieved from [Link]
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Shylinska, Z., et al. (n.d.). Synthesis and properties of antimony sulfoiodide doped with tin (II) cations. Journal of Advanced Dielectrics. Retrieved from [Link]
-
Bryan, J. D., & Gamelin, D. R. (2005). Doped Semiconductor Nanocrystals: Synthesis, Characterization, Physical Properties, and Applications. Progress in Inorganic Chemistry, 54, 47-126. Retrieved from [Link]
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ResearchGate. (2017). How can I do MTT assay using nanoparticles? Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of novel SbSI nanorods by a hydrothermal method. Retrieved from [Link]
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Cytotoxic Effects of Nanoparticles Assessed In Vitro and In Vivo. (n.d.). Retrieved from [Link]
-
American Elements. (n.d.). Antimony Sulfoiodide. Retrieved from [Link]
-
ResearchGate. (n.d.). SbSI Nanocrystals: An Excellent Visible Light Photocatalyst with Efficient Generation of Singlet Oxygen. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
ACS Publications. (2011). Semiconductor Nanocrystals: To Dope or Not to Dope. The Journal of Physical Chemistry Letters. Retrieved from [Link]
-
World Scientific Publishing. (n.d.). Synthesis and properties of antimony sulfoiodide doped with tin (II) cations. Journal of Advanced Dielectrics. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Optical, Electrical, and Thermoelectric Characterization of SbSI/Graphite Nanocomposite. Retrieved from [Link]
-
NIH. (n.d.). Semiconductor Nanocrystals: Structure, Properties, and Band Gap Engineering. PMC. Retrieved from [Link]
-
IEEE Xplore. (1994). Physical vapor deposition of antimony sulpho-iodide (SbSI) thin films and their properties. Retrieved from [Link]
-
ACS Publications. (2019). Mn-Doped Semiconductor Nanocrystals: 25 Years and Beyond. The Journal of Physical Chemistry Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of post-synthetic doping on the localized surface plasmon.... Retrieved from [Link]
-
PubMed. (2016). Thin film synthesis of SbSI micro-crystals for self-powered photodetectors with rapid time response. Retrieved from [Link]
-
AC Impedance Spectroscopy Of Al/A-Sic/C–Si(P)/Al Heterostructure under Illumination. (2016). Retrieved from [Link]
- Google Patents. (n.d.). US5256566A - Method for in-situ doping of deposited silicon.
-
ResearchGate. (2025). Nanomaterial Doping: Chemistry and Strategies for Agricultural Applications. Retrieved from [Link]
-
NIH. (n.d.). Doped Zinc Oxide Nanoparticles: Synthesis, Characterization and Potential Use in Nanomedicine. PMC. Retrieved from [Link]
-
ACS Measurement Science Au. (n.d.). Electrochemical Impedance Spectroscopy A Tutorial. Retrieved from [Link]
-
Zensor R&D. (n.d.). 2-2. Introduction of AC Impedance basics (II). Retrieved from [Link]
-
Nanoscience Instruments. (n.d.). Electrochemical Measurements: Electrochemical Impedance Spectroscopy. Retrieved from [Link]
-
JournalsPub. (2024). Doping and Its Impacts on the Properties of ZnO Nanocrystals: A Brief Review. Retrieved from [Link]
-
NIH. (2025). Doping effect of antimony on BaFeO3 perovskite oxide: optical, electronic, magnetic and thermoelectric properties. Retrieved from [Link]
-
AZoNano. (2021). Can Doping with Nanoparticles be More Beneficial in Sensors?. Retrieved from [Link]
-
Electrochemical impedance spectroscopy (EIS) as a thin film characterization tool. (2025). Retrieved from [Link]
-
MDPI. (n.d.). Structure of an In Situ Phosphorus-Doped Silicon Ultrathin Film Analyzed Using Second Harmonic Generation and Simplified Bond-Hyperpolarizability Model. Retrieved from [Link]
-
RSC Publishing. (n.d.). Ultrasound irradiation mediated preparation of antimony sulfoiodide (SbSI) nanorods as a high-capacity electrode for electrochemical supercapacitors. Materials Chemistry Frontiers. Retrieved from [Link]
-
ResearchGate. (2025). Effects of In Situ Boron Doping in Si Epitaxial Growth on a VIC Processed Poly-Si Seed Layer Using Hot-Wire CVD. Retrieved from [Link]
-
ResearchGate. (2025). Enhanced doping effect on tuning structural phases of monolayer antimony. Retrieved from [Link]
-
RSC Publishing. (n.d.). Antimony doping to greatly enhance the electrocatalytic performance of Sr2Fe1.5Mo0.5O6−δ perovskite as a ceramic anode for solid oxide fuel cells. Journal of Materials Chemistry A. Retrieved from [Link]
-
Investigation of In Situ Boron-Doping in SiGe Source/Drain Layer Growth for PMOS Devices. (2025). Retrieved from [Link]
-
arXiv. (2025). Isotopically Selected Single Antimony Molecule Doping. Retrieved from [Link]
-
In-situ doping control of the surface of cuprates. (n.d.). Retrieved from [Link]
-
PubMed. (2025). Colloidal Synthesis of Thiospinel High-Entropy Sulfide Star-like Nanocrystals with High Cycling Stability for the Oxygen Evolution Reaction. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Antimony Sulfoiodide (SbSI)
A Senior Application Scientist's Guide to Yield Improvement and Troubleshooting
Welcome to the technical support center for the synthesis of "Stibine, iodothioxo-," more commonly identified in scientific literature as Antimony Sulfoiodide (SbSI). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this fascinating ferroelectric semiconductor. SbSI's unique combination of piezoelectric, pyroelectric, and semiconductor properties makes it a material of significant interest.[1]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common synthesis challenges and improve the yield and quality of your SbSI product.
Troubleshooting Guide: Common Synthesis Problems & Solutions
This section addresses specific issues you may encounter during the synthesis of SbSI in a direct question-and-answer format.
Issue 1: Low Crystalline Yield & Amorphous Product Formation
Q: My synthesis resulted in a low yield of a dark, amorphous powder instead of the characteristic bright red, needle-like crystals of SbSI. What are the likely causes and how can I fix this?
A: This is a common issue often related to reaction kinetics and thermodynamics. The formation of an amorphous product or a low yield of crystalline material typically points to three main areas: reaction conditions, precursor quality, or stoichiometry.
Root Causes & Corrective Actions:
-
Incorrect Temperature Profile: The direct reaction between elemental antimony (Sb), sulfur (S), and iodine (I) is highly exothermic and can lead to the formation of unwanted phases or an amorphous product if not properly controlled.[2]
-
Solution: Employ a slow, multi-stage heating ramp in a programmable tube furnace. A typical profile involves a slow ramp (e.g., 1-2 °C/min) to an intermediate temperature (e.g., 250 °C) and holding for several hours to allow for initial reaction of the volatile components (sulfur and iodine). This is followed by a second ramp to the final reaction temperature (e.g., 400-500 °C) and a prolonged dwell time (24-48 hours) to ensure complete reaction and crystallization.
-
-
Rapid Cooling: Just as important as the heating profile is the cooling process. Rapidly quenching the reaction vessel from a high temperature will "freeze" the atoms in a disordered, amorphous state.
-
Solution: Implement a very slow cooling ramp (e.g., 1-5 °C/hour) from the reaction temperature down to room temperature. This slow cooling is critical for allowing the atoms sufficient time to arrange into the ordered, orthorhombic crystal lattice of SbSI.[1]
-
-
Precursor Impurities: Oxides on the surface of antimony powder or moisture in any of the precursors can interfere with the reaction, leading to side products and poor crystallinity.
-
Solution: Use high-purity (≥99.99%) precursors. Consider pre-treating the antimony powder by washing it with a dilute acid (e.g., HCl) followed by an inert solvent (e.g., ethanol) and drying under vacuum to remove surface oxides. Ensure all reagents are handled in a low-moisture environment, such as a glovebox.
-
Issue 2: Presence of Impurity Phases (Sb₂S₃, SbI₃)
Q: My X-ray Diffraction (XRD) analysis shows significant peaks corresponding to antimony trisulfide (Sb₂S₃) and antimony triiodide (SbI₃) in my final product. How can I achieve a phase-pure SbSI?
A: The presence of binary phases like Sb₂S₃ and SbI₃ is a clear indicator of either incorrect stoichiometry or incomplete reaction, often due to poor mixing or localized temperature gradients.
Root Causes & Corrective Actions:
-
Inaccurate Stoichiometry: Even small deviations from the 1:1:1 molar ratio of Sb:S:I can result in the formation of stable binary compounds. The Sb-S-I system has a complex phase diagram, and off-stoichiometric mixtures will yield these secondary phases upon cooling.[3][4]
-
Solution: Weigh your precursors with high precision using an analytical balance. Ensure the molar ratios are exact. It is sometimes beneficial to add a very slight excess (e.g., 1-2 mol%) of the more volatile components (sulfur and iodine) to compensate for any vapor loss, especially if the sealing of the ampoule is imperfect.
-
-
Inhomogeneous Precursor Mixture: If the powders are not intimately mixed, localized regions within the reaction ampoule will be rich in one component, favoring the formation of binary compounds.
-
Solution: Thoroughly grind the elemental powders together in an agate mortar and pestle inside an inert atmosphere (e.g., a glovebox) before sealing the ampoule. This ensures a homogeneous reaction front.
-
-
Incongruent Melting/Decomposition: At certain temperatures, SbSI can decompose or react to form other phases.
-
Solution: Consult the Sb-S-I phase diagram to identify the stable temperature window for SbSI. The synthesis temperature should be high enough for complete reaction but below the temperature where significant decomposition occurs. Using a transport agent like a small amount of extra iodine can promote the formation of the desired phase at lower temperatures via chemical vapor transport.[5]
-
Table 1: Troubleshooting Summary for SbSI Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low Crystalline Yield | Rapid heating/cooling; Impure precursors | Use a multi-stage, slow heating and cooling profile. Use high-purity, pre-treated precursors. |
| Amorphous Product | Quenching from high temperature | Implement a very slow cooling ramp (1-5 °C/hour) to facilitate crystal growth. |
| Impurity Phases (Sb₂S₃, SbI₃) | Incorrect stoichiometry; Poor mixing | Ensure precise 1:1:1 molar ratio of Sb:S:I. Thoroughly grind precursors together before reaction. |
| Incomplete Reaction | Insufficient reaction time/temperature | Increase dwell time at the final reaction temperature (e.g., to 48-72 hours). |
| Small Crystal Size | High nucleation rate, low growth rate | Use a chemical vapor transport (CVT) method with a defined temperature gradient to promote the growth of large single crystals.[6] |
Process Optimization & Yield Improvement Workflow
For researchers aiming to move beyond basic synthesis to produce high-quality, large single crystals with maximum yield, a more advanced technique like Chemical Vapor Transport (CVT) is recommended.[6][7] The following diagram illustrates a decision and workflow process for optimizing SbSI synthesis.
Caption: Workflow for troubleshooting and optimizing SbSI synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing SbSI? A1: The two most common and effective methods are:
-
Direct Solid-State Reaction: This involves heating a stoichiometric mixture of the elements (antimony, sulfur, and iodine) in a sealed, evacuated quartz ampoule. This method is excellent for producing polycrystalline powder.[2]
-
Chemical Vapor Transport (CVT): This technique is used for growing large, high-quality single crystals. It starts with pre-synthesized SbSI powder (or the elements) at one end of a sealed ampoule (the "source"). A transport agent (typically a small amount of extra iodine) reacts with the SbSI to form gaseous intermediates. A temperature gradient across the ampoule causes these gases to migrate to the cooler end (the "sink"), where they decompose and deposit high-purity SbSI crystals.[5][6] This method significantly improves crystal quality over conventional techniques.[6]
Q2: What are the critical safety precautions for SbSI synthesis? A2: Safety is paramount.
-
Toxicity: Antimony compounds are toxic. Handle all precursors and the final product in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
High Vapor Pressure: The reaction is performed in a sealed quartz ampoule because sulfur and iodine have high vapor pressures at elevated temperatures. This pressure is essential for the reaction but also poses an explosion risk.
-
Ampoule Sealing: Ensure the quartz ampoule is properly sealed under high vacuum using an oxygen-hydrogen torch. The seal must be thick and well-annealed to withstand the internal pressure. Always perform the heating process inside a secondary containment vessel or a blast-shielded furnace.
Q3: How should I properly characterize the final SbSI product? A3: A multi-technique approach is necessary:
-
X-ray Diffraction (XRD): To confirm the crystal structure (orthorhombic, Pna2₁ space group) and verify phase purity.[1]
-
Scanning Electron Microscopy (SEM): To observe the morphology of the product (e.g., needle-like crystals) and check for the presence of other phases with different shapes.[7]
-
Energy-Dispersive X-ray Spectroscopy (EDX/EDS): To confirm the elemental composition and check for stoichiometric uniformity.
-
Differential Scanning Calorimetry (DSC): To determine the Curie point, which is the temperature of the ferroelectric-to-paraelectric phase transition (around 295 K for pure SbSI).[8]
Q4: Are there solution-based synthesis routes for SbSI? A4: Yes, solution-based methods such as sonochemical, hydrothermal, and solvothermal routes have been developed.[1][9][10] These methods can produce nanostructured SbSI, such as nanorods or nanowires, at lower temperatures.[9] However, controlling stoichiometry and preventing solvent incorporation can be challenging, and the crystallinity may be lower compared to high-temperature vapor-phase methods.[6] Recently, solution-based methods followed by vapor-assisted crystallization have shown promise for creating high-quality films for devices like solar cells.[11][12][13]
Detailed Experimental Protocols
Protocol 1: Solid-State Synthesis of Polycrystalline SbSI
This protocol is for producing a phase-pure powder of SbSI.
-
Precursor Preparation: Weigh stoichiometric amounts of high-purity antimony powder (Sb), sulfur powder (S), and iodine crystals (I) in a 1:1:1 molar ratio. A typical batch size is 1-2 grams total. Perform all handling in an argon-filled glovebox.
-
Mixing: Thoroughly grind the three components together using an agate mortar and pestle for 15-20 minutes to ensure a homogeneous mixture.
-
Ampoule Loading: Transfer the mixed powder into a clean quartz ampoule (e.g., 10 cm length, 1 cm inner diameter).
-
Evacuation and Sealing: Attach the ampoule to a vacuum line and evacuate to a pressure of <10⁻⁵ Torr. Gently heat the ampoule with a heat gun during evacuation to drive off any adsorbed moisture. Seal the ampoule using an oxygen-hydrogen torch, ensuring a robust seal.
-
Reaction: Place the sealed ampoule inside a programmable tube furnace.
-
Ramp the temperature to 250 °C at 2 °C/min and hold for 12 hours.
-
Ramp the temperature to 450 °C at 2 °C/min and hold for 48 hours.
-
Cool the furnace to room temperature at a rate of 0.5 °C/min (or 30 °C/hour).
-
-
Product Recovery: Once at room temperature, carefully remove the ampoule. Score the ampoule with a diamond scribe and break it open inside a fume hood. The product should be a mass of reddish, crystalline material. Gently grind to obtain a fine powder for analysis.
Protocol 2: Single Crystal Growth via Chemical Vapor Transport (CVT)
This protocol is for growing large, high-quality single crystals of SbSI.
-
Source Material: Use approximately 1 gram of pre-synthesized polycrystalline SbSI powder (from Protocol 1) as the source material.
-
Transport Agent: Add a small amount of iodine (I₂) as the transport agent. A typical concentration is 2-5 mg per cm³ of the ampoule volume.
-
Ampoule Preparation: Load the SbSI powder and iodine into a quartz ampoule (e.g., 15 cm length, 1.5 cm inner diameter). Evacuate and seal the ampoule as described in Protocol 1.
-
Furnace Setup: Place the ampoule in a two-zone tube furnace. This allows for precise control over the temperature gradient.
-
Growth Conditions:
-
Set the "source" zone (containing the powder) to T₂ = 450 °C.
-
Set the "sink" or "growth" zone (the empty end of the ampoule) to T₁ = 400 °C.
-
This creates a temperature gradient (ΔT = 50 °C) that drives the transport process.
-
-
Growth: Allow the transport reaction to proceed for 7-10 days. During this time, gaseous antimony-sulfur-iodine species will form in the hot zone and diffuse to the cold zone, where they will decompose and deposit as single crystals.
-
Cooling and Recovery: After the growth period, slowly cool the entire furnace to room temperature over 24 hours. Carefully recover the needle-like single crystals from the growth zone of the ampoule.
Caption: Workflow for Chemical Vapor Transport (CVT) of SbSI.
References
- High-Quality SbSI Nanowires via Chemical Vapor Transport for Anisotropic Polarized Photodetection. Crystal Growth & Design. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMOsMyM6F_00UV4xVieDktjUjm9vgtZDXq5wBpvceskFmfTxWpdMmv-DriduWqQoYRDIVc4Fg8NgHf9qMRoULezG_ZEufrFLyek_3HDrdSsiil5sipfOgg-z2DdwFCbIzLb2OpyrpDsVVtjSWtywE=]
- Synthesis and properties of antimony sulfoiodide doped with tin (II) cations. Journal of Advanced Dielectrics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZJsTluBI986C6q6FJoFSfayijYSnbj1a9f2Cnkf5rrDzy4mPM-LkcpgCEIPGZ8nMry1fsyMJyGl1qwtCHJaupRAqT6nngqNAxDUZwVabEZv_PgTM-a9z6_AvXfjUTV5jzUaKO34_OBDwmGwaiKSm5NpD_-4DbMM0=]
- Synthesis and properties of antimony sulfoiodide doped with tin (II) cations. ResearchGate. [URL: https://www.researchgate.
- Growth of large SbSI crystals. ResearchGate. [URL: https://www.researchgate.net/publication/268811801_Growth_of_large_SbSI_crystals]
- Synthesis of Antimony Sulphoiodide by CVD and its Characterization. ResearchGate. [URL: https://www.researchgate.
- Ultrasound irradiation mediated preparation of antimony sulfoiodide (SbSI) nanorods as a high-capacity electrode for electrochemical supercapacitors. Materials Chemistry Frontiers. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/qm/d0qm00492k]
- Antimony sulphoiodide (SbSI), a narrow band-gap non-oxide ternary semiconductor with efficient photocatalytic activity. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/TA/c5ta05232a]
- A chemical vapor-assisted highly crystalized SbSI solar cell and a photodetector with bifacial passivation to mitigate the charge transport loss. Journal of Materials Chemistry C. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/tc/d3tc02116j]
- Optimization of Antimony Sulphoiodide Synthesis Parameters and Study of Its Electrical Properties. ResearchGate. [URL: https://www.researchgate.net/publication/265821561_Optimization_of_Antimony_Sulphoiodide_Synthesis_Parameters_and_Study_of_Its_Electrical_Properties]
- A chemical vapor-assisted highly crystalized SbSI solar cell and a photodetector with bifacial passivation to mitigate the. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlepdf/2023/tc/d3tc02116j]
- Synthesis and properties of antimony sulfoiodide doped with tin (II) cations. Researching. [URL: https://www.researching.cn/articles/OJ2c092418e24482]
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- Czochralski method. Wikipedia. [URL: https://en.wikipedia.org/wiki/Czochralski_method]
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- One-Step Solution Deposition of Antimony Selenoiodide Films via Precursor Engineering for Lead-Free Solar Cell Applications. MDPI. [URL: https://www.mdpi.com/2079-4991/12/19/3361]
- SEM image of the mechanochemically synthesized SbSI powders. ResearchGate. [URL: https://www.researchgate.net/figure/SEM-image-of-the-mechanochemically-synthesized-SbSI-powders_fig4_385011681]
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Technical Support Center: Controlling Crystal Growth of Antimony Iodide Sulfide (SbSI)
Welcome to the technical support center for the synthesis and crystal growth of antimony iodide sulfide (SbSI). This guide is designed for researchers, scientists, and professionals in materials science and drug development who are working with this fascinating photoferroic material. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of SbSI crystallization. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis and handling of SbSI, providing a foundational understanding for successful crystal growth.
Q1: What are the most common methods for synthesizing SbSI crystals, and what are their primary advantages and disadvantages?
A1: Several methods are employed for SbSI synthesis, each with distinct characteristics. The choice of method often depends on the desired crystal morphology (e.g., nanowires, bulk crystals, thin films) and required purity.
-
Chemical Vapor Transport (CVT): This is a widely used technique for growing high-quality, single-crystalline SbSI nanowires with minimal defects.[1][2] It involves the transport of volatile antimony and sulfur species in the presence of a transport agent like iodine within a sealed ampoule subjected to a precise temperature gradient.[1] The main advantage is the ability to produce highly crystalline materials suitable for advanced optoelectronic applications.[1][2] A potential challenge is the optimization of the temperature gradient to balance growth rate and crystal quality.[1]
-
Solution-Based Methods (e.g., Hydrothermal, Sonochemical): These methods are generally simpler, faster, and operate at lower temperatures and atmospheric pressure compared to CVT.[3][4] Hydrothermal synthesis can produce SbSI nanorods and microrods, with the ability to tune morphology by adjusting reaction time and precursors.[3] Sonochemical synthesis is a rapid, facile, and low-cost route to produce SbSI nanowires.[4] However, crystals grown via these methods may have a higher defect density, which can impact performance.[2]
-
Mechanochemical Synthesis: This solid-state method involves high-energy ball milling of the elemental precursors (antimony, sulfur, and iodine) at room temperature.[5][6] It is a solvent-free and environmentally friendly approach that produces pure, stoichiometric polycrystalline SbSI powder.[6][7] This powder can then be used to create targets for thin-film deposition.[5]
-
Two-Step Conversion from Sb₂S₃: This method involves first depositing a film of antimony trisulfide (Sb₂S₃) and then converting it to SbSI by exposing it to antimony triiodide (SbI₃) vapor.[8][9] This is a facile process for creating crystalline SbSI micro-needles in thin-film form, suitable for photodetector applications.[8][9]
Q2: My SbSI crystals are not growing. What are the most likely reasons?
A2: The lack of crystal growth is a common issue that can usually be traced back to a few key factors:
-
Insufficient Supersaturation: For solution-based methods, the concentration of the precursors in the solvent may not be high enough to initiate nucleation and growth.[10][11] Ensure your solution is saturated, which can be achieved by adding more solute or carefully evaporating some of the solvent.[10]
-
Inappropriate Temperature: The temperature plays a critical role in both the solubility of precursors and the kinetics of crystal growth.[10][11] For CVT, an incorrect temperature gradient will hinder the transport and deposition process.[1] For solution methods, the temperature may need to be increased to improve solubility or, in some cases, decreased to promote crystallization.[10]
-
Contamination: Impurities in the precursors, solvent, or on the substrate can inhibit crystal growth.[10][11] Using high-purity starting materials and thoroughly cleaning all glassware and substrates is crucial.
-
Vibrations: Physical disturbances can disrupt the delicate process of nucleation and crystal lattice formation.[10][11] It is essential to place your experimental setup in a location free from vibrations.
Q3: How can I control the morphology (e.g., nanowires, nanorods, thin films) of my SbSI crystals?
A3: Controlling the morphology of SbSI is achieved by carefully manipulating the synthesis parameters. The final crystal shape is a result of the interplay between the material's internal crystal structure and the external growth conditions.[12]
-
Synthesis Method: As discussed in Q1, the choice of synthesis method is the primary determinant of the resulting morphology. CVT is well-suited for high-quality nanowires, while hydrothermal and sonochemical methods can yield nanorods and nanowires.[1][3][4] Thin films are typically fabricated using two-step conversion processes or pulsed electron deposition from a mechanochemically synthesized target.[5][8]
-
Precursor Concentration and Ratio: In solution-based syntheses, the ratio of precursors can significantly influence the final morphology.[13][14] For instance, in a two-step solution process, tuning the input ratio of SbCl₃ to thiourea can control the density of the resulting SbSI film.[13][14]
-
Solvent: In sonochemical synthesis, the choice of solvent (e.g., ethanol, water, ethylene glycol) can modify the morphology and properties of the resulting SbSI nanocrystals.[4]
-
Temperature and Time: In hydrothermal synthesis, both the reaction temperature and duration can be adjusted to control the length and crystallinity of SbSI rods.[3] Longer synthesis times generally lead to better crystallization and longer rods.[3]
II. Troubleshooting Guides
This section provides detailed, in-depth solutions to specific problems you might encounter during your SbSI crystal growth experiments.
Guide 1: Poor Crystal Quality and High Defect Density
Problem: The synthesized SbSI crystals exhibit poor crystallinity, a high density of defects, or are polycrystalline when single crystals are desired. This can be identified through characterization techniques such as X-ray diffraction (XRD) showing broad peaks or transmission electron microscopy (TEM) revealing lattice imperfections.
Causality and Solutions:
-
Uncontrolled Nucleation and Growth Dynamics: A common issue in many synthesis techniques is the compromise between crystallinity and morphology due to uncontrolled nucleation and growth.[15]
-
Solution for CVT: Optimize the temperature gradient. A steep gradient can accelerate growth but also increase defect density.[1] A shallower gradient will slow down the growth rate, allowing for more ordered crystal formation.
-
Solution for Solution-Based Methods: Control the rate of supersaturation. Rapidly achieving a highly supersaturated state can lead to rapid, uncontrolled nucleation and the formation of many small, imperfect crystals. A slower, more controlled approach to reaching saturation is preferable.[16]
-
-
Impurity Incorporation: Contaminants in the reaction environment can be incorporated into the crystal lattice, leading to defects.
-
Solution: Ensure the use of high-purity precursors (e.g., 99.99% or higher). All glassware and reaction vessels should be meticulously cleaned. For CVT, the quartz ampoule should be thoroughly cleaned and baked out under vacuum before use to remove any volatile impurities.
-
-
Inadequate Annealing: For thin films and some solution-synthesized materials, a post-synthesis annealing step is often necessary to improve crystallinity.
-
Solution: Implement a post-deposition annealing step. For instance, amorphous SbSI thin films can be successfully crystallized by annealing at 90 °C in air.[7] The optimal annealing temperature and duration will depend on the specific synthesis method and desired outcome.
-
| Parameter | Potential Issue | Recommended Action |
| Temperature Gradient (CVT) | Too steep, leading to rapid, defective growth. | Decrease the temperature difference between the source and growth zones. |
| Precursor Purity | Low-purity starting materials introducing defects. | Use precursors with the highest available purity. |
| Reaction Vessel Cleanliness | Residual contaminants on vessel walls. | Thoroughly clean all glassware, preferably with aqua regia followed by deionized water rinses. |
| Post-Synthesis Treatment | Lack of annealing to improve crystallinity. | Introduce a controlled annealing step at an optimized temperature and duration. |
Guide 2: Inconsistent or Undesirable Crystal Morphology
Problem: The resulting SbSI crystals do not have the desired morphology. For example, you are aiming for long nanowires but are obtaining short nanorods or irregular particles.
Causality and Solutions:
-
Reaction Kinetics: The rate at which the crystal faces grow determines the final morphology.[12] Factors that influence these growth rates can be tuned to achieve the desired shape.
-
Solution: Adjust the reaction time and temperature. In hydrothermal synthesis, for example, increasing the reaction time can lead to the growth of longer microrods.[3]
-
-
Precursor Chemistry: The specific precursors and their ratios can have a profound effect on the resulting morphology.
-
Solution: Experiment with different precursor sources or adjust their stoichiometric ratios. For example, in the hydrothermal synthesis of SbSI microrods, using sulfur powder as the sulfur source can result in better flexibility compared to using thiourea.[3]
-
-
Solvent Effects: In solution-based methods, the solvent can influence the solubility of precursors and interact with the growing crystal faces, thereby affecting the morphology.[4]
-
Solution: If using a sonochemical or hydrothermal method, try different solvents. The polarity and coordinating ability of the solvent can alter the growth dynamics.
-
Experimental Workflow: Chemical Vapor Transport (CVT) Synthesis of SbSI Nanowires
This section provides a detailed, step-by-step protocol for a common and effective method for growing high-quality SbSI nanowires.
Objective: To synthesize single-crystalline SbSI nanowires via a chemical vapor transport method.
Materials and Equipment:
-
High-purity antimony (Sb), sulfur (S), and iodine (I₂) powders
-
Quartz ampoule (e.g., 1 cm diameter, 15 cm length)
-
Two-zone tube furnace
-
Vacuum pump and sealing system for quartz ampoules
-
Fume hood
-
Personal protective equipment (gloves, safety glasses)
Protocol:
-
Precursor Preparation:
-
In a fume hood, weigh stoichiometric amounts of Sb, S, and I₂ powders. A typical molar ratio is 1:1:1.
-
Grind the powders together in an agate mortar to ensure a homogeneous mixture.
-
-
Ampoule Loading and Sealing:
-
Carefully transfer the mixed precursor powder into a clean, dry quartz ampoule.
-
Connect the ampoule to a vacuum system and evacuate to a pressure of approximately 10⁻⁵ Torr.
-
While under vacuum, use a torch to seal the ampoule.
-
-
Crystal Growth:
-
Place the sealed ampoule into a two-zone tube furnace.
-
Position the end of the ampoule containing the precursor powder (the source zone) in the hotter zone of the furnace.
-
The other end of the ampoule (the growth zone) should be in the cooler zone.
-
Set the temperature of the source zone to a higher temperature (e.g., 450 °C) and the growth zone to a lower temperature (e.g., 350 °C), creating a temperature gradient of 100 °C.[1]
-
Allow the reaction to proceed for a set duration, typically 24-72 hours. During this time, the precursors will react and be transported to the cooler zone where they will deposit as SbSI crystals.
-
-
Cooling and Crystal Harvesting:
-
After the growth period, slowly cool the furnace down to room temperature.
-
Carefully remove the ampoule from the furnace.
-
In a fume hood, score and break open the ampoule to harvest the SbSI nanowires from the growth zone.
-
Workflow Diagram:
Caption: Chemical Vapor Transport (CVT) workflow for SbSI nanowire synthesis.
Relationship between Synthesis Parameters and Crystal Properties
The following diagram illustrates the causal relationships between key synthesis parameters and the resulting properties of the SbSI crystals. Understanding these relationships is crucial for targeted optimization of your experiments.
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Technical Support Center: Stibine, Iodothioxo- (SbSI) Thin Film Deposition
This guide is intended for researchers, scientists, and professionals in drug development who are working with the deposition of Stibine, iodothioxo- (also known as antimony iodide sulfide, SbSI) thin films. As a Senior Application Scientist, this document synthesizes technical data and field-proven insights to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is Stibine, iodothioxo- (SbSI)?
Stibine, iodothioxo-, or antimony iodide sulfide (SbSI), is a chalcohalide compound with the chemical formula SbSI.[1][2] It is a material of significant interest for various applications, including optoelectronics, solar cells, and sensors, due to its unique ferroelectric and semiconductor properties.[3][4]
Q2: What are the common methods for depositing SbSI thin films?
Several techniques can be employed for SbSI thin film deposition, each with its own advantages and challenges. Common methods include:
-
Pulsed Electron Deposition (PED): This method can produce amorphous SbSI thin films at room temperature from a synthesized SbSI target.[1] Post-deposition annealing at low temperatures (around 90-100 °C) is often required to achieve a crystalline phase.[1]
-
Two-Step Solution Processing: This approach involves the initial formation of an antimony sulfide (Sb₂S₃) film, which is then converted to SbSI by reacting with antimony iodide (SbI₃).[3][4] This method is valued for its simplicity and low-temperature processing.[3]
-
Thermal Evaporation: This technique involves heating Sb₂S₃ powder in a vacuum to deposit a thin film on a substrate.[5][6][7] It is a common physical vapor deposition (PVD) method.[8]
-
Chemical Vapor Deposition (CVD): CVD utilizes volatile precursors that react on a heated substrate to form the desired thin film.[3][8][9] While less detailed in the provided context for direct SbSI deposition, it is a standard method for related chalcogenide films.[10]
Q3: What are the critical parameters to control during SbSI thin film deposition?
The quality of SbSI thin films is highly sensitive to several experimental parameters:
-
Deposition Temperature: Temperature plays a crucial role in the crystallinity, stoichiometry, and phase purity of the film. High temperatures (≥250 °C) can lead to the decomposition of SbSI.[3][4]
-
Precursor Stoichiometry/Target Composition: The ratio of antimony, sulfur, and iodine in the precursors or the target material directly influences the stoichiometry of the resulting film.[1][3]
-
Annealing Conditions: Post-deposition annealing temperature and atmosphere are critical for crystallizing amorphous films and achieving the desired phase.[1][3]
-
Substrate Type and Preparation: The choice of substrate and its cleanliness can affect film adhesion and morphology.
-
Chamber Pressure: In vacuum-based deposition techniques, the base pressure and working pressure can impact film purity and density.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during SbSI thin film deposition, providing a systematic approach to diagnose and resolve them.
Problem 1: Poor Film Adhesion to the Substrate
Symptoms:
-
The film peels or flakes off the substrate easily.
-
The film delaminates during subsequent processing steps.
Possible Causes & Solutions:
| Cause | Diagnostic Check | Recommended Solution | Scientific Rationale |
| Contaminated Substrate | Visually inspect the substrate for particulates or haze. Use analytical techniques like XPS for surface chemical analysis. | Implement a rigorous substrate cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by nitrogen drying).[6] | Contaminants on the substrate surface can interfere with the formation of strong chemical bonds between the film and the substrate, leading to poor adhesion. |
| Inadequate Substrate Dehydration | Check if a pre-deposition bake-out step was performed. | Perform a dehydration bake of the substrate (e.g., at 150°C) before introducing it into the deposition chamber.[11] | Residual moisture on the substrate surface can prevent uniform nucleation and bonding of the deposited material.[11] |
| High Internal Stress in the Film | Observe film cracking or buckling under a microscope. | Optimize deposition parameters to reduce stress. This may involve adjusting the deposition rate, pressure, or temperature. | High intrinsic stress, often caused by energetic deposition processes or lattice mismatch, can exceed the adhesive forces between the film and substrate. |
Troubleshooting Workflow for Poor Adhesion:
Caption: Workflow for diagnosing and resolving poor film adhesion.
Problem 2: Non-Uniform Film Thickness and/or Color
Symptoms:
-
Visible variations in color across the substrate surface.
-
Inconsistent thickness measurements using profilometry or ellipsometry.
Possible Causes & Solutions:
| Cause | Diagnostic Check | Recommended Solution | Scientific Rationale |
| Uneven Precursor Flux | For CVD/solution methods, check for clogged nozzles or uneven precursor solution spreading. For PVD, check the condition and position of the source material. | Ensure uniform delivery of precursors to the substrate surface. For spin-coating, optimize spin speed and solution viscosity. For thermal evaporation, ensure the source-to-substrate distance is optimized.[12] | A non-uniform flux of deposition material will naturally lead to variations in film thickness across the substrate. |
| Non-Uniform Substrate Temperature | Use a calibrated thermocouple array to map the temperature distribution across the substrate holder. | Improve the design of the substrate heater for better thermal uniformity. Ensure good thermal contact between the substrate and the heater. | The deposition rate can be highly dependent on temperature. Temperature gradients across the substrate will result in corresponding thickness gradients. |
| Inconsistent Deposition Rate | Monitor the deposition rate in real-time using a quartz crystal microbalance or other in-situ monitoring tools. | Stabilize the deposition source. For thermal evaporation, ensure stable power to the heating element. For CVD, use mass flow controllers for precise precursor delivery.[8] | Fluctuations in the deposition rate over time can lead to non-uniformities, especially if the substrate is stationary. |
Problem 3: Incorrect Stoichiometry or Undesired Phases
Symptoms:
-
X-ray Diffraction (XRD) patterns show peaks corresponding to Sb₂S₃, metallic Sb, or other unintended phases.[1][3]
-
Energy-Dispersive X-ray Spectroscopy (EDS) or X-ray Photoelectron Spectroscopy (XPS) reveals off-stoichiometric elemental composition.[1][6]
-
The film has an incorrect optical bandgap.[1]
Possible Causes & Solutions:
| Cause | Diagnostic Check | Recommended Solution | Scientific Rationale |
| High Deposition/Annealing Temperature | Review the deposition and annealing temperatures used. Compare with literature values. | Lower the deposition or annealing temperature. SbSI is known to be thermally unstable at temperatures ≥250 °C, decomposing into Sb₂S₃ and volatile SbI₃.[3][4] | At elevated temperatures, iodine and sometimes sulfur can sublimate from the film, leading to the formation of antimony-rich phases or decomposition products.[1] |
| Incorrect Precursor Ratio | For solution-based methods, verify the molar ratios of precursors in the solution. For co-evaporation or CVD, check the relative flux of each precursor. | Adjust the precursor ratios to achieve the desired 1:1:1 stoichiometry of Sb:S:I in the final film. For the two-step method, the ratio of SbCl₃ to thiourea can control the morphology and phase purity.[3] | The final composition of the film is a direct result of the relative amounts of constituent elements incorporated during growth. |
| Reactive Contamination | Check the vacuum chamber for leaks and the purity of process gases. | Ensure a high-purity deposition environment. Use high-purity source materials and inert gases.[12] | Reactive contaminants like oxygen or water vapor can lead to the formation of oxides or other unwanted compounds in the film. |
Troubleshooting Workflow for Incorrect Stoichiometry:
Caption: Workflow for troubleshooting stoichiometry and phase purity issues.
Problem 4: Poor Crystallinity or Amorphous Film
Symptoms:
-
XRD pattern shows broad, diffuse peaks or no peaks at all, characteristic of an amorphous structure.
-
The film exhibits poor electronic or optoelectronic properties.
Possible Causes & Solutions:
| Cause | Diagnostic Check | Recommended Solution | Scientific Rationale |
| Deposition at Low Temperature | Review the deposition temperature. | For direct deposition of crystalline films, a moderate substrate temperature may be required. However, for SbSI, room temperature deposition followed by annealing is often preferred to avoid decomposition.[1] | Sufficient thermal energy is required for the adatoms on the substrate surface to arrange themselves into a crystalline lattice. |
| Inadequate Post-Deposition Annealing | Check the annealing temperature, duration, and atmosphere. | Implement or optimize a post-deposition annealing step. For amorphous SbSI films deposited at room temperature, annealing in air at around 90-100 °C can induce crystallization.[1] | Annealing provides the necessary thermal energy for the atoms in an amorphous film to rearrange into a thermodynamically more stable crystalline state. |
| Use of Amorphous Substrate | Consider the nature of the substrate used. | If epitaxial growth is desired, a single-crystal substrate with a suitable lattice match should be used. For polycrystalline films, the substrate choice is less critical. | The crystallographic orientation of the substrate can act as a template for the growth of a crystalline film. |
References
-
Mechanosynthesis of SbSI Targets for Pulsed Electron Deposition of Ferro-Photovoltaic Thin Films. (n.d.). MDPI. Retrieved from [Link]
-
Choi, Y., Hwang, I., & Kim, J. (2018). Controlled growth of SbSI thin films from amorphous Sb2S3 for low-temperature solution processed chalcohalide solar cells. APL Materials, 6(12), 121108. Retrieved from [Link]
-
Controlled growth of SbSI thin films from amorphous Sb 2 S 3 for low-temperature solution processed chalcohalide solar cells. (2018). ResearchGate. Retrieved from [Link]
-
One-Step Solution Deposition of Antimony Selenoiodide Films via Precursor Engineering for Lead-Free Solar Cell Applications. (n.d.). MDPI. Retrieved from [Link]
-
Antimony(III) Sulfide Thin Films as a Photoanode Material in Photocatalytic Water Splitting. (2016). ACS Publications. Retrieved from [Link]
-
Thickness-dependent performance of antimony sulfide thin films as a photoanode for enhanced photoelectrochemical water splitting. (2024). RSC Publishing. Retrieved from [Link]
-
Antimony sulfide thin films in chemically deposited thin film photovoltaic cells. (2021). ResearchGate. Retrieved from [Link]
-
Thin Film Deposition Techniques: CVD, PVD & More. (n.d.). Alicat Scientific. Retrieved from [Link]
-
Thin Film Deposition Technology. (2019). SlideShare. Retrieved from [Link]
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CHEMICAL VAPOR DEPOSITION | 423 questions with answers. (n.d.). ResearchGate. Retrieved from [Link]
-
Antimony(III) Sulfide Thin Films as a Photoanode Material in Photocatalytic Water Splitting. (2016). PubMed. Retrieved from [Link]
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Stibine, iodothioxo-. (n.d.). PubChem. Retrieved from [Link]
-
HANDBOOK OF CHEMICAL VAPOR DEPOSITION (CVD). (n.d.). Retrieved from [Link]_
-
Deposition Techniques for Chalcogenide Thin Films. (2011). ResearchGate. Retrieved from [Link]
-
Synthesis and properties of polythiophenes bearing alkylsulfonic acid esters at the side chain. (2011). RSC Publishing. Retrieved from [Link]
-
Five Challenges in Thin Film Deposition and How to Solve Them. (2024). Advanced Materials. Retrieved from [Link]
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- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Top 5 Thin Film Deposition Challenges and Expert Solutions for High-Yield Processes [xk-sputteringtarget.com]
Degradation mechanisms of iodothioxostibine-based devices
As a Senior Application Scientist, I've designed this technical support center to provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the degradation of iodothioxostibine-based devices. This resource is structured to offer practical, field-proven insights, moving from frequently asked questions to in-depth troubleshooting and validated experimental protocols.
Safety First: A Critical Disclaimer
Iodothioxostibine and related organoantimony compounds are experimental materials. Their toxicological properties are not fully understood. Antimony compounds, in general, exhibit toxicity that is dependent on their oxidation state and solubility.[1] Degradation can release volatile and hazardous byproducts. All handling, synthesis, and device fabrication must be conducted within a certified, operational fume hood or an inert-atmosphere glovebox. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and compatible gloves, is mandatory. Always consult your institution's safety guidelines and the material's Safety Data Sheet (SDS) before beginning any experiment.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of iodothioxostibine-based systems.
Q1: My iodothioxostibine precursor material has changed color from its initial state. What does this indicate?
A1: A color change is a primary visual indicator of degradation. Iodothioxostibine compounds are susceptible to oxidation and hydrolysis upon exposure to ambient air (oxygen and moisture).[2] This leads to the formation of antimony oxides (typically white or off-white) and potentially the liberation of elemental iodine (which can impart a brownish or purplish hue). The material should be considered compromised and may lead to devices with poor or non-reproducible performance.
Q2: What is the single most critical factor affecting the stability of my fabricated device?
A2: The atmospheric environment. These devices are highly sensitive to oxygen and moisture.[3] Even brief exposure to ambient air can initiate irreversible degradation at the material's surface and interfaces, disrupting the electronic or chemical properties of the device. All handling, storage, and testing should ideally be performed under a dry, inert atmosphere (e.g., nitrogen or argon).[2]
Q3: I'm observing a high degree of variability between devices fabricated in different batches. What is a likely cause?
A3: Assuming the fabrication parameters are identical, the most probable cause is inconsistent purity or handling of the precursor materials. This includes both the iodothioxostibine compound and the solvents. Trace amounts of water or other reactive impurities in solvents can act as a catalyst for degradation, leading to batch-to-batch variability.[4] Strict adherence to air-free handling techniques is essential for reproducibility.[3][5]
Q4: Can operational parameters like voltage or light exposure accelerate degradation?
A4: Yes. Applying an electrical bias can create localized heating (Joule heating) or high electric fields, which can lower the activation energy for decomposition reactions. Similarly, exposure to high-energy photons (particularly UV light) can induce photolytic cleavage of the compound's weaker bonds, such as the antimony-iodine bond, initiating radical-based degradation pathways.[6]
Part 2: Troubleshooting Guide: From Diagnosis to Solution
This guide provides a systematic approach to identifying and resolving common experimental failures.
Issue 1: Rapid Performance Decline Upon Air Exposure
-
Symptom: A device functions as expected in an inert environment (glovebox) but its performance (e.g., conductivity, photoluminescence, etc.) rapidly and irreversibly degrades within minutes of exposure to ambient air.
-
Root Cause Analysis: This points to a highly reactive active layer, likely undergoing rapid hydrolysis and oxidation. The primary degradation mechanism is the reaction of the iodothioxostibine with atmospheric H₂O and O₂.
-
Troubleshooting Workflow:
Workflow for addressing rapid degradation in air.
Issue 2: Device Fails During Operation (In-Situ Degradation)
-
Symptom: The device initially performs well under an inert atmosphere but fails or shows significant performance decay during continuous operation (e.g., under constant voltage or illumination).
-
Root Cause Analysis: The degradation is being triggered by the operational stress itself. This could be due to electrochemical decomposition, thermal breakdown from current flow, or photolysis.
-
Troubleshooting Workflow:
Workflow for diagnosing in-operando device failure.
Part 3: Validated Experimental Protocols
Adherence to rigorous experimental protocols is the most effective way to prevent premature degradation.
Protocol 1: Handling and Storage of Air-Sensitive Iodothioxostibine
This protocol is essential for maintaining the integrity of your precursor materials.[2]
-
Environment: All manipulations must be performed inside a glovebox with oxygen and water levels maintained below 1 ppm.
-
Glassware Preparation: All glassware must be rigorously dried in a lab oven (e.g., 125°C overnight) and brought into the glovebox antechamber while still warm to prevent moisture condensation.[5]
-
Aliquotting: Upon receiving a new batch of iodothioxostibine, avoid repeatedly opening and closing the main container. Instead, aliquot the material into several smaller, single-use vials inside the glovebox.
-
Storage: Store the sealed vials in a dark environment (e.g., by wrapping them in aluminum foil) inside a freezer within the glovebox (-20°C or lower) to minimize thermally induced decomposition.
-
Removal from Glovebox: If a sample must be taken out, ensure it is in a robustly sealed container, such as a vial with a Parafilm-wrapped cap or a vacuum-sealed bag.[2]
Protocol 2: Preparation of Degradation-Free Solutions
-
Solvent Selection: Use only anhydrous, aprotic solvents with high purity (≥99.8%). Solvents should be purchased in bottles with septa to allow for extraction via syringe.
-
Solvent Preparation: For ultimate purity, pass the solvent through an activated alumina column immediately before use to remove trace water.
-
Solution Preparation: a. Bring the sealed, anhydrous solvent bottle and a clean, dry, sealed flask with a stir bar into the glovebox. b. Using a clean, dry syringe, draw the required volume of solvent and add it to the flask. c. Carefully weigh the iodothioxostibine powder in the glovebox and add it to the solvent. d. Seal the flask and stir until fully dissolved. The solution should only be used on the day it is made.
Part 4: Data Presentation & Key Parameters
Table 1: Solvent Compatibility and Key Properties
| Solvent | Type | Suitability | Key Considerations |
| Toluene | Aprotic, Non-polar | Excellent | Must be anhydrous grade. Good for dissolving many organoantimony compounds. |
| Chlorobenzene | Aprotic, Polar | Excellent | Must be anhydrous grade. Higher boiling point can be useful for film formation. |
| Tetrahydrofuran (THF) | Aprotic, Polar Ether | Caution | Prone to forming explosive peroxides. Must be freshly distilled and tested. |
| Dichloromethane | Aprotic, Polar | Poor | Can react with certain organometallic compounds. High vapor pressure makes handling difficult. |
| Isopropanol | Protic | Unsuitable | The -OH group will readily hydrolyze the material. |
| Acetonitrile | Aprotic, Polar | Unsuitable | Can coordinate with and decompose antimony centers. |
| Water / Methanol | Protic | Unsuitable | Will cause rapid and complete decomposition. |
Part 5: Visualizing the Degradation Mechanism
The primary degradation of iodothioxostibine is initiated by nucleophilic attack from water and subsequent oxidation.
Primary degradation initiated by hydrolysis followed by oxidation.
References
- Rapid degradation of cyclic peroxides by titanium and antimony chlorides. RSC Publishing.
- Decomposition Mechanisms of Antimony Source Compounds for Organometallic Vapor-Phase Epitaxy.
- Antimony and compounds.
- Properties of different antimony compounds. UK Committee on Toxicity.
- Behavior and Mechanisms of Antimony Precipitation from Wastewater by Sulfate-Reducing Bacteria Desulfovibrio desulfuricans. MDPI.
- Hints for Handling Air-Sensitive Materials.
- Air-Sensitive Chemistry: Practical and Safety Consider
- Handling air-sensitive reagents AL-134. MIT.
- Air Free Techniques | Handling Air-Sensitive M
- Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews.
- Experimental and computational study of hydrolysis and photolysis of antibiotic ceftriaxone: Degradation kinetics, p
Sources
- 1. cot.food.gov.uk [cot.food.gov.uk]
- 2. ossila.com [ossila.com]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. web.mit.edu [web.mit.edu]
- 6. Experimental and computational study of hydrolysis and photolysis of antibiotic ceftriaxone: Degradation kinetics, pathways, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Antimony Iodide Sulfide (SbSI) Thin Films
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for antimony iodide sulfide (SbSI) thin film research. This guide is designed for researchers, scientists, and professionals working on the development of optoelectronic devices utilizing SbSI. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to address common stability challenges encountered during experimentation. Our approach is rooted in explaining the fundamental causes of instability and providing validated protocols to enhance the reliability and performance of your SbSI thin films.
Table of Contents
-
-
What are the primary causes of instability in SbSI thin films?
-
My SbSI film's color changed from red/orange to a duller orange or has dark spots. What does this indicate?
-
What is the maximum processing temperature for SbSI films?
-
Why is my device efficiency low despite a good-looking film?
-
-
-
Problem 1: Poor Film Quality and Morphology
-
Issue: Film is not uniform, contains pinholes, or has poor adhesion.
-
Issue: Film consists of nanorods instead of a dense layer.
-
-
Problem 2: Rapid Degradation in Ambient Air
-
Issue: Film properties degrade within hours or days of exposure to air.
-
-
Problem 3: Thermal Instability During Annealing
-
Issue: XRD shows secondary phases (Sb₂S₃, metallic Sb) after annealing.
-
-
Problem 4: Low Device Performance and Efficiency
-
Issue: Low open-circuit voltage (VOC) and fill factor (FF).
-
Issue: Poor short-circuit current (JSC).
-
-
-
-
Protocol 1: Surface Passivation of SbSI Thin Films.
-
Protocol 2: Lab-Scale Encapsulation of SbSI Devices.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in SbSI thin films?
A1: The instability of SbSI thin films is primarily due to a combination of intrinsic material properties and extrinsic environmental factors.
-
Intrinsic Instability: SbSI has a narrow thermodynamic stability range. At temperatures above 200-250°C, it is prone to decomposition into antimony sulfide (Sb₂S₃) and antimony iodide (SbI₃).[1] During deposition at elevated temperatures (e.g., >100°C), sublimation of iodine and sulfur can occur, leading to the formation of metallic antimony (Sb) and off-stoichiometric films.[2]
-
Extrinsic Factors (Environmental Degradation):
-
Moisture (H₂O): Like many halide-containing semiconductors, SbSI is susceptible to moisture. Water molecules can interact with the film, leading to the formation of hydrates and facilitating decomposition pathways. The synergistic effect of water and oxygen is particularly detrimental.[3][4]
-
Oxygen (O₂): Oxygen can react with the film, particularly at defect sites, leading to the formation of antimony oxides (such as Sb₂O₃). This oxide layer can act as a charge recombination center, severely degrading device performance.[5][6]
-
UV Light: Prolonged exposure to UV radiation can provide the activation energy for photochemical degradation reactions, accelerating the decomposition of the SbSI material.[7][8]
-
Q2: My SbSI film's color changed from red/orange to a duller orange or has dark spots. What does this indicate?
A2: This color change is a strong visual indicator of film decomposition. The vibrant reddish-orange color is characteristic of the desired crystalline SbSI phase.
-
A shift to a more orange or yellowish color often signifies the formation of antimony sulfide (Sb₂S₃), a common decomposition product.
-
The appearance of dark or black spots can indicate the formation of metallic antimony (Sb) due to the loss of both sulfur and iodine from the film, which typically occurs during excessive thermal stress.[2]
You should immediately verify the film's composition and crystallinity using characterization techniques like X-ray Diffraction (XRD) and Raman spectroscopy to identify these secondary phases.
Q3: What is the maximum processing temperature for SbSI films?
A3: Based on experimental evidence, maintaining processing temperatures below 250°C is critical.[1]
-
For solution-processed films, a pure SbSI phase with high crystallinity can be obtained at an annealing temperature of 200°C .[1]
-
For films deposited via Pulsed Electron Deposition, post-deposition annealing in air at temperatures as low as 90-100°C has been shown to be effective for crystallization without causing decomposition.[2] Exceeding this thermal budget often leads to irreversible decomposition, as described above.
Q4: Why is my device efficiency low despite a good-looking film?
A4: A visually uniform film is a good start, but low efficiency often points to non-ideal electronic properties at the bulk or interface level.
-
Surface and Bulk Defects: Even in a crystalline film, point defects such as antimony (VSb) and selenium (VSe) vacancies (in the analogous Sb₂Se₃ system) can act as deep-level traps, leading to non-radiative recombination of charge carriers.[2] This significantly reduces the open-circuit voltage (VOC) and fill factor (FF).
-
Interface Issues: The interface between the SbSI absorber layer and the charge transport layers (ETL/HTL) is critical. Poor energy level alignment, chemical reactions between layers, or the presence of an insulating oxide layer (like Sb₂O₃) at the interface can impede charge extraction and increase recombination, leading to poor device performance.[2]
-
Stoichiometry: The film may appear uniform but could be slightly off-stoichiometry. An incorrect ratio of Sb:S:I can introduce defects that are detrimental to performance.[5]
-
Shunting Paths: Microscopic pinholes or improper device fabrication can create electrical shorts or "shunting" paths, which drastically reduce the shunt resistance (RSH) and, consequently, the VOC and FF.[9]
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and solving common problems encountered during the fabrication and testing of SbSI thin films.
Problem 1: Poor Film Quality and Morphology
Issue: Film is not uniform, contains pinholes, or has poor adhesion.
-
Root Cause Analysis:
-
Substrate Contamination: The most common cause of poor film quality is an improperly cleaned substrate. Organic residues, dust particles, or moisture on the substrate surface act as nucleation inhibitors, leading to pinholes and delamination.[10]
-
Poor Wetting (Solution Processing): The precursor solution may not properly wet the substrate surface, causing it to de-wet and form islands rather than a continuous film. This can be due to mismatched surface energies.
-
High Deposition Rate (Evaporation/Sputtering): An excessively high deposition rate can lead to a porous, non-uniform film with high internal stress, resulting in poor adhesion.[10]
-
Incorrect Precursor Chemistry: The solvent system or additives in a solution-based approach can significantly impact film formation. For instance, solvents with low vapor pressure can promote uniform nucleation.[1]
-
-
Corrective Actions:
-
Implement a Rigorous Substrate Cleaning Protocol: A standard procedure includes sequential sonication in detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol, followed by drying with a nitrogen gun. A final UV-Ozone treatment is highly recommended to remove any remaining organic contaminants and improve surface wettability.[11]
-
Optimize Solution Formulation: If using a solution-based method, consider changing the solvent or adding a surfactant to improve wetting. Ensure all precursors are fully dissolved to avoid precipitation.
-
Control Deposition Parameters: For physical vapor deposition methods, reduce the deposition rate and optimize the substrate temperature to allow adatoms sufficient time to diffuse and form a dense film.
-
Surface Treatment: Consider depositing a seed layer or treating the substrate to modify its surface energy for better film adhesion.
-
Issue: Film consists of nanorods instead of a dense layer.
-
Root Cause Analysis:
-
Precursor Ratio: In two-step solution processes (converting Sb₂S₃ to SbSI), the initial ratio of precursors (e.g., SbCl₃:thiourea) is critical. A sulfur-deficient Sb₂S₃ film can preferentially lead to the growth of nanorod-like SbSI structures.[1]
-
Anisotropic Crystal Growth: SbSI has an orthorhombic crystal structure that inherently favors one-dimensional growth along the c-axis, which can result in needle-like or rod-like crystals if growth is not properly controlled.
-
-
Corrective Actions:
-
Adjust Precursor Stoichiometry: Systematically vary the precursor ratios. For the SbCl₃-thiourea system, increasing the thiourea ratio (e.g., to 1:3) has been shown to promote the formation of a denser, continuous film.[1]
-
Control Annealing Conditions: The annealing temperature and atmosphere can influence the final morphology. A controlled, slow annealing process can sometimes favor lateral grain growth over vertical nanorod formation.
-
Problem 2: Rapid Degradation in Ambient Air
Issue: Film properties (e.g., photoluminescence, conductivity) degrade within hours or days of exposure to air.
-
Root Cause Analysis:
-
Moisture and Oxygen Attack: This is the most likely cause. As discussed in the FAQs, SbSI is sensitive to both water and oxygen. The reaction with oxygen can form a passivating but electronically detrimental layer of Sb₂O₃.[5][6] The combined action of water and oxygen can lead to complete decomposition of the perovskite-like structure.[3]
-
Porous Film Morphology: A film with low density, pinholes, or large grain boundaries has a greater surface area exposed to the environment, accelerating degradation.
-
-
Corrective Actions:
-
Minimize Air Exposure: Handle and store samples in an inert atmosphere (e.g., a nitrogen-filled glovebox) whenever possible.
-
Improve Film Density: Use the corrective actions from Problem 1 to create a dense, pinhole-free film, which will be inherently more resistant to environmental degradation.
-
Apply a Passivation Layer: Deposit a thin, protective layer on top of the SbSI film to block moisture and oxygen ingress. This is a crucial step for achieving long-term stability. (See )
-
Encapsulate the Device: For long-term stability testing and practical applications, the device must be fully encapsulated. (See )
-
Problem 3: Thermal Instability During Annealing
Issue: XRD shows secondary phases (Sb₂S₃, metallic Sb) after annealing.
-
Root Cause Analysis:
-
Excessive Annealing Temperature: The annealing temperature has exceeded the decomposition threshold of SbSI (~250°C).[1]
-
Incorrect Annealing Atmosphere: Annealing in a vacuum can sometimes accelerate decomposition by promoting the sublimation of volatile iodine and sulfur species, leaving behind metallic Sb.[2]
-
Non-Stoichiometric Precursors: If the initial film is significantly off-stoichiometry (e.g., iodine deficient), it will be more prone to decomposing into more stable binary phases upon heating.
-
-
Corrective Actions:
-
Optimize Annealing Temperature and Time: Systematically lower the annealing temperature (e.g., in 20°C increments) and time. For many processes, temperatures between 90°C and 200°C are sufficient for crystallization.[1][2]
-
Control Annealing Atmosphere: Post-deposition annealing in ambient air at low temperatures (e.g., 90°C) has been shown to be effective for inducing crystallization without decomposition.[2] Alternatively, annealing in an inert atmosphere (N₂) can prevent oxidation.
-
Verify Stoichiometry: Use techniques like Energy Dispersive X-ray Spectroscopy (EDS) or X-ray Photoelectron Spectroscopy (XPS) to confirm the elemental composition of your as-deposited film and adjust precursor ratios as needed.[12]
-
Problem 4: Low Device Performance and Efficiency
Issue: Low open-circuit voltage (VOC) and fill factor (FF).
-
Root Cause Analysis:
-
High Recombination Rate: This is the primary cause of VOC loss. Recombination can occur at the surface, in the bulk of the SbSI film, or at the interfaces with the transport layers. Deep-level defects, such as vacancies, are major contributors.[2]
-
Interface Defects: The formation of an oxide layer (Sb₂O₃) or other chemical reactions at the SbSI/HTL or SbSI/ETL interface creates a barrier to charge extraction and acts as a recombination center.[2]
-
Low Shunt Resistance (RSH): Pinholes in the film or damage during top electrode deposition can create shunting paths, leading to a low FF.
-
-
Corrective Actions:
-
Introduce Surface Passivation: Apply a passivation treatment to heal surface defects and reduce surface recombination. Materials like Alq₃ or SbCl₃ have been used for related antimony chalcogenides to passivate vacancies and improve interface quality.[2] (See )
-
Interface Engineering: Insert a thin buffer layer between the SbSI and the transport layers to improve band alignment and prevent chemical reactions.
-
Optimize Film Thickness: An overly thick absorber layer can lead to incomplete charge collection due to a shorter carrier diffusion length than the film thickness, increasing bulk recombination.[1]
-
Fabrication Process Control: Ensure a clean fabrication environment and optimize the deposition of the top electrode to avoid creating shunts.
-
Issue: Poor short-circuit current (JSC).
-
Root Cause Analysis:
-
High Optical Reflection: A significant portion of incident light may be reflected from the surface of the device, reducing the number of photons absorbed.
-
Incomplete Light Absorption: The SbSI film may be too thin to absorb all the incident light within its bandgap.
-
Poor Charge Collection: Even if photons are absorbed and generate electron-hole pairs, these carriers may recombine before they are collected at the electrodes due to a short carrier diffusion length or high defect density.[1]
-
-
Corrective Actions:
-
Apply an Anti-Reflection Coating: Deposit a standard anti-reflection coating (e.g., MgF₂) on top of the device stack.
-
Optimize Absorber Layer Thickness: Systematically increase the thickness of the SbSI film to maximize light absorption, while keeping in mind the trade-off with charge collection efficiency.
-
Improve Material Quality: Focus on reducing bulk defects through optimized synthesis and annealing conditions to increase the carrier diffusion length.
-
Degradation Pathway and Troubleshooting Logic
The following diagram illustrates the common degradation pathways and the corresponding troubleshooting logic to identify and mitigate stability issues.
Caption: Troubleshooting logic for SbSI thin film degradation.
Experimental Protocols for Enhanced Stability
The following protocols provide step-by-step methodologies for key stabilization techniques. These should be adapted to your specific experimental setup and materials.
Protocol 1: Surface Passivation of SbSI Thin Films
Objective: To passivate surface defects on the SbSI film, improve the interface with the hole transport layer (HTL), and inhibit environmental degradation. This protocol adapts a method used for related antimony chalcogenides.[2]
Materials:
-
SbSI thin film on substrate (e.g., FTO/CdS)
-
Tris(8-hydroxyquinolinato)aluminum (Alq₃)
-
High-purity solvent (e.g., Toluene or Chlorobenzene)
-
Spinner and hotplate inside an inert atmosphere glovebox
Procedure:
-
Prepare Passivation Solution: Inside the glovebox, prepare a dilute solution of Alq₃ (e.g., 0.1 to 0.5 mg/mL) in your chosen solvent. Sonicate for 15-30 minutes to ensure complete dissolution.
-
Substrate Preparation: Ensure your SbSI film is freshly prepared or has been stored in an inert environment to minimize surface oxidation.
-
Dynamic Spin Coating:
-
Place the SbSI substrate on the spin coater chuck.
-
Dispense a sufficient amount of the Alq₃ solution to cover the entire film surface.
-
Spin coat at a moderate speed (e.g., 3000-4000 rpm) for 30-45 seconds. The dynamic application helps in forming a uniform, thin passivation layer.
-
-
Annealing:
-
Transfer the substrate immediately to a hotplate inside the glovebox.
-
Anneal at a low temperature (e.g., 80-100°C) for 5-10 minutes to remove residual solvent and promote adhesion of the passivation layer without decomposing the underlying SbSI.
-
-
Characterization and Device Completion:
-
The passivated film is now ready for characterization (e.g., PL spectroscopy to check for reduced recombination) or for the subsequent deposition of the hole transport layer (HTL) and top metal contact.
-
Causality: Al³⁺ ions from the Alq₃ can occupy antimony vacancy (VSb) sites on the surface, which are detrimental deep-level defects.[2] This "heals" the surface, reducing trap-assisted recombination. The organic layer also provides a temporary barrier against immediate atmospheric exposure and can improve the energetic alignment with the subsequent HTL.
Protocol 2: Lab-Scale Encapsulation of SbSI Devices
Objective: To provide a robust physical barrier against moisture and oxygen for long-term stability testing. This protocol uses a common UV-curable epoxy and glass coverslip method.
Materials:
-
Completed SbSI device on substrate
-
Glass coverslips (slightly larger than the device active area)
-
Low-permeability, UV-curable epoxy resin
-
UV lamp (e.g., 365 nm)
-
Dispenser/syringe for epoxy
-
All work should be performed inside a glovebox.
Procedure:
-
Device Preparation: Ensure the completed device is clean and free of any dust or solvent residue.
-
Epoxy Application:
-
Using a syringe, carefully dispense a bead of UV-curable epoxy around the perimeter of the device's active area. Ensure the bead is continuous to prevent any gaps.
-
Self-Validation: Do not allow the epoxy to flow onto the active area or the contact pads.
-
-
Applying the Coverslip:
-
Gently place a clean glass coverslip over the device, making contact with the epoxy bead.
-
Apply light, uniform pressure to the coverslip to spread the epoxy, creating a complete edge seal. Check for any air bubbles and gently push them out if possible.
-
-
UV Curing:
-
Transfer the assembly under a UV lamp inside the glovebox.
-
Cure the epoxy according to the manufacturer's specifications (typically 1-5 minutes at a specific wavelength and intensity). The epoxy should become hard and form a strong, hermetic seal.
-
-
Finalizing: Once cured, the device is encapsulated and can be removed from the glovebox for testing under ambient conditions.
Encapsulation Workflow Diagram:
Caption: Workflow for lab-scale encapsulation of SbSI devices.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Synergistic Role of Water and Oxygen Leads to Degradation in Formamidinium-Based Halide Perovskites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Establishing design principles for functional additives in antimony chalcogenide solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Reversible Structural Isomerization of Nature’s Water Oxidation Catalyst Prior to O–O Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
- 10. researchgate.net [researchgate.net]
- 11. Thickness-dependent performance of antimony sulfide thin films as a photoanode for enhanced photoelectrochemical water splitting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN110854277B - Method for preparing antimony sulfide-based thin-film solar cells by surface passivation - Google Patents [patents.google.com]
Technical Support Center: Passivation of Defects in Stibine, Iodothioxo- (SbIS) Crystals
Welcome to the technical support center for Stibine, Iodothioxo- (SbIS) crystals. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, handling, and passivation of SbIS crystals. Our goal is to provide you with in-depth troubleshooting advice and scientifically-grounded solutions to ensure the integrity and performance of your crystalline materials.
Introduction to Defects in Stibine, Iodothioxo- Crystals
Stibine, iodothioxo-, also known as iodothioxostibine, is a crystalline compound with the chemical formula SbIS.[1] Like all crystalline materials, SbIS is susceptible to various imperfections and defects during its growth and processing.[2][3] These defects can significantly impact the material's electronic, optical, and mechanical properties, making their control and passivation a critical aspect of its application.
Crystal defects are broadly categorized into point defects (vacancies, interstitials), line defects (dislocations), planar defects (grain boundaries), and bulk defects.[2][3][4][5][6] The presence of these defects can introduce unwanted energy states within the material's bandgap, acting as traps for charge carriers and leading to performance degradation. Passivation techniques aim to neutralize these electrically active defects, thereby improving the material's overall quality and reliability.[7][8]
This guide provides a structured approach to identifying and mitigating common issues related to defects in SbIS crystals.
Frequently Asked Questions (FAQs)
Q1: What are the common visual indicators of defects in my SbIS crystals?
A1: Visually, defects in SbIS crystals can manifest in several ways:
-
Cloudiness or Opacity: This can indicate the presence of numerous internal defects such as grain boundaries, inclusions of foreign particles, or clusters of point defects that scatter light.
-
Irregular Crystal Facets: Instead of sharp, well-defined faces, the crystals may appear lumpy or have rounded edges, which can be a sign of uncontrolled growth conditions leading to dislocations and other structural imperfections.[9]
-
Cracks or Fractures: These are macroscopic defects that can arise from internal stress caused by a high density of dislocations or thermal shock during cooling.
-
Discoloration: In some crystals, specific point defects can create "color centers" that alter the material's optical properties.[6] Any deviation from the expected coloration of pure SbIS should be investigated.
Q2: My SbIS crystals are not growing. What are the likely causes and how can I fix it?
A2: The failure of crystals to grow is a common issue, often stemming from problems with the solution or the growth environment.[10][11]
-
Unsaturated Solution: The most frequent cause is a solution that is not sufficiently saturated with the SbIS precursor. To address this, you can try dissolving more solute into the solvent, potentially with gentle heating and stirring. Ensure that you reach a point where a small amount of undissolved solute remains at the bottom of the container to confirm saturation.[10][11]
-
Contamination: Impurities in the solvent or on the glassware can act as nucleation sites, leading to the formation of many small crystals instead of a single large one, or they can inhibit growth altogether.[10][12] It is crucial to use high-purity solvents and meticulously clean all glassware. Filtering the saturated solution before setting it up for crystal growth can also help remove particulate contaminants.[13]
-
Inappropriate Temperature: The temperature of the growth environment plays a critical role. For some materials, a higher temperature is needed to increase the evaporation rate of the solvent and concentrate the solution, while for others, a lower temperature is required to reduce molecular motion and allow molecules to arrange themselves into a crystal lattice.[10] Experiment with different temperature profiles to find the optimal conditions for SbIS.
-
Vibrations: Mechanical disturbances can disrupt the delicate process of crystal formation.[11][12] Place your crystal growth setup in a location free from vibrations, such as heavy foot traffic or machinery.
Q3: What is "passivation" and why is it important for SbIS crystals?
A3: Passivation refers to a process of making a material less reactive to its environment. In the context of semiconductor and crystalline materials, it specifically aims to reduce the density of electrically active defects, particularly at the surface.[8] These defects, often in the form of "dangling bonds," can trap charge carriers and hinder the performance of electronic and optoelectronic devices.
For SbIS crystals, which may have applications in areas sensitive to electronic properties, passivation is crucial for:
-
Improving Electronic Performance: By neutralizing defect states, passivation can increase charge carrier lifetime and mobility.[7]
-
Enhancing Stability: A passivated surface is less susceptible to environmental degradation from factors like moisture and oxidation.
-
Increasing Device Reliability: By reducing defect-related performance issues, passivation contributes to the long-term stability and reliability of devices fabricated from SbIS crystals.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed, step-by-step approach to troubleshooting common problems encountered during the handling and passivation of SbIS crystals.
Issue 1: Poor Crystal Quality - High Defect Density
Symptoms:
-
Crystals are brittle and fracture easily.
-
Characterization techniques (e.g., X-ray diffraction, photoluminescence) indicate a high degree of disorder or a high density of trap states.
Root Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Rapid Crystal Growth | Fast growth rates do not allow sufficient time for atoms to arrange themselves in the lowest energy, most ordered crystalline state, leading to the incorporation of defects. | 1. Slow down the cooling rate: If using a cooling method, decrease the rate of temperature change.[11] 2. Reduce solvent evaporation rate: If using an evaporation method, partially cover the container to slow down solvent removal.[11] |
| Impure Starting Materials | Impurities can be incorporated into the crystal lattice as substitutional or interstitial defects, disrupting the periodic structure.[3][4] | 1. Purify the SbIS precursor: Use techniques like recrystallization or sublimation to purify the starting material. 2. Use high-purity solvents: Ensure all solvents are of an appropriate grade for crystal growth.[9] |
| Thermal Stress | Rapid cooling can induce thermal gradients within the crystal, leading to stress and the formation of dislocations and cracks. | 1. Implement a controlled cooling protocol: After growth, cool the crystals to room temperature slowly and uniformly. |
Issue 2: Ineffective Defect Passivation
Symptoms:
-
Post-passivation characterization shows minimal improvement in electronic or optical properties.
-
The surface of the crystal shows signs of degradation after the passivation treatment.
Workflow for Diagnosing and Resolving Passivation Issues:
Caption: Workflow for troubleshooting ineffective passivation.
Detailed Protocols:
Protocol 1: Pre-passivation Surface Cleaning
-
Rationale: A pristine surface is essential for effective passivation. Any contaminants can interfere with the passivation process.
-
Steps:
-
Rinse the SbIS crystal with a high-purity solvent that is known to dissolve organic residues but does not react with the crystal (e.g., isopropanol, acetone).
-
Perform a brief etch with a dilute acid or base solution to remove any native oxide layer that may have formed. The choice of etchant will depend on the chemical stability of SbIS and should be determined through preliminary experiments.
-
Thoroughly rinse the crystal with deionized water.
-
Dry the crystal under a stream of inert gas (e.g., nitrogen or argon).
-
Protocol 2: Hydrogen Passivation
-
Rationale: Hydrogen atoms are effective at terminating dangling bonds, which are a common type of surface defect.[7]
-
Steps:
-
Place the cleaned SbIS crystal in a tube furnace or plasma chamber.
-
Introduce a forming gas (a mixture of hydrogen and an inert gas like nitrogen or argon).
-
Heat the crystal to a moderate temperature (e.g., 200-400°C, the optimal temperature will need to be determined experimentally) for a set duration (e.g., 30-60 minutes). This process is known as forming gas annealing.
-
Alternatively, expose the crystal to a hydrogen plasma at a lower temperature.
-
Cool the crystal down in an inert atmosphere before removal.
-
Protocol 3: Dielectric Film Deposition (e.g., SiO₂, Al₂O₃)
-
Rationale: Depositing a thin layer of a high-quality dielectric material can passivate the surface through both chemical and field-effect mechanisms.[7][8] Techniques like Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD) provide excellent control over film thickness and uniformity.
-
Steps (Illustrative example using ALD):
-
Place the cleaned SbIS crystal in an ALD chamber.
-
Heat the chamber to the desired deposition temperature.
-
Sequentially pulse the precursor gases (e.g., for Al₂O₃, trimethylaluminum and water) into the chamber, separated by purge steps with an inert gas.
-
Repeat the cycle until the desired film thickness is achieved.
-
A post-deposition anneal may be performed to improve the film quality and the interface with the SbIS crystal.
-
Passivation Parameter Comparison (Illustrative)
| Passivation Method | Typical Temperature | Typical Duration | Advantages | Considerations |
| Forming Gas Annealing | 200-400°C | 30-60 min | Simple, cost-effective | May not be sufficient for all defect types |
| Hydrogen Plasma | 100-300°C | 5-20 min | Highly reactive, can be done at lower temperatures | Potential for plasma-induced surface damage |
| ALD of Al₂O₃ | 150-300°C | Varies with thickness | Excellent conformality and thickness control, provides field-effect passivation | Requires specialized equipment |
| CVD of SiO₂ | 300-600°C | Varies with thickness | Well-established technique, good dielectric properties | Higher temperatures may not be suitable for SbIS |
Advanced Characterization of Defects
To effectively troubleshoot and passivate defects, it is essential to have a suite of characterization techniques to identify and quantify them.
Logical Flow for Defect Characterization:
Caption: A logical workflow for the characterization of defects in SbIS crystals.
By systematically applying these troubleshooting guides and characterization workflows, researchers can enhance the quality and performance of their Stibine, Iodothioxo- crystals, paving the way for their successful application in drug development and other advanced scientific fields.
References
-
Troubleshooting Problems in Crystal Growing. (2025). ThoughtCo.[Link]
-
Solutions to Common Crystal Growing Problems. (2013). Science Notes and Projects.[Link]
-
How to Select the Best Passivation Method for Semiconductors. (2025). Platypus Technologies.[Link]
-
Flaws and Defects in Crystals. STM Journals.[Link]
-
Understanding Crystallographic Defects: Imperfections in Crystalline Structures. (2024). Annals of Advanced Materials Science Research.[Link]
-
Crystallographic defect. Wikipedia.[Link]
-
Passivation of Metals and Semiconductors. DTIC.[Link]
-
Surface passivation as a cornerstone of modern semiconductor technology. (2025). Atomic Limits.[Link]
-
(PDF) PASSIVATION TECHNIQUES AND MECHANISMS FOR CRYSTALLINE SILICON SOLAR CELLS. ResearchGate.[Link]
-
Crystal Defects. Nondestructive Evaluation Physics: Materials.[Link]
-
Surface passivation approaches for silicon, germanium, and III–V semiconductors. Journal of Vacuum Science & Technology A.[Link]
-
CRYSTALLINE DEFECTS. University of Salzburg.[Link]
-
Troubleshooting: First time grower of alum crystals. Reddit.[Link]
-
Crystal Growing Tips. University of Florida.[Link]
-
How To: Grow X-Ray Quality Crystals. University of Rochester.[Link]
-
Stibine, iodothioxo-. PubChem.[Link]
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- 5. Crystallographic defect - Wikipedia [en.wikipedia.org]
- 6. idc-online.com [idc-online.com]
- 7. How to Select the Best Passivation Method for Semiconductors [eureka.patsnap.com]
- 8. Surface passivation as a cornerstone of modern semiconductor technology – Highlighting a comprehensive review paper on surface passivation for silicon, germanium, and III–V materials – Atomic Limits [atomiclimits.com]
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- 13. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
Technical Support Center: Iodothioxostibine (SbSI) Precursor Instability
Welcome to the technical support center for iodothioxostibine (Antimony Sulphoiodide, SbSI) precursors. This guide is designed for researchers, scientists, and drug development professionals who are utilizing SbSI in their experimental work. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively. The inherent instability of organometallic and chalcogenide halide precursors like SbSI can be a significant challenge, but with careful handling and an understanding of its properties, these issues can be successfully managed.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding SbSI precursor instability.
Q1: My vial of SbSI has changed color from its original crystalline red/orange to a dull brown/grey. What has happened?
A1: This color change is a primary indicator of decomposition. Iodothioxostibine is sensitive to atmospheric conditions, particularly moisture and oxygen.[1][2][3] Exposure to even trace amounts of water can lead to hydrolysis, forming antimony oxyiodide and other byproducts.[1] Concurrently, oxidation can occur. This degradation compromises the precursor's purity and will significantly impact the stoichiometry and outcome of your reaction.
Q2: I'm seeing variable results in my experiments, even when using the same batch of SbSI. What could be the cause?
A2: Inconsistent results often stem from intermittent exposure to air or moisture during handling.[2][3][4] Each time the precursor is accessed, there's a risk of introducing contaminants if proper inert atmosphere techniques are not rigorously followed. Another possibility is inhomogeneous decomposition within the bulk material, meaning the portion you are sampling may have a different purity level than a sample taken previously.
Q3: Is it necessary to use a glovebox to handle SbSI?
A3: For optimal results and to maintain the integrity of the precursor, a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon) is highly recommended.[2][3][4] If a glovebox is unavailable, meticulous Schlenk line techniques are a viable alternative for handling the material. Casual benchtop handling will almost certainly lead to rapid degradation.
Q4: Can I dissolve SbSI in any solvent?
A4: No, solvent choice is critical. SbSI is insoluble in water and will decompose upon contact.[5] Its solubility in organic solvents varies. While some sources mention solubility for related compounds like SbI3 in solvents such as benzene, toluene, and acetone, it is crucial to use anhydrous (dry) and deoxygenated solvents for any dissolution or reaction involving SbSI to prevent degradation.[1][6] Always perform a small-scale solubility test with your specific, high-purity solvent before committing a large amount of precursor.
Troubleshooting Guide: Specific Experimental Issues
This section provides a deeper dive into specific problems you may encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low Yield or No Reaction
Q: I'm attempting a synthesis using SbSI as a precursor, but I'm getting very low yields or no desired product. The starting material seems to be consumed. What's going wrong?
A: This is a classic symptom of using a degraded precursor.
-
Causality: If the SbSI has been compromised by moisture or air, it is no longer the stoichiometric source of Sb, S, and I that your reaction requires.[1] Instead, you are introducing a mixture of oxides, oxyiodides, and potentially unreacted starting materials into your reaction, which can either be unreactive or lead to unwanted side reactions.
-
Troubleshooting Protocol:
-
Verify Precursor Purity: Before starting your reaction, you must assess the purity of your SbSI.
-
Strict Inert Atmosphere: Ensure all steps of your reaction, from weighing the precursor to the final workup, are conducted under a rigorously maintained inert atmosphere.[2][3][4]
-
Solvent Purity: Use freshly dried and deoxygenated solvents. Solvents from a freshly opened bottle or those purified through a solvent system are recommended.
-
Issue 2: Formation of Insoluble Precipitates
Q: When I add my SbSI precursor to the reaction mixture, an unexpected precipitate forms immediately. What is this precipitate and how can I avoid it?
A: The immediate formation of an insoluble material is often due to hydrolysis.
-
Causality: SbSI's high sensitivity to water will cause it to rapidly decompose into antimony oxyiodide (SbOI) and other insoluble antimony oxides.[1] This indicates a significant contamination with water in your reaction setup.
-
Troubleshooting Protocol:
-
Glassware Preparation: All glassware must be rigorously dried before use. Oven drying at >120°C for several hours and cooling under vacuum or in a desiccator is a standard procedure.
-
Solvent and Reagent Check: Ensure all other reagents and solvents added to the flask are anhydrous. Use of molecular sieves or other drying agents appropriate for your solvent is recommended.
-
Atmospheric Control: Assemble your reaction apparatus under a positive pressure of inert gas to prevent atmospheric moisture from entering.
-
Issue 3: Inconsistent Characterization Data
Q: I've synthesized a material using SbSI, but the characterization data (e.g., XRD, EDX) is not consistent with my target compound. What could be the issue?
A: This points to impurities in your final product, likely originating from a degraded precursor or incomplete reaction.
-
Causality: Using degraded SbSI introduces contaminants into your reaction. Furthermore, the altered stoichiometry from the degraded precursor can lead to incomplete reactions or the formation of thermodynamically stable but undesired side products, such as antimony sulfide (Sb2S3) or antimony triiodide (SbI3).[7]
-
Troubleshooting Protocol:
-
Precursor Analysis: Before use, characterize your SbSI precursor to confirm its phase purity.
-
Reaction Monitoring: If possible, monitor the reaction progress using a suitable technique (e.g., TLC, in-situ spectroscopy) to ensure it goes to completion.
-
Purification: Develop a purification strategy for your final product that can effectively remove potential side products like Sb2S3 or other antimony salts.
-
Experimental Protocols and Data
Protocol 1: Safe Handling and Storage of SbSI
-
Storage: Store SbSI in its original, tightly sealed container inside a desiccator within a nitrogen-filled glovebox. If a glovebox is not available, store in a sealed container inside a desiccator that is regularly purged with inert gas. Keep away from light and heat sources.
-
Handling:
-
Weighing: Weigh the required amount of SbSI inside a glovebox.
-
Schlenk Line Technique: If a glovebox is not available, use a Schlenk flask. Place the sealed vial of SbSI and the Schlenk flask in a nitrogen-filled glove bag for the initial transfer. Alternatively, quickly transfer the solid under a positive flow of inert gas.
-
-
Disposal: Dispose of any waste containing antimony in accordance with local, state, and federal regulations. Antimony compounds are toxic.
Protocol 2: Purity Assessment by Powder X-Ray Diffraction (PXRD)
-
Sample Preparation: Inside a glovebox, gently grind a small amount of the SbSI precursor into a fine powder. Mount the powder on a zero-background sample holder.
-
Data Acquisition: Collect a PXRD pattern over a suitable 2θ range (e.g., 10-80°) with a step size of ~0.02°.
-
Analysis: Compare the obtained diffraction pattern with a reference pattern for orthorhombic SbSI (e.g., JCPDS No. 76-1354).[8] The presence of additional peaks may indicate impurities such as Sb2S3 or SbOI.
Data Presentation: Key Properties and Analytical Techniques
| Property | Value/Description | Reference(s) |
| Chemical Formula | SbSI | [5] |
| Appearance | Crystalline red/orange, often needle-like crystals | [6][9] |
| Crystal Structure | Orthorhombic | [10] |
| Solubility | Insoluble in water | [5] |
| Thermal Stability | Decomposes upon heating | [5] |
| Key Sensitivities | Air, moisture, light | [1][3] |
| Primary Decomposition Product | Antimony Oxyiodide (SbOI) from hydrolysis | [1] |
| Analytical Technique | Purpose |
| Powder X-Ray Diffraction (PXRD) | Phase identification and assessment of crystalline purity. |
| Scanning Electron Microscopy (SEM) | Analysis of particle morphology and size. |
| Energy-Dispersive X-ray Spectroscopy (EDX/EDS) | Elemental analysis to confirm the Sb:S:I ratio. |
| Raman Spectroscopy | Vibrational mode analysis for structural confirmation. |
| Thermogravimetric Analysis (TGA) | To determine the decomposition temperature and thermal stability. |
Visualizing Instability and Workflow
To better understand the processes involved, the following diagrams illustrate the degradation pathway and the recommended experimental workflow.
Caption: Primary degradation pathway of SbSI.
Caption: Recommended workflow for using SbSI.
References
- Current time information in Garfield County, US. (n.d.). Google Search.
-
Antimony Triiodide. (n.d.). PubChem. Retrieved from [Link]
-
Antimony triiodide. (n.d.). Wikipedia. Retrieved from [Link]
-
Ozonelabs- Preparation of Antimony Triiodide. (2009). Sciencemadness Discussion Board. Retrieved from [Link]
-
Antimony triiodide. (n.d.). University of Sheffield. Retrieved from [Link]
- Fabrication and characterization of SbSI gel for humidity sensors. (2025).
-
Antimony Iodide. (n.d.). ESPI Metals. Retrieved from [Link]
- Analytic characteriz
- Biological Characterization of SB3, a Trastuzumab Biosimilar, and the Influence of Changes in Reference Product Characteristics on the Similarity Assessment. (2019). NIH.
- material safety data sheet - STAN-MIX™ ANTIMONY OXIDE P/85. (n.d.). Harwick Standard.
- Antimony sulphoiodide (SbSI), a narrow band-gap non-oxide ternary semiconductor with efficient photocatalytic activity. (n.d.). RSC Publishing.
- Characterization of biosimilars: Description of the analytical approach. (2023). GSC Online Press.
- PREPARATION AND PURIFICATION OF THE TRI-IODIDES OF ANTIMONY AND ARSENIC FOR USE IN IMMERSION MEDIA OF HIGH REFRACTIVE INDEX. (n.d.).
- The Importance of Analytical Characterization in Biosimilar Development. (n.d.). Amgen Oncology.
-
How to Make Antimony(III) Iodide (Good Prep for Beginners). (2022). YouTube. Retrieved from [Link]
- Efficient and Stable Antimony Selenoiodide Solar Cells. (n.d.).
-
One of my first synthesises went quite well :) (Antimony triiodide). (2016). Reddit. Retrieved from [Link]
-
Antimony Sulfoiodide nanowires 99.999% (metal basis) 1g. (n.d.). Smart-elements.com. Retrieved from [Link]
- Antimony Triiodide. (2025).
- Decomposition mechanisms of SiH x species on Si(100)-(2×1) for x=2, 3, and 4. (1990). IBM Research.
- Orthorhombic structure of SbSI. (n.d.).
- Crystal structure of SbSI projected on the a – b plane (a), one double chain of molecular cluster in projection on the a – c plane (b). (n.d.).
- Methods for processing of antimony-containing materials (Review). (2025).
- Microstructure image of SbSI powder synthesized in a water solution. (n.d.).
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- 4. Antimony Iodide - ESPI Metals [espimetals.com]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Annealing Conditions for Antimony Iodide Sulfide (SbSI) Films
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the optimization of annealing conditions for antimony iodide sulfide (SbSI) thin films. This document is designed for researchers and scientists engaged in the development of optoelectronic and photovoltaic devices. Annealing is a critical thermal treatment step that governs the final crystallinity, morphology, and phase purity of SbSI films, directly impacting device performance. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges during the experimental process.
Troubleshooting Guide: Common Issues in SbSI Film Annealing
This section addresses specific problems in a question-and-answer format, explaining the causality behind each issue and providing actionable solutions.
Question 1: My annealed film shows poor crystallinity or remains amorphous. What went wrong?
Answer: This is a common issue typically rooted in insufficient thermal energy or time for the amorphous-to-crystalline phase transformation to occur.
-
Primary Cause: Annealing Temperature is Too Low. The transition from a disordered amorphous state to an ordered crystalline lattice requires a specific activation energy. As-deposited films are often amorphous.[1][2] The crystallization of SbSI generally begins at relatively low temperatures, but a distinct threshold must be reached.
-
Solution: Systematically increase the annealing temperature in increments (e.g., 25°C). Studies have shown that while some crystallization can occur at temperatures as low as 90-150°C, a more robust and complete crystallization is often achieved in the 150-200°C range.[3][4] Be cautious, as the processing window for pure SbSI is narrow.[4]
-
-
Secondary Cause: Annealing Duration is Insufficient. Crystallization is a kinetic process. Even at an adequate temperature, the atoms require sufficient time to rearrange into a stable crystal lattice.
-
Solution: Increase the annealing duration at a fixed, optimized temperature. For instance, if a 20-minute anneal yields poor results, try extending it to 40 or 60 minutes. Compare results using characterization techniques like X-ray Diffraction (XRD) to monitor the evolution of crystalline peaks.
-
Question 2: My XRD analysis shows secondary phases like Sb₂S₃ or unknown peaks after annealing. How can I obtain a pure SbSI phase?
Answer: The presence of secondary phases indicates either incomplete conversion or, more commonly, decomposition of the desired SbSI phase.
-
Primary Cause: Annealing Temperature is Too High. Antimony iodide sulfide is thermally sensitive and can decompose at elevated temperatures. The SbSI phase can be unstable, and excessive heat can cause the sublimation of iodine-containing species (like SbI₃), leaving behind the more thermally stable antimony sulfide (Sb₂S₃) phase.[4][5][6] This phase change is readily observable through XRD and changes in the film's optical absorption edge.[5]
-
Solution: Reduce the annealing temperature. The optimal window for forming pure SbSI is often below 250°C.[4] A systematic study varying the temperature from 150°C to 250°C is recommended to find the ideal point where SbSI forms without decomposing.
-
-
Secondary Cause: Non-stoichiometric Precursor Film. If the as-deposited film does not have the correct ratio of antimony, sulfur, and iodine, annealing will not produce a pure SbSI phase.
-
Solution: Verify the stoichiometry of your precursor film using techniques like Energy Dispersive X-ray Spectroscopy (EDS) before annealing. Adjust deposition parameters to achieve the correct elemental ratios.
-
-
Tertiary Cause: Reactive Annealing Atmosphere. Annealing in air can lead to the formation of antimony oxides, which will appear as additional peaks in XRD analysis.[3]
Question 3: The annealed film has poor surface morphology, showing cracks, voids, or large, irregular grains. How can this be improved?
Answer: Film morphology is critically dependent on the annealing conditions, as these parameters control grain growth and relieve stress.
-
Primary Cause: Excessive Annealing Temperature. Overly high temperatures can lead to the agglomeration of grains and the formation of voids due to material re-evaporation or decomposition, creating a non-uniform surface.[5][8]
-
Solution: Lower the annealing temperature to a point that still ensures good crystallinity but avoids morphological degradation. An optimal temperature, for instance around 300°C for Sb₂S₃, has been shown to improve surface morphology and grain growth compared to higher or lower temperatures.[2] While SbSI requires lower temperatures, the principle remains the same.
-
-
Secondary Cause: High Heating and Cooling Rates. Rapid temperature changes can induce thermal stress in the film, leading to cracking, especially if there is a significant mismatch in the thermal expansion coefficient between the film and the substrate.
-
Solution: Implement slower heating (ramp) and cooling rates in your annealing program. A controlled ramp rate allows for more uniform temperature distribution and gives the film structure time to accommodate changes, minimizing stress.
-
-
Tertiary Cause: Sulfur Deficiency. In some cases, particularly when starting from or forming sulfur-containing compounds, sulfur can be lost during annealing, creating defects that affect morphology.
Frequently Asked Questions (FAQs)
Q1: What is the ideal annealing atmosphere: Air, Vacuum, or Inert Gas? The choice of atmosphere is a critical trade-off.
-
Inert Gas (N₂, Ar): This is generally the safest and most recommended option. It prevents unwanted reactions with oxygen or water vapor, preserving the film's stoichiometry.[7]
-
Vacuum: Annealing under vacuum also effectively prevents oxidation. However, it can sometimes accelerate the sublimation of volatile components like iodine from the film at lower temperatures than in an inert atmosphere.
-
Air: While some studies report that air annealing can effectively induce crystallization, it carries a high risk of forming a surface oxide layer, which can be detrimental to the electronic properties of the film.[3] It should generally be avoided unless surface passivation is the intended goal.
-
Sulfur Vapor: For sulfur-containing compounds, a sulfur-rich atmosphere can be highly beneficial for reducing sulfur-deficiency defects and improving crystallinity.[10]
Q2: How do I scientifically validate the success of my annealing protocol? A multi-technique characterization approach is essential:
-
X-Ray Diffraction (XRD): This is the primary tool to confirm the amorphous-to-crystalline transition and verify phase purity. The appearance of sharp peaks corresponding to the orthorhombic SbSI structure confirms crystallization.[4][11]
-
Scanning Electron Microscopy (SEM): Use SEM to inspect the film's surface morphology, including grain size, uniformity, and the presence of defects like cracks or voids.[5]
-
Raman Spectroscopy: This technique is highly sensitive to local bonding environments and can confirm the formation of the SbSI phase while also detecting residual amorphous material or secondary phases like oxides.[3]
-
UV-Vis Spectroscopy: A successful transition to crystalline SbSI will result in a distinct optical band gap, which can be determined from the absorption spectrum. A shift in the absorption edge compared to the as-deposited film is a clear indicator of a phase change.[5]
Q3: Can I form SbSI by annealing a precursor film like amorphous Sb₂S₃ in an iodine-rich environment? Yes, this is a viable and common two-step synthesis method. An amorphous Sb₂S₃ film can be deposited first, followed by a second step where an iodine source (e.g., spin-coated SbI₃ or iodine vapor) is introduced before or during annealing. The thermal treatment facilitates the reaction and conversion to the SbSI phase.[4][11] This method allows for excellent control over the final film structure.
Data & Protocols
Summary of Annealing Parameters and Outcomes
The following table summarizes typical annealing conditions and their effects on antimony chalcogenide films, providing a comparative baseline for experimental design.
| Material System | Annealing Temperature (°C) | Atmosphere | Time | Key Outcome | Reference(s) |
| SbSI | 90°C | Air / Vacuum | 20 min | Effective crystallization of SbSI phase. Air annealing caused some surface oxidation. | [3] |
| SbSI from Sb₂S₃ | 150 - 200°C | N/A | N/A | Stable SbSI phase formed. Temperatures >200°C led to decomposition into Sb₂S₃. | [4] |
| SbSeI | 150°C | N/A | N/A | Optimal temperature for pure-phased SbSeI. Higher temperatures (250-300°C) caused decomposition to Sb₂Se₃. | [5][6] |
| Sb₂S₃ | 300°C | Sulfur | 30 min | Optimum temperature for improved crystallinity and morphology, with reduced sulfur deficiency. | [9][10] |
| Sb₂S₃ | 250 - 350°C | Argon (Ar) | 30 min | Crystallization occurred, with improved grain growth at 300°C. | [2] |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for optimizing the annealing process for SbSI films.
Caption: General workflow for annealing optimization.
Protocol 1: Standard Annealing in an Inert Atmosphere
This protocol describes a single-step process for crystallizing an as-deposited SbSI film.
-
Preparation: Place the substrate with the deposited SbSI film into a quartz tube furnace.
-
Purging: Seal the tube and purge with high-purity nitrogen (N₂) or argon (Ar) gas for at least 20-30 minutes to completely remove residual oxygen and moisture. Maintain a low, constant gas flow throughout the process.
-
Heating (Ramp-Up): Program the furnace to ramp up to the target annealing temperature (e.g., 180°C) at a controlled rate (e.g., 10°C/minute).
-
Dwelling (Annealing): Hold the sample at the target temperature for the desired duration (e.g., 30 minutes).
-
Cooling (Ramp-Down): Program the furnace to cool down naturally or at a controlled rate (e.g., 5-10°C/minute) to room temperature.
-
Characterization: Once at room temperature, remove the sample for analysis via XRD, SEM, etc., to confirm crystallization and film quality.
Troubleshooting Logic Diagram
This diagram provides a decision-making path for addressing common annealing problems.
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Technical Support Center: Overcoming Phase Segregation in Mixed-Halide Antimony Systems
A Guide for Researchers and Scientists
Welcome to the technical support center for mixed-halide antimony systems. As a Senior Application Scientist, I've compiled this guide to address one of the most persistent challenges in the field: phase segregation. This phenomenon, where a uniformly mixed halide crystal demixes into domains of different halide compositions, can significantly hinder the performance and stability of your optoelectronic devices.[1] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts of phase segregation.
Q1: What exactly is phase segregation in mixed-halide antimony systems, and why is it a problem?
A1: Phase segregation is a phenomenon where a homogenous mixed-halide antimony crystal, such as Cs₃Sb₂(I₁₋ₓBrₓ)₉, separates into distinct domains with different halide ratios under external stimuli like light or electrical bias.[2][3][4] Specifically, mobile halide ions (I⁻ and Br⁻) migrate, leading to the formation of iodide-rich, lower-bandgap regions and bromide-rich, higher-bandgap regions.[2][3]
This is a critical issue for several reasons:
-
Reduced Device Efficiency: The newly formed iodide-rich domains have a lower bandgap and act as traps for photogenerated charge carriers.[2] This "funneling" of carriers to these sites leads to increased non-radiative recombination, which lowers the open-circuit voltage (Voc) and overall efficiency of solar cells.[2]
-
Instability and Hysteresis: The process is often reversible in the dark, but the constant demixing and remixing cycles contribute to material degradation and unstable device performance over time.
-
Loss of Bandgap Tunability: The primary advantage of using mixed halides is the ability to precisely tune the material's bandgap.[3] Phase segregation undermines this by creating multiple, unintended bandgaps within the material, compromising the targeted optical properties for applications like tandem solar cells or color-specific LEDs.[5]
Q2: What are the primary driving forces behind phase segregation?
A2: The segregation process is a complex interplay of thermodynamic and kinetic factors, primarily triggered by the presence of photogenerated charge carriers (electrons and holes).[4] Here are the key drivers:
-
Thermodynamic Driving Force: The fundamental driver is the reduction in the free energy of photogenerated carriers.[6] These carriers can lower their energy by localizing in the iodide-rich domains, which have a lower bandgap. This energy gain outweighs the entropic penalty of demixing the halides, thus making segregation thermodynamically favorable under illumination.[6]
-
Role of Defects and Strain: Halide vacancies and grain boundaries act as pathways for ion migration.[1][2] The movement of photogenerated carriers can create localized strain in the crystal lattice (a "polaron"), and this strain gradient can direct the migration of halide ions, particularly the larger iodide ions.[6] Segregation is often observed to initiate at these defective sites.[2][6]
-
Environmental Factors: Temperature and illumination intensity play a significant role. Higher temperatures can increase ion mobility, but also increase the entropic cost of demixing, leading to a complex relationship where segregation might accelerate up to a certain temperature and then slow down.[7] Similarly, higher light intensity generally accelerates segregation by creating more charge carriers.[7]
Part 2: Troubleshooting Guide
This section provides actionable solutions to specific experimental problems.
Scenario 1: "My device's photoluminescence (PL) peak redshifts significantly after a few seconds of illumination."
A: This is a classic signature of photo-induced phase segregation. The initial PL peak corresponds to the bandgap of your homogenous mixed-halide film. Under illumination, iodide and bromide ions demix, forming I-rich domains.[6] Because these I-rich regions have a narrower bandgap, they act as recombination centers, causing the emission of lower-energy photons, which you observe as a redshifted PL peak.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for PL redshift.
Verification Protocol:
-
Time-Resolved PL Spectroscopy: Track the PL spectrum of your film under continuous laser illumination (e.g., 1-sun equivalent intensity).[8] A stable film will show minimal change in peak position over several minutes. A segregating film will show a clear and often rapid redshift.
-
In-Situ X-ray Diffraction (XRD): During illumination, XRD can detect the emergence of new diffraction peaks corresponding to the different lattice constants of the newly formed I-rich and Br-rich phases.[9]
Scenario 2: "My film's performance is poor and unstable. How can I improve the material's intrinsic stability against segregation?"
A: Improving intrinsic stability requires a multi-faceted approach focusing on compositional engineering, crystallinity control, and defect passivation.[5]
Recommended Strategies & Methodologies:
| Strategy | Mechanism | Experimental Protocol |
| 1. Compositional Engineering | Increasing lattice rigidity and the energy barrier for ion migration.[10] | Protocol: Incorporate smaller cations like Cesium (Cs⁺) partially or fully. Start by preparing a precursor solution for Cs₃Sb₂(I₀.₅Br₀.₅)₉. Compare its stability against a methylammonium (MA⁺) based equivalent under identical illumination conditions. The incorporation of Cs has been shown to mitigate phase segregation effectively.[6] |
| 2. Crystallinity & Morphology Control | Reducing grain boundaries, which act as ion migration pathways.[1][2] Controlling grain size to be below a certain threshold can also suppress segregation.[2][3] | Protocol: Introduce a small amount (e.g., 1-5% molar ratio) of a crystallization-assisting additive like 1,8-diiodooctane (DIO) into the precursor solution.[11] This can promote the formation of larger, more uniform grains. Alternatively, explore methods to synthesize nanocrystalline films, as grains smaller than ~46 nm have shown high phase stability.[2][3] |
| 3. Defect Passivation | Using additives to "heal" halide vacancies and uncoordinated Sb sites, which can initiate segregation. | Protocol: Introduce a Lewis base additive, such as Potassium 4-sulfonic-1,8-naphthalic anhydride salt (4S-NAPS), into the precursor solution.[12] The functional groups (e.g., sulfonic and carbonyl) can coordinate with the antimony and passivate surface defects, while the K⁺ ions can increase the ion migration barrier.[12] |
| 4. Strain Engineering | Applying compressive strain (chemically or physically) to alter the thermodynamics and make segregation less favorable.[13][14] | Protocol (Chemical Compression): Synthesize films with smaller A-site cations (e.g., replacing MA⁺ with the smaller Cs⁺) to reduce the unit cell volume. This "chemical pressure" has been shown to thermodynamically stabilize the mixed-halide phase.[13][14] |
Scenario 3: "I'm not sure which characterization technique is best to confirm and quantify phase segregation."
A: A combination of optical and structural techniques provides the most comprehensive picture.
Key Characterization Techniques:
-
Photoluminescence (PL) Mapping: This is one of the most direct methods.[6] By mapping the PL emission across your film's surface, you can visualize the formation of I-rich domains, which will appear as spatially localized areas of redshifted emission.[6]
-
Transient Absorption Spectroscopy (TAS): TAS can track the formation of the iodide- and bromide-rich domains during segregation by monitoring their distinct ground-state bleach signals.[14] This provides kinetic information about the segregation process.
-
Kelvin Probe Force Microscopy (KPFM): KPFM can measure the surface potential and has been used to confirm the correlation between phase segregation and the migration of halide ions between grain centers and boundaries.[2]
Caption: Relationship between mitigation strategies and verification methods.
By systematically applying these troubleshooting steps and verification protocols, you can diagnose, address, and ultimately overcome the challenge of phase segregation in your mixed-halide antimony systems, paving the way for more stable and efficient devices.
References
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Halide Segregation in Mixed Halide Perovskites: Visualization and Mechanisms. (2022). MDPI. Retrieved January 13, 2026, from [Link]
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Controlling the Phase Segregation in Mixed Halide Perovskites through Nanocrystal Size. (2018). ACS Energy Letters. Retrieved January 13, 2026, from [Link]
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Preventing phase segregation in mixed-halide perovskites: a perspective. (n.d.). Semiconductors Group - Oxford Physics. Retrieved January 13, 2026, from [Link]
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Controlling the Phase Segregation in Mixed Halide Perovskites through Nanocrystal Size. (2018). PMC - NIH. Retrieved January 13, 2026, from [Link]
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Preventing Phase Segregation in Mixed-Halide Perovskites: A Perspective. (2020). ResearchGate. Retrieved January 13, 2026, from [Link]
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Multi-Stage Phase-Segregation of Mixed Halide Perovskites under Illumination. (n.d.). SciSpace. Retrieved January 13, 2026, from [Link]
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Preventing phase segregation in mixed-halide perovskites: a perspective. (n.d.). Bohrium. Retrieved January 13, 2026, from [Link]
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Halide Segregation in Mixed-Halide Perovskites: Influence of A-Site Cations. (2021). ACS Energy Letters. Retrieved January 13, 2026, from [Link]
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Suppressing Halide Segregation Via Dual‐Anchoring Strategy for 31.20% Perovskite/Silicon Tandem Solar Cells. (2023). ResearchGate. Retrieved January 13, 2026, from [Link]
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Reducing exciton binding energy of antimony-based perovskites by improving the phase purity for efficient solar cells. (2025). RSC Publishing. Retrieved January 13, 2026, from [Link]
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Phase segregation characterization. Photo‐induced phase segregation... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Thermodynamic Stabilization of Mixed-Halide Perovskites against Phase Segregation. (n.d.). LMPV – Sustainable Energy Materials. Retrieved January 13, 2026, from [Link]
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Investigation of the Roles of Metal Halide Additives Used for the Preparation of Metal Halide Semiconductors. (2022). ResearchGate. Retrieved January 13, 2026, from [Link]
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Advanced spectroscopic techniques for characterizing defects in perovskite solar cells. (n.d.). Nature. Retrieved January 13, 2026, from [Link]
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Thermodynamic Stabilization of Mixed-Halide Perovskites against Phase Segregation. (2021). Cell Press. Retrieved January 13, 2026, from [Link]
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Humidity-Triggered Reversible 0–1D Phase Transition in Hybrid Antimony Halides. (2023). ResearchGate. Retrieved January 13, 2026, from [Link]
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Photoinduced phase segregation in mixed halide perovskites: thermodynamic and kinetic aspects of Cl-Br segregation. (2020). Figshare. Retrieved January 13, 2026, from [Link]
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Influence of Antimony-Halogen Additives on Flame Propagation. (2018). PubMed. Retrieved January 13, 2026, from [Link]
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Temperature‐Dependent Reversal of Phase Segregation in Mixed‐Halide Perovskites. (2023). University of Oxford. Retrieved January 13, 2026, from [Link]
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Humidity-Triggered Reversible 0–1D Phase Transition in Hybrid Antimony Halides. (2023). MDPI. Retrieved January 13, 2026, from [Link]
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Impact of photoinduced phase segregation in mixed-halide perovskite absorbers on their material and device stability. (2021). ResearchGate. Retrieved January 13, 2026, from [Link]
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The influence of strain on phase stability in mixed-halide perovskites. (2022). LMPV – Sustainable Energy Materials. Retrieved January 13, 2026, from [Link]
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Impact of Halide Alloying on the Phase Segregation of Mixed‐Halide Perovskites. (2022). Advanced Energy Materials. Retrieved January 13, 2026, from [Link]
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How additives for tin halide perovskites influence the Sn4+ concentration. (2022). RSC Publishing. Retrieved January 13, 2026, from [Link]
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Influence of Additives on the In Situ Crystallization Dynamics of Methyl Ammonium Lead Halide Perovskites. (2021). PubMed. Retrieved January 13, 2026, from [Link]
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Nonlinear Optical Effects of Hybrid Antimony(III) Halides Induced by Stereoactive 5s2 Lone Pairs and Trimethylammonium Cations. (2024). PubMed. Retrieved January 13, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to Antimony-Based Absorber Layers: Stibine, iodothioxo- (SbSI) vs. Antimony Trisulfide (Sb2S3) in Solar Cells
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of efficient, stable, and cost-effective photovoltaic technologies, antimony-based chalcogenides and chalcohalides have emerged as compelling alternatives to traditional silicon and lead-perovskite solar cells. This guide provides an in-depth, objective comparison between two promising antimony-based absorber materials: stibine, iodothioxo- (antimony thioiodide, SbSI) and antimony trisulfide (Sb2S3). We will delve into their fundamental material properties, fabrication methodologies, device performance with supporting experimental data, and long-term stability, offering a comprehensive resource for researchers in the field.
At a Glance: Key Performance and Material Properties
The following table summarizes the critical parameters for both SbSI and Sb2S3, providing a high-level overview of their potential as solar cell absorbers.
| Property | Stibine, iodothioxo- (SbSI) | Antimony Trisulfide (Sb2S3) |
| Power Conversion Efficiency (PCE) | ~0.93% - 3.71%[1][2] | Up to ~8% reported, with theoretical efficiencies >11%[3][4][5] |
| Open-Circuit Voltage (Voc) | ~0.55 V[1] | ~0.79 V[5] |
| Short-Circuit Current (Jsc) | ~5.45 mA/cm2[1] | ~16.6 mA/cm2[5] |
| Fill Factor (FF) | ~0.31[1] | ~57%[5] |
| Bandgap (Eg) | ~1.8 eV[1] | ~1.7 - 1.9 eV[3][4] |
| Crystal Structure | Orthorhombic (Pna21) | Orthorhombic (Pnma) |
| Key Advantage | Photoactive ferroelectric properties[1] | High stability, non-toxic, earth-abundant[6] |
| Primary Challenge | Lower reported efficiencies, thermal instability[7] | Large Voc deficit, defect management[3][8] |
Delving Deeper: A Head-to-Head Comparison
Fundamental Material Properties
Stibine, iodothioxo- (SbSI): The Ferroelectric Advantage
SbSI belongs to the V-VI-VII chalcohalide family and possesses a unique orthorhombic crystal structure. A key distinguishing feature of SbSI is its photoactive ferroelectric nature[1]. This property, where the material exhibits a spontaneous electric polarization that can be reversed by an external electric field, offers the potential for enhanced charge separation and collection within the solar cell, which could lead to higher photovoltages. Its bandgap of approximately 1.8 eV is suitable for photovoltaic applications[1]. Furthermore, SbSI has a band structure similar to that of high-performing lead-based perovskites, suggesting a high theoretical potential[1].
Antimony Trisulfide (Sb2S3): The Stable Workhorse
Sb2S3 is a binary chalcogenide composed of earth-abundant and non-toxic elements[6]. It boasts a high absorption coefficient (>104 cm-1) in the visible spectrum and a direct bandgap of around 1.7 eV, making it an excellent light absorber[3][5]. Its chemical stability and resistance to moisture are significant advantages over many emerging photovoltaic materials[3]. The quasi-one-dimensional crystal structure of Sb2S3, consisting of (Sb4S6)n ribbons, can facilitate efficient charge transport when the film is oriented correctly[9].
Logical Relationship: Material Properties vs. Photovoltaic Performance
The following diagram illustrates how the intrinsic properties of SbSI and Sb2S3 influence their performance in a solar cell.
Caption: A generalized experimental workflow for thin-film solar cell fabrication.
Device Performance and Stability
Performance Metrics
Currently, Sb2S3 solar cells demonstrate superior performance compared to their SbSI counterparts. The highest reported efficiencies for Sb2S3 are around 8%, with a clear path towards further improvements through interface and defect engineering.[3][5] In contrast, the efficiency of SbSI solar cells has so far been limited to the 1-4% range.[1][2] The primary factor limiting Sb2S3 performance is a significant open-circuit voltage (Voc) deficit, which arises from recombination at interfaces and within the bulk material.[8] For SbSI, while the ferroelectric effect is promising for a high Voc, challenges in film quality and charge extraction currently hinder its overall performance.
Stability Considerations
One of the major strengths of Sb2S3 is its inherent stability. Devices have shown the ability to withstand continuous illumination for hundreds of hours and maintain a significant portion of their initial efficiency after prolonged storage in air.[10] The thermal stability of SbSI, however, is a concern, as it can decompose at temperatures above 250 °C.[7] This could pose a challenge for long-term operation under real-world conditions.
Future Outlook and Conclusion
Both stibine, iodothioxo- (SbSI) and antimony trisulfide (Sb2S3) present unique opportunities and challenges in the field of photovoltaics.
Sb2S3 is a more mature technology with demonstrated stability and respectable efficiencies. The primary research focus for Sb2S3 is on mitigating the Voc deficit through improved interface engineering, defect passivation, and control over crystal orientation. With continued research, Sb2S3-based solar cells are strong contenders for a commercially viable, non-toxic, and earth-abundant photovoltaic technology.
SbSI is a less explored but intriguing alternative. Its ferroelectric properties offer a novel pathway to overcome the Voc limitations seen in other thin-film solar cells. Future research should concentrate on improving the quality of SbSI thin films, understanding the role of ferroelectricity in device performance, and enhancing the thermal stability of the material. If the challenges in fabrication and stability can be overcome, SbSI could emerge as a high-performance solar absorber material.
References
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Review of Recent Progress in Antimony Chalcogenide‐Based Solar Cells: Materials and Devices. (URL: [Link])
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A Review of Interface Engineering in Antimony Chalcogenide Thin Film Solar Cells. (URL: [Link])
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A Review of Interface Engineering in Antimony Chalcogenide Thin Film Solar Cells. (URL: [Link])
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Controlled growth of SbSI thin films from amorphous Sb2S3 for low-temperature solution processed chalcohalide solar cells. (URL: [Link])
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Sb2S3 Thin-Film Solar Cells Fabricated from an Antimony Ethyl Xanthate Based Precursor in Air. (URL: [Link])
-
Thin Film Solar Cell Panels Using Antimony trisulfide (Sb2S3). (URL: [Link])
-
Boosting VOC of antimony chalcogenide solar cells: A review on interfaces and defects. (URL: [Link])
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Fabrication of Sb2S3 planar thin film solar cells with closed-space sublimation method. (URL: [Link])
-
New design for antimony trisulfide solar cells promises 30% higher efficiency. (URL: [Link])
-
New CIGS solar cell design with antimony trisulfide promises 31.15% efficiency. (URL: [Link])
-
Advances on Sb2Se3 Solar Cells Fabricated by Physical Vapor Deposition Techniques. (URL: [Link])
-
Enhanced Efficiency and Stability in Sb2S3 Seed Layer Buffered Sb2Se3 Solar Cells. (URL: [Link])
-
Critical Review on Crystal Orientation Engineering of Antimony Chalcogenide Thin Film for Solar Cell Applications. (URL: [Link])
-
Enhanced Efficiency and Stability in Sb 2 S 3 Seed Layer Buffered Sb 2 Se 3 Solar Cells. (URL: [Link])
-
Sb2S3 Thin-Film Solar Cells Fabricated from an Antimony Ethyl Xanthate Based Precursor in Air. (URL: [Link])
-
4.9% Efficient Sb2S3 Solar Cells from Semitransparent Absorbers with Fluorene-Based Thiophene-Terminated Hole Conductors. (URL: [Link])
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(PDF) Controlled growth of SbSI thin films from amorphous Sb 2 S 3 for low-temperature solution processed chalcohalide solar cells. (URL: [Link])
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Fabricating >7.5% Sb2S3 Based Thin Film Solar Cell via Modified Hydrothermal Growth Process. (URL: [Link])
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The procedure of SbSI solar cell fabrication. i) SbSl nanorods grow on... (URL: [Link])
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Stable and efficient Sb2Se3 solar cells with solution-processed NiOx hole-transport layer. (URL: [Link])
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Fabrication of Sb2S3 thin films by magnetron sputtering and post-sulfurization/selenization for substrate structured solar cells. (URL: [Link])
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Enhanced Photovoltaic Properties in Sb2S3 Planar Heterojunction Solar Cell with a Fast Selenylation Approach. (URL: [Link])
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Efficient and stable TiO2/Sb2S3 planar solar cells from absorber crystallization and Se-atmosphere annealing. (URL: [Link])
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Basic properties of Sb2(S,Se)3 films. a) AFM surface topography... (URL: [Link])
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One-dimensional SbSI crystals from Sb, S, and I mixtures in ethylene glycol for solar energy harvesting. (URL: [Link])
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The unique defect properties in antimony trisulfide (Sb2S3). (URL: [Link])
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A Performance Deep-Dive: Antimony-Based Perovskites as a Viable Alternative to Lead-Based Solar Cells
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of clean energy, perovskite solar cells (PSCs) have emerged as a frontrunner, promising high power conversion efficiencies (PCEs) at a low manufacturing cost. However, the inclusion of toxic lead in the highest-performing perovskite materials has cast a shadow over their widespread commercialization, prompting an urgent search for viable, lead-free alternatives.[1][2][3] Among the contenders, antimony (Sb)-based perovskites are gaining significant traction due to their lower toxicity, remarkable stability, and unique optoelectronic properties.[4] This guide provides an in-depth performance comparison of antimony-based perovskites against their lead-based counterparts and other lead-free alternatives, supported by experimental data and a critical analysis of their current standing and future prospects.
The Allure of Antimony: A Move Towards Greener Photovoltaics
Lead-based halide perovskites have achieved impressive PCEs, exceeding 25%, but their inherent toxicity and environmental concerns remain a major bottleneck for large-scale deployment.[2][3] This has catalyzed research into alternative materials, with tin (Sn), germanium (Ge), bismuth (Bi), and antimony (Sb) being the most explored substitutes.[2][5][6] While tin-based perovskites have shown promising efficiencies, they suffer from poor stability due to the easy oxidation of Sn²⁺ to Sn⁴⁺.[2] Germanium, on the other hand, is a rare and expensive element, limiting its cost-effectiveness.[5]
Antimony and bismuth, both from Group 15 of the periodic table, have emerged as compelling alternatives. They are less toxic than lead and their trivalent cations (Sb³⁺ and Bi³⁺) have ionic radii similar to Pb²⁺, making them suitable candidates for perovskite structures. Antimony-based perovskites, in particular, have demonstrated good stability in atmospheric conditions, a critical factor for the long-term performance of solar cells.[4][5]
Comparative Performance Analysis
The performance of a perovskite solar cell is primarily evaluated based on its power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). Stability under various environmental stressors such as humidity, light, and heat is another crucial metric.
Power Conversion Efficiency (PCE): Bridging the Gap
Lead-based perovskites currently hold the record for the highest PCEs, often exceeding 25%. In contrast, the efficiencies of lead-free alternatives are still lagging. Tin-based perovskites have achieved PCEs of over 13%.[3] Antimony-based perovskites have demonstrated more modest efficiencies, with reported values generally in the range of 0.5% to 4%.[7][8] However, recent advancements have shown a significant boost in performance. For instance, a mixed-cation methylammonium-cesium antimony triiodide chloride composition reached an efficiency of 1.53%, an 81% improvement over cesium-only devices.[4] Furthermore, a champion efficiency of 3.42% has been reported for all-inorganic antimony-based PSCs, highlighting the potential for further optimization.[8]
| Perovskite Type | Highest Reported PCE (%) | Reference |
| Lead-Based | >25 | [2] |
| Tin-Based | >13 | [3] |
| Antimony-Based | 3.42 | [8] |
| Antimony-Bismuth Alloy | 0.645 | [7] |
Stability: The Key Advantage of Antimony
One of the most significant advantages of antimony-based perovskites is their superior stability compared to their tin-based counterparts.[4] Tin-based perovskites are notoriously unstable in the presence of air and moisture due to the rapid oxidation of Sn²⁺.[2] In contrast, antimony-based perovskite-inspired materials have shown remarkable resilience. A mixed-cation antimony PIM maintained 90% of its initial efficiency after 1800 hours in ambient air conditions.[4] This enhanced stability is a critical step towards the commercial viability of lead-free perovskite solar cells.
Experimental Protocols and Methodologies
The fabrication and characterization of perovskite solar cells involve a series of precise steps. Understanding these protocols is essential for reproducing and building upon existing research.
Synthesis of Antimony-Based Perovskite Films
A common method for preparing antimony-based perovskite films is through a solution-based process.
Step-by-Step Protocol:
-
Precursor Solution Preparation: Stoichiometric amounts of antimony iodide (SbI₃) and a desired organic or inorganic cation halide (e.g., methylammonium iodide - MAI, cesium iodide - CsI) are dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Substrate Preparation: A transparent conductive oxide (TCO) coated glass substrate (e.g., FTO or ITO) is cleaned sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. A compact electron transport layer (ETL), such as TiO₂, is then deposited on the TCO.
-
Perovskite Film Deposition: The precursor solution is spin-coated onto the ETL-coated substrate. The spin coating parameters (speed and time) are crucial for controlling the film thickness and morphology.
-
Annealing: The spin-coated film is then annealed at a specific temperature to promote crystallization and remove residual solvent. The annealing temperature and duration significantly impact the final film quality.
-
Hole Transport Layer (HTL) and Electrode Deposition: A hole transport material (e.g., Spiro-OMeTAD) is deposited on top of the perovskite layer, followed by the deposition of a metal back contact (e.g., gold or silver) through thermal evaporation.
Experimental Workflow for Perovskite Solar Cell Fabrication
Caption: A typical workflow for the fabrication of a perovskite solar cell, from substrate preparation to device completion.
Overcoming Challenges and Future Directions
Despite their promise, antimony-based perovskites still face several challenges that need to be addressed to realize their full potential.
-
Lower Efficiency: The primary hurdle is their lower power conversion efficiency compared to lead-based PSCs. This is often attributed to wider bandgaps, higher exciton binding energies, and a higher density of defects in the material.[7][8]
-
Film Quality: Achieving high-quality, uniform, and pinhole-free perovskite films is crucial for efficient charge transport and minimizing recombination losses. Poor film morphology is a significant contributor to the lower performance of current antimony-based devices.[7]
Future research efforts should focus on:
-
Compositional Engineering: Exploring different A-site cations (e.g., mixing organic and inorganic cations) and halide compositions (e.g., mixed halides) to tune the optoelectronic properties and improve film quality.[4][7]
-
Defect Passivation: Developing strategies to passivate defects at the crystal grain boundaries and surfaces to reduce non-radiative recombination and enhance charge carrier lifetimes.
-
Device Architecture Optimization: Designing novel device architectures and exploring alternative electron and hole transport layers to improve charge extraction and transport.
Logical Relationship of Performance Factors in Antimony-Based PSCs
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A Comparative Guide for Senior Researchers: Benchmarking Antimony Sulfoiodide (SbSI) Against Lead-Based Perovskites in Photovoltaics
Introduction: The field of photovoltaics has been revolutionized by the advent of lead-halide perovskite solar cells (PSCs), which now boast power conversion efficiencies (PCEs) comparable to their silicon counterparts.[1][2] This remarkable performance, coupled with low-cost, solution-based fabrication, positions them as a front-runner for next-generation solar energy. However, the intrinsic toxicity of lead and the materials' long-term operational instability under ambient conditions present significant barriers to widespread commercialization and environmental acceptance.[3][4]
This has catalyzed an intensive search for lead-free alternatives that retain the exceptional optoelectronic properties of lead-based perovskites without their associated drawbacks. Among the various candidates, including tin (Sn), germanium (Ge), and bismuth (Bi)-based materials, antimony (Sb)-based chalcogenides and chalcohalides are emerging as a compelling area of research.[3][5][6]
This guide provides an in-depth technical comparison between the reigning benchmark, lead-based perovskites, and a promising lead-free challenger: Antimony Sulfoiodide (SbSI) . We will delve into the performance metrics, underlying material properties, fabrication protocols, and the critical trade-offs that define the current state of research. This analysis is designed to equip researchers and material scientists with the necessary data and procedural insights to navigate this evolving landscape.
Section 1: Lead-Based Perovskites – The High-Performance Benchmark
Lead-halide perovskites, with the archetypal ABX₃ crystal structure (e.g., MAPbI₃), have set a high bar for emerging photovoltaic materials. Their success is rooted in a unique combination of optoelectronic properties:
-
High Power Conversion Efficiency (PCE): Certified efficiencies for single-junction lead-based PSCs have exceeded 25%, a testament to their superior light-harvesting capabilities.[1]
-
Optimal Bandgap: Their tunable direct bandgap is well-matched to the solar spectrum, enabling high theoretical efficiencies.
-
Excellent Charge Transport: These materials exhibit long charge-carrier diffusion lengths and high charge carrier mobility, minimizing recombination losses.[3]
-
Solution Processability: The ability to form high-quality crystalline thin films from solution at low temperatures significantly reduces manufacturing costs and energy input compared to traditional silicon technologies.[7]
However, these remarkable advantages are shadowed by two critical, persistent challenges:
-
Lead Toxicity: Lead is a potent neurotoxin. The potential for lead leakage from damaged or end-of-life solar modules poses a significant environmental and health risk, complicating regulatory approval and public acceptance.[3]
-
Instability: Lead-based perovskites are notoriously susceptible to degradation when exposed to moisture, oxygen, heat, and even prolonged illumination.[1][8] This chemical and structural instability is the primary obstacle to achieving the 25+ year operational lifetimes required for commercial viability.
Section 2: Antimony Sulfoiodide (SbSI) – A Lead-Free Challenger
Antimony sulfoiodide (SbSI) is a ternary chalcohalide that has garnered attention as a potential lead-free solar absorber. Unlike perovskites, it does not possess the ABX₃ structure but shares key characteristics desirable for photovoltaic applications. The primary motivation for investigating SbSI and related materials is to directly address the shortcomings of lead-based perovskites.
-
Low Toxicity: Antimony is significantly less toxic than lead, making SbSI an environmentally benign alternative.[8]
-
High Stability: Antimony-based chalcogenides exhibit excellent intrinsic chemical stability, showing greater tolerance to humidity and ambient air compared to their lead-halide counterparts.[9][10]
-
Strong Optical Absorption: SbSI possesses a high absorption coefficient in the visible spectrum, allowing for efficient light harvesting with a relatively thin absorber layer.[8]
Despite this promise, SbSI-based solar cells are in a nascent stage of development and face their own set of challenges. Current power conversion efficiencies are modest, with the first reported SbSI solar cells achieving a PCE of 3.05%.[11][12] While related materials like antimony selenoiodide (SbSeI) and mixed-cation systems have reached efficiencies of over 4% and even up to 9%, a significant performance gap remains.[13][14][15] This is largely attributed to issues with controlling film morphology, a higher density of defect states, and a wider bandgap (around 2.1 eV for SbSI) compared to the optimal range for single-junction cells.[14]
Section 3: Performance Benchmark: A Head-to-Head Comparison
The following table summarizes the key performance indicators for state-of-the-art lead-based perovskites against reported values for emerging SbSI-based solar cells. This quantitative overview highlights the current trade-offs between the two material systems.
| Parameter | Lead-Based Perovskites (e.g., MAPbI₃, FAPbI₃) | Antimony Sulfoiodide (SbSI) | Rationale & Causality |
| Power Conversion Efficiency (PCE) | > 25% (certified record)[1] | ~3-4%[11][12][13] | The superior electronic properties (lower defect density, longer carrier lifetime) of lead perovskites lead to significantly higher efficiencies. SbSI research is still focused on fundamental materials and device optimization. |
| Open-Circuit Voltage (VOC) | > 1.1 V | ~0.7-0.8 V[11] | VOC is limited by non-radiative recombination. The higher defect density in current SbSI films creates more pathways for charge carriers to recombine before being extracted, thus lowering the voltage. |
| Short-Circuit Current (JSC) | > 25 mA/cm² | ~8-10 mA/cm²[11] | While SbSI has a strong absorption coefficient, its wider bandgap means it absorbs a smaller portion of the solar spectrum compared to lead perovskites. Sub-optimal film morphology can also increase optical losses. |
| Fill Factor (FF) | > 80% | ~50-60%[11] | The lower fill factor in SbSI devices is indicative of higher series resistance and lower shunt resistance, often stemming from defects within the bulk material and at the interfaces with charge transport layers. |
| Bandgap (Eg) | 1.5 - 1.6 eV (tunable) | ~2.1 eV[14] | The lead 6s² lone pair contributes to the unique valence band structure and optimal bandgap in lead perovskites. SbSI's electronic structure results in a wider, less ideal bandgap for single-junction solar cells. |
| Stability (Moisture/Air) | Poor; requires extensive encapsulation.[1] | High intrinsic stability.[8][9][10] | The ionic nature and low formation energy of lead-halide perovskites make them highly reactive with water. The more covalent bonding and stable crystalline structure of SbSI provide superior resilience. |
| Toxicity | High (contains lead).[3] | Low.[4][6] | The fundamental compositional difference; replacing the highly toxic lead with the less hazardous antimony is the core advantage of this material class. |
Section 4: Experimental Protocols
Scientific integrity demands reproducible methodologies. The following protocols provide validated, step-by-step procedures for the fabrication and characterization of both a standard n-i-p planar lead-based PSC and an emerging SbSI solar cell.
Protocol 1: Fabrication of a High-Efficiency Lead-Based Perovskite Solar Cell
This protocol describes the fabrication of a typical planar PSC with the architecture: FTO / SnO₂ / MAPbI₃ / Spiro-OMeTAD / Au.
1. Substrate Preparation & ETL Deposition: a. Pattern Fluorine-doped Tin Oxide (FTO) coated glass substrates using zinc powder and HCl. b. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. c. Dry the substrates with a nitrogen gun and treat with a UV-Ozone cleaner for 15 minutes to improve the substrate's wettability.[16] d. Prepare a SnO₂ nanoparticle solution (e.g., 3 wt% in distilled water).[16] e. Deposit the SnO₂ electron transport layer (ETL) by spin-coating the solution at 3000 RPM for 30 seconds, followed by annealing at 150°C for 30 minutes in ambient air.
2. Perovskite Absorber Layer Deposition (in N₂-filled Glovebox): a. Prepare the perovskite precursor solution by dissolving 1.1M of PbI₂ and 1.0M of methylammonium iodide (MAI) in a mixed solvent of anhydrous DMF and DMSO (e.g., 4:1 volume ratio). Stir overnight at 60°C. b. Transfer the SnO₂-coated substrates into the glovebox. c. Spin-coat the perovskite solution in a two-step program: 1000 RPM for 10 seconds, then 4000 RPM for 30 seconds. d. Causality Check: During the second step, with ~15 seconds remaining, dispense ~100 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate. This step is critical as it induces rapid, uniform nucleation of the perovskite crystals, leading to a dense and pinhole-free film morphology essential for high performance. e. Immediately transfer the substrate to a hotplate and anneal at 100°C for 10 minutes. A distinct dark brown color indicates the formation of the correct perovskite phase.
3. Hole Transport Layer (HTL) & Electrode Deposition: a. Prepare the HTL solution: Dissolve Spiro-OMeTAD in chlorobenzene and add additives like 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) solution in acetonitrile. b. Spin-coat the HTL solution onto the perovskite layer at 4000 RPM for 30 seconds. c. Leave the devices in a dry, dark environment overnight to allow for oxidation of the Spiro-OMeTAD, which improves its hole conductivity. d. Finally, deposit an 80-100 nm thick gold (Au) back contact via thermal evaporation through a shadow mask to define the device area.
Protocol 2: Fabrication of an Antimony Sulfoiodide (SbSI) Solar Cell
This protocol details a two-step, solution-based method for fabricating SbSI solar cells with the structure: FTO / TiO₂ / Sb₂S₃ / SbSI / HTL / Au.[11][12]
1. Substrate & ETL Preparation: a. Clean FTO substrates as described in Protocol 1. b. Deposit a compact TiO₂ layer followed by a mesoporous TiO₂ layer using established methods (e.g., spin-coating a titanium diisopropoxide precursor for the compact layer and a TiO₂ nanoparticle paste for the mesoporous layer), followed by sintering at high temperature (~500°C).
2. SbSI Absorber Layer Synthesis (Two-Step Method): a. Step 2a: Sb₂S₃ Deposition. Prepare a chemical bath deposition (CBD) solution containing antimony trichloride (SbCl₃) and sodium thiosulfate (Na₂S₂O₃). Immerse the TiO₂-coated substrates in this solution at a low temperature (e.g., 27°C) for a designated time (e.g., 1-2 hours) to grow an Sb₂S₃ film. Rinse with deionized water and anneal at ~300°C. b. Step 2b: Conversion to SbSI. Prepare a conversion solution of antimony triiodide (SbI₃) in a suitable solvent like isopropanol. c. Causality Check: This two-step process is a strategic choice to control morphology.[17][18] Directly depositing SbSI can lead to poor film quality. By first creating a uniform Sb₂S₃ scaffold and then converting it, one can achieve better coverage and crystallinity of the final SbSI absorber layer. d. Spin-coat the SbI₃ solution onto the Sb₂S₃ film. e. Anneal the substrate at a low temperature (e.g., 90-150°C) in air to drive the conversion reaction: Sb₂S₃ + SbI₃ → 3SbSI.[11][19]
3. HTL & Electrode Deposition: a. Deposit a suitable hole transport layer. Due to the different energy levels of SbSI, common HTLs like Spiro-OMeTAD may not be optimal. Materials like PCPDTBT or P3HT have been used in initial studies.[14] b. Deposit the gold (Au) back contact via thermal evaporation.
Protocol 3: Standardized Photovoltaic Performance Characterization
To ensure a fair comparison, both device types must be characterized under identical, standardized conditions.
-
Current Density-Voltage (J-V) Measurement: a. Use a solar simulator with a source meter, calibrated to AM 1.5G (100 mW/cm²) irradiance using a certified reference cell. b. Mask the device with a non-reflective metal aperture to define the active area precisely (e.g., 0.09 cm²). c. Trustworthiness Check: For lead-based PSCs, which are known to exhibit I-V hysteresis, it is crucial to report performance from both forward (from negative to positive bias) and reverse (from positive to negative bias) scans. For a more reliable efficiency value, perform stabilized power point tracking (MPPT) for at least 60-120 seconds to determine the steady-state device output. d. Record key parameters: Open-Circuit Voltage (VOC), Short-Circuit Current Density (JSC), Fill Factor (FF), and Power Conversion Efficiency (PCE).
-
External Quantum Efficiency (EQE) Measurement: a. Use a dedicated EQE setup with a monochromatic light source. b. Measure the device's current response at each wavelength across the relevant spectrum (e.g., 300-900 nm). c. Integrate the EQE spectrum with the AM 1.5G solar spectrum to calculate the JSC. This value should closely match the JSC obtained from the J-V measurement, serving as a critical validation of the results.
Section 5: Future Outlook and Causality
The benchmarking data clearly shows that while SbSI and related antimony chalcogenides successfully address the toxicity and stability crises of lead-based perovskites, they lag significantly in performance. The path forward for these lead-free alternatives requires a focused, multi-pronged research effort.
Key Research Directions:
-
Defect Passivation: The primary cause for the voltage and fill factor deficit in SbSI is a high density of electronic trap states. Research into chemical passivation strategies, similar to those that pushed lead-perovskite efficiencies to record levels, is paramount.
-
Bandgap Engineering: The ~2.1 eV bandgap of SbSI is too wide for optimal single-junction performance. Alloying with other elements, such as selenium to form Sb(S,Se)I or bismuth to form (Sb,Bi)SI, can narrow the bandgap and improve current density.[14][19]
-
Crystallization and Morphology Control: Developing new deposition techniques beyond the two-step method, such as vapor-based methods or using additives in precursor solutions, could lead to higher-quality crystalline films with fewer grain boundaries and defects.[17]
-
Interfacial Engineering: The interfaces between the SbSI absorber and the charge transport layers are critical. Identifying and developing novel ETL and HTL materials with better energy level alignment and fewer interfacial defects is essential to improve charge extraction and minimize recombination.[20]
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Bhandari, S., et al. (2023). A review on recent progress in lead-free perovskite-based solar cell materials. Journal of Nepal Physical Society. [Link]
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The Singular Nature of SbSI: A Comprehensive Guide to Antimony Iodide Sulfide
In the landscape of advanced materials, precise nomenclature is paramount. Researchers entering the field of chalcohalides may encounter the terms "antimony iodide sulfide" and "antimony sulfide iodide," potentially leading to the assumption that these are distinct compounds. This guide begins by clarifying that both names, along with "antimony sulfoiodide," refer to a single, fascinating material: SbSI. This compound, belonging to the V–VI–VII class of semiconductors, has garnered significant research interest due to its unique combination of ferroelectric, piezoelectric, and optoelectronic properties.[1] This guide provides an in-depth analysis of SbSI, offering a valuable resource for researchers, scientists, and professionals in drug development and materials science.
Unraveling the Crystal Structure and Nomenclature
Antimony iodide sulfide (SbSI) crystallizes in an orthorhombic structure.[2][3] Its structure is characterized by one-dimensional chains of atoms held together by van der Waals forces, which contributes to its anisotropic properties.[2][4] The fundamental building block consists of Sb³⁺ ions bonded to three sulfur (S²⁻) and two iodine (I⁻) atoms, forming edge-sharing SbS₃I₂ square pyramids.[2]
The interchangeability of "antimony iodide sulfide" and "antimony sulfide iodide" in literature stems from the convention of naming inorganic compounds. While both are chemically correct representations of the elements present, "antimony iodide sulfide" with the chemical formula SbSI is the more commonly accepted nomenclature in recent scientific publications.
A Symphony of Properties: Ferroelectric, Piezoelectric, and Photoconductive Behavior
SbSI is a ferroelectric material, meaning it exhibits a spontaneous electric polarization that can be reversed by an external electric field.[1][5] This property is closely linked to its phase transitions. Below its Curie temperature of approximately 295 K (around 22°C), SbSI is in a ferroelectric phase.[6][7][8] Above this temperature, it transitions to a paraelectric phase.[6][8]
One of the most remarkable characteristics of SbSI is its exceptionally high piezoelectric coefficient (d₃₃), which is among the highest known.[5][9] This property, the ability to generate an electric charge in response to applied mechanical stress, makes it a highly promising material for applications in sensors, actuators, and energy harvesting devices.[3][5]
Furthermore, SbSI is a semiconductor with a direct bandgap of approximately 1.8-1.9 eV, enabling it to absorb visible light efficiently.[7][10] This, combined with its photoconductive nature, has led to its exploration in various optoelectronic applications, including photodetectors and solar cells.[7][10]
Table 1: Key Properties of Antimony Iodide Sulfide (SbSI)
| Property | Value | References |
| Chemical Formula | SbSI | [1] |
| Crystal System | Orthorhombic | [2][3][5] |
| Space Group | Pnma (paraelectric), Pna2₁ (ferroelectric) | [2][8] |
| Curie Temperature | ~295 K (~22 °C) | [6][7][8] |
| Band Gap | 1.8 - 1.9 eV (indirect) | [7][10] |
| Piezoelectric Coefficient (d₃₃) | Exceptionally high, reported up to 10⁻⁹ C/N | [5][8] |
| Electromechanical Coupling Factor (k₃₃) | ~0.90 | [8] |
Synthesis of SbSI: From Bulk Crystals to Nanostructures
The properties of SbSI are highly dependent on its crystallinity and morphology. Various synthesis methods have been developed to produce SbSI in different forms, from bulk single crystals to nanowires and thin films.
Vapor Transport Method for Single Crystal Growth
A common method for growing high-quality single crystals of SbSI is the vapor transport method.[11] This technique relies on the sublimation of a polycrystalline SbSI source material in a sealed and evacuated ampoule, followed by the deposition and growth of single crystals in a cooler region of the ampoule.
Experimental Protocol: Synthesis of SbSI Single Crystals via Vapor Transport
Objective: To synthesize high-quality, needle-like single crystals of SbSI.
Materials:
-
High-purity antimony (Sb), sulfur (S), and iodine (I) powders.
-
Quartz ampoule (e.g., 15 cm length, 1 cm inner diameter).
-
Two-zone tube furnace.
-
Vacuum pump and sealing torch.
Methodology:
-
Stoichiometric Weighing: Accurately weigh stoichiometric amounts of Sb, S, and I powders.
-
Ampoule Loading: Carefully load the mixed powders into one end of the quartz ampoule.
-
Evacuation and Sealing: Connect the ampoule to a vacuum pump and evacuate to a pressure of ~10⁻⁵ Torr. While under vacuum, seal the ampoule using a hydrogen-oxygen torch. Causality: A high vacuum is crucial to prevent the oxidation of the reactants and to facilitate vapor transport.
-
Furnace Placement: Place the sealed ampoule in a two-zone tube furnace. The end of the ampoule containing the source material should be in the hotter zone (e.g., 450 °C), and the empty end in the cooler zone (e.g., 400 °C).
-
Crystal Growth: Heat the furnace to the set temperatures and maintain these conditions for an extended period (e.g., 72-100 hours). During this time, the SbSI will sublime from the hot zone and deposit as single crystals in the cooler zone. Causality: The temperature gradient drives the transport of the gaseous SbSI species from the region of higher vapor pressure (hot zone) to the region of lower vapor pressure (cool zone), where supersaturation leads to nucleation and crystal growth.
-
Cooling and Retrieval: After the growth period, slowly cool the furnace to room temperature to avoid thermal shock to the crystals. Carefully remove the ampoule and break it to retrieve the SbSI single crystals.
Diagram 1: Experimental Workflow for SbSI Synthesis via Vapor Transport
Caption: Workflow for SbSI single crystal synthesis.
Solution-Based Synthesis for Nanostructures and Thin Films
Solution-based methods, such as hydrothermal synthesis and spin coating of precursor solutions, offer a scalable and cost-effective route to produce SbSI nanostructures (e.g., nanowires, nanorods) and thin films.[12][13] These methods allow for greater control over the material's morphology and are particularly suitable for device fabrication. For instance, a facile method for depositing SbSI micro-crystals involves the conversion of an amorphous Sb₂S₃ film using SbI₃ vapor.[7]
Applications in Optoelectronics and Energy Harvesting
The unique properties of SbSI have positioned it as a promising material for a range of applications.
Photodetectors
The high photoconductivity of SbSI makes it an excellent candidate for photodetectors.[7] Devices fabricated from SbSI have demonstrated rapid response times and high detectivity.[7][12] The anisotropic nature of SbSI also opens up possibilities for polarized light detection.[14]
Solar Cells
With a suitable bandgap for absorbing a significant portion of the solar spectrum, SbSI is being investigated as an absorber layer in solar cells.[10] While the power conversion efficiencies of SbSI-based solar cells are still under development, they represent a promising lead-free alternative to perovskite solar cells.[10][15][16]
Diagram 2: Logical Relationship of SbSI Properties and Applications
Caption: Key properties of SbSI and their corresponding applications.
Conclusion and Future Outlook
Antimony iodide sulfide (SbSI) stands as a testament to the remarkable properties that can emerge from simple ternary compounds. Its singular identity, despite varied nomenclature, is defined by a powerful combination of ferroelectricity, record-breaking piezoelectricity, and significant photoconductivity. While challenges remain in optimizing device performance and scaling up production, ongoing research into novel synthesis techniques and device architectures continues to unlock the potential of this versatile material. For researchers in materials science and optoelectronics, SbSI offers a rich playground for fundamental studies and the development of next-generation technologies.
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ResearchGate. (n.d.). Crystal structure of SbSI and BiSI projected on the ã À b ~ plane (a).... Retrieved from [Link]
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ResearchGate. (n.d.). Crystal structure of SbSI projected on the a – b plane (a), one double chain of molecular cluster in projection on the a – c plane (b).. Retrieved from [Link]
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2D Semiconductors. (n.d.). SbSI Crystal. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). A chemical vapor-assisted highly crystalized SbSI solar cell and a photodetector with bifacial passivation to mitigate the charge transport loss. Retrieved from [Link]
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Seoul National University. (2020). Sbsi microrod based flexible photodetectors. Retrieved from [Link]
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Royal Society of Chemistry. (2025). A chemical vapor-assisted highly crystalized SbSI solar cell and a photodetector with bifacial passivation to mitigate the charge transport loss. Retrieved from [Link]
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A Guide to the Cross-Validation of Theoretical Predictions for Stibine, iodothioxo-
For Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging the Gap Between Theory and Reality for Novel Antimony Compounds
Stibine, iodothioxo- (iodo(sulfanylidene)stibane), with the chemical formula ISSb, represents an intriguing yet sparsely documented member of the antimony compound family.[1] While its basic properties are cataloged, a deep understanding of its electronic structure, vibrational modes, and reactivity remains largely unexplored. Theoretical chemistry offers a powerful avenue to predict these characteristics in silico, providing invaluable insights that can guide experimental design and application. However, the reliability of such predictions hinges on rigorous experimental validation.
I. Theoretical Predictions: A Computational Approach to Understanding Stibine, iodothioxo-
The first step in our cross-validation workflow is to generate a set of theoretical predictions for the properties of Stibine, iodothioxo-. Density Functional Theory (DFT) is a computationally efficient and accurate method for this purpose, particularly for compounds containing heavy elements like antimony.[2]
Computational Methodology
-
Software: A robust quantum chemistry package such as Gaussian, ORCA, or VASP is recommended.
-
Functional: The B3LYP hybrid functional is a good starting point due to its proven track record for a wide range of molecules. For potentially more accurate electronic structure calculations, a hybrid functional like PBE0 can also be employed.[3]
-
Basis Set: For the antimony atom, a basis set that includes relativistic effects, such as the LanL2DZ effective core potential, is crucial. For iodine and sulfur, a Pople-style basis set like 6-311+G(d,p) provides a good balance of accuracy and computational cost.
Predicted Properties
The DFT calculations will yield a wealth of theoretical data for Stibine, iodothioxo-, including:
-
Optimized Molecular Geometry: This provides the predicted bond lengths (Sb-I and Sb-S) and the I-Sb-S bond angle in the gas phase.
-
Vibrational Frequencies: The calculation will predict the wavenumbers and intensities of the fundamental vibrational modes (Sb-I stretch, Sb-S stretch, and I-Sb-S bend). These can be directly compared to experimental IR and Raman spectra.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated, providing insights into the molecule's reactivity and electronic transitions.
-
NMR Parameters: The calculations can predict the ¹²¹Sb chemical shift tensor, which can be compared with experimental solid-state or solution-phase NMR data.
The following table summarizes the key theoretical predictions that will be subject to experimental validation:
| Predicted Property | Computational Method | Significance |
| Sb-I Bond Length (Å) | DFT (B3LYP/LanL2DZ) | Fundamental structural parameter |
| Sb=S Bond Length (Å) | DFT (B3LYP/LanL2DZ) | Insight into the nature of the antimony-sulfur bond |
| I-Sb-S Bond Angle (°) | DFT (B3LYP/LanL2DZ) | Defines the molecular geometry |
| Sb-I Vibrational Stretch (cm⁻¹) | DFT Frequency Calculation | Correlates with IR and Raman spectroscopy |
| Sb=S Vibrational Stretch (cm⁻¹) | DFT Frequency Calculation | Correlates with IR and Raman spectroscopy |
| ¹²¹Sb NMR Chemical Shift (ppm) | DFT NMR Calculation | Probes the electronic environment of the antimony nucleus |
| Electronic Band Gap (eV) | HOMO-LUMO Energy Difference | Relates to UV-Vis absorption and reactivity |
II. Experimental Validation: A Multi-Technique Approach
The cornerstone of this guide is the use of multiple, independent experimental techniques to validate the theoretical predictions. This multi-pronged approach minimizes the risk of systematic errors and provides a more complete picture of the molecule's properties.
Synthesis of Stibine, iodothioxo-
As no established synthesis for Stibine, iodothioxo- is readily available in the literature, a plausible synthetic route needs to be devised. Drawing inspiration from the synthesis of other antimony(III) iodide complexes with thiones, a potential route could involve the direct reaction of antimony(III) iodide with a suitable sulfur source.[4]
Proposed Synthetic Protocol:
-
Reactants: Antimony(III) iodide (SbI₃) and a sulfur transfer reagent such as elemental sulfur or a thiirane.
-
Solvent: A non-coordinating, anhydrous solvent like dichloromethane or toluene.
-
Conditions: The reaction would likely be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Gentle heating may be required to drive the reaction to completion.
-
Purification: The product would be isolated and purified by recrystallization from a suitable solvent.
It is crucial to characterize the synthesized product thoroughly to confirm its identity and purity before proceeding with further experimental validation.
Spectroscopic Characterization
Causality: Vibrational spectroscopy directly probes the vibrational modes of a molecule. The frequencies of these vibrations are determined by the bond strengths and the masses of the constituent atoms. By comparing the experimental vibrational frequencies with those predicted by DFT, we can validate the calculated force constants and, by extension, the predicted molecular geometry.
Experimental Protocol (FT-IR):
-
Sample Preparation: The solid sample is finely ground and mixed with dry potassium bromide (KBr) in a 1:100 ratio.
-
Pellet Formation: The mixture is pressed into a transparent pellet using a hydraulic press.
-
Data Acquisition: The FT-IR spectrum is recorded in transmission mode, typically in the 4000-400 cm⁻¹ range.
Experimental Protocol (FT-Raman):
-
Sample Preparation: A small amount of the solid sample is placed in a sample holder.
-
Data Acquisition: The FT-Raman spectrum is recorded using a near-infrared laser to excite the sample.
Data Comparison: The experimental and scaled theoretical vibrational frequencies are compared. A good agreement (typically within 10-20 cm⁻¹) provides strong evidence for the accuracy of the calculated structure.
Causality: ¹²¹Sb NMR spectroscopy is a powerful tool for probing the local electronic environment of the antimony nucleus.[5][6][7] The chemical shift is highly sensitive to the nature of the atoms bonded to the antimony and the overall molecular geometry. Comparing the experimental ¹²¹Sb chemical shift with the DFT-predicted value provides a direct validation of the calculated electronic structure.
Experimental Protocol (Solid-State ¹²¹Sb NMR):
-
Sample Preparation: The powdered sample is packed into a solid-state NMR rotor.
-
Data Acquisition: The ¹²¹Sb NMR spectrum is acquired on a high-field solid-state NMR spectrometer. Due to the quadrupolar nature of the ¹²¹Sb nucleus, specialized pulse sequences like WURST-QCPMG may be necessary to obtain a high-quality spectrum.[6]
-
Referencing: The chemical shift is referenced to a standard antimony compound, such as a saturated solution of KSbCl₆ in acetonitrile.[8]
Structural Characterization: Single-Crystal X-ray Diffraction
Causality: Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. It provides highly accurate measurements of bond lengths and angles, which can be directly compared with the optimized geometry from DFT calculations.
Experimental Protocol:
-
Crystal Growth: Single crystals of Stibine, iodothioxo- are grown by slow evaporation of a saturated solution or by vapor diffusion.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding the atomic coordinates and, consequently, the bond lengths and angles.
III. Cross-Validation Workflow and Data Interpretation
The following diagram illustrates the proposed cross-validation workflow:
Caption: Cross-validation workflow for Stibine, iodothioxo-.
Interpreting the Results:
-
Strong Correlation: If the experimental data from X-ray diffraction, vibrational spectroscopy, and NMR spectroscopy show strong agreement with the DFT predictions, it provides a high degree of confidence in the accuracy of the theoretical model.
-
Discrepancies: Minor discrepancies between theory and experiment are common and can often be attributed to factors such as solvent effects or intermolecular interactions in the solid state, which are not fully accounted for in the gas-phase DFT calculations.
-
Significant Deviations: If there are significant deviations between the predicted and experimental data, it may indicate that the chosen computational method (functional and basis set) is not appropriate for this system. In such cases, a higher level of theory or a different functional may be required to accurately model the molecule.
IV. Alternative and Complementary Techniques
While the core techniques described above provide a robust validation framework, other methods can offer complementary information:
-
UV-Vis Spectroscopy: This technique can be used to investigate the electronic transitions in Stibine, iodothioxo-. The experimentally observed absorption maxima can be compared with the predicted electronic transitions from Time-Dependent DFT (TD-DFT) calculations.
-
Mass Spectrometry: High-resolution mass spectrometry can confirm the molecular weight and isotopic distribution of the synthesized compound, providing further evidence of its identity.
V. Conclusion: A Self-Validating Approach to Molecular Characterization
The cross-validation of theoretical predictions with experimental data is an indispensable process in modern chemical research. For a novel and understudied compound like Stibine, iodothioxo-, this approach is not merely a confirmatory step but a fundamental aspect of its characterization. By systematically comparing the results from a suite of computational and experimental techniques, we can build a comprehensive and reliable understanding of its structure, bonding, and properties. This guide provides a detailed roadmap for researchers to confidently navigate this process, ensuring the scientific integrity and trustworthiness of their findings. The synergy of theory and experiment, as outlined here, paves the way for the rational design and application of new antimony-based compounds in materials science and drug development.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83753, Stibine, iodothioxo-. Retrieved from [Link].
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Kidd, R. G., & Spinney, H. G. (1973). Antimony-121 nuclear magnetic resonance study of hexahaloantimonate anions. Journal of the American Chemical Society, 95(1), 88–92. Available at: [Link].
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Reina, M., & Kaltsoyannis, N. (2015). Feasibility of arsenic and antimony NMR spectroscopy in solids: an investigation of some group 15 compounds. Physical Chemistry Chemical Physics, 17(38), 25385–25396. Available at: [Link].
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Kidd, R. G., & Spinney, H. G. (1981). Antimony-121 nuclear magnetic resonance study of hexahaloantimonate anions. Canadian Journal of Chemistry, 59(2), 2940-2944. Available at: [Link].
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IMSERC (n.d.). NMR Periodic Table: Antimony NMR. Northwestern University. Retrieved from [Link].
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Aktaş, A., et al. (2023). Density functional studies of antimony complexes derived from carboxamide ligands. Physica Scripta, 98(6), 065410. Available at: [Link].
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Scanlon, D. O., et al. (2015). Computational Prediction of an Antimony-Based n-Type Transparent Conducting Oxide: F-Doped Sb₂O₅. Chemistry of Materials, 27(7), 2502–2506. Available at: [Link].
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Ozturk, I. I., et al. (2010). Structural Motifs and Biological Studies of New Antimony(III) Iodide Complexes with Thiones. Inorganic Chemistry, 49(15), 6963–6974. Available at: [Link].
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A Researcher's Guide to the Experimental Validation of Semiconductor Band Gaps: A Case Study of Iodothioxostibine
The Foundational Concept: Understanding the Semiconductor Band Gap
In any semiconductor material, electrons occupy specific energy levels. These levels are grouped into bands; the highest energy band filled with electrons is the valence band (VB), and the lowest energy band that is mostly empty is the conduction band (CB).[1] The energy difference between the top of the valence band and the bottom of the conduction band is termed the band gap (Eg).[1][2] This intrinsic property dictates the electronic and optical characteristics of the material. An electron can be excited from the VB to the CB by absorbing a photon of light with energy equal to or greater than the band gap energy.[1][3] This principle forms the basis of the experimental techniques discussed herein. The precise measurement of the band gap is critical for applications ranging from photocatalysis to solar energy conversion.[1][3]
The Chosen Methodology: UV-Visible Spectroscopy
UV-Visible (UV-Vis) spectroscopy is a robust and widely accessible technique for determining the optical band gap of semiconductors.[3][4][5] The method relies on measuring the absorption of light by the material over a range of wavelengths.[2][3] When the incident photon energy matches or exceeds the material's band gap, a sharp increase in absorbance is observed, corresponding to the promotion of electrons from the valence to the conduction band.[3][4]
Why UV-Vis Spectroscopy?
The choice of UV-Vis spectroscopy is predicated on its non-destructive nature, precision, and the wealth of information it provides about the electronic transitions within a material.[4][5] It allows for a direct probing of the energy required to excite electrons across the band gap.[5]
Experimental Workflow: A Step-by-Step Guide
The following diagram outlines the comprehensive workflow for the experimental determination of the band gap.
Caption: Experimental workflow for band gap determination.
Detailed Experimental Protocols
A. Sample Preparation:
-
Iodothioxostibine Synthesis: Synthesize iodothioxostibine following established laboratory procedures. Ensure high purity of the final product.
-
Anatase TiO₂ Standard: Procure a high-purity anatase TiO₂ powder as a reference material. The band gap of anatase TiO₂ is well-documented, making it an excellent standard for methodological validation.[1]
-
Sample Preparation for UV-Vis Analysis:
-
For soluble materials, prepare dilute, optically clear solutions in a suitable solvent that does not absorb in the wavelength range of interest.
-
For insoluble powders like TiO₂, diffuse reflectance spectroscopy is the appropriate method.[1] This involves using an integrating sphere accessory with the spectrophotometer.[1] The powder is carefully packed into a sample holder to ensure a flat, uniform surface.
-
B. Data Acquisition:
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15 minutes to ensure stable output.[5]
-
Baseline Correction: Record a baseline spectrum using a reference sample (e.g., the pure solvent or a reference standard for diffuse reflectance).[5] This corrects for any background absorbance from the instrument or sample holder.
-
Spectral Measurement:
-
Place the sample in the spectrophotometer.
-
Scan the absorbance or reflectance over a wavelength range that covers the expected absorption edge, typically from 200 to 800 nm.[4]
-
Data Analysis and Interpretation: The Tauc Plot
The Tauc plot is a widely used method for determining the band gap from absorption data.[6] The relationship between the absorption coefficient (α), the photon energy (hν), and the band gap (Eg) is given by the Tauc equation:
(αhν)1/γ = B(hν - Eg)[1]
Where:
-
α is the absorption coefficient
-
h is Planck's constant
-
ν is the photon frequency
-
B is a constant
-
γ (gamma) is a parameter that depends on the nature of the electronic transition (γ = 1/2 for direct allowed transitions, and γ = 2 for indirect allowed transitions).[6]
Constructing the Tauc Plot: A Step-by-Step Guide
-
Convert Wavelength to Photon Energy: Convert the wavelength (λ) in nanometers to photon energy (E) in electron volts (eV) using the equation: E (eV) = 1240 / λ (nm).[7]
-
Calculate (αhν)1/γ:
-
For absorbance data, the absorption coefficient (α) is proportional to the absorbance (A).
-
For diffuse reflectance data, the Kubelka-Munk function, F(R) = (1-R)² / 2R, is used, which is proportional to the absorption coefficient.
-
Plot (F(R)hν)¹/γ or (Ahν)¹/γ on the y-axis against the photon energy (hν) on the x-axis. The value of γ is chosen based on the expected transition type of the material. For many novel materials, both γ = 1/2 and γ = 2 are plotted to determine the best linear fit.
-
-
Extrapolate the Linear Region: Identify the linear portion of the Tauc plot corresponding to the sharp increase in absorption. Extrapolate this linear region to the x-axis (where the y-value is zero).[4][6]
-
Determine the Band Gap: The x-intercept of this extrapolation gives the value of the optical band gap (Eg).[1][4]
The following diagram illustrates the Tauc plot analysis:
Caption: Tauc plot for band gap determination.
Comparative Analysis and Validation
To validate the experimental methodology, the determined band gap of the anatase TiO₂ standard is compared to established literature values. The band gap of anatase TiO₂ is approximately 3.2 eV.[1]
| Material | Experimental Band Gap (E_g) [eV] | Literature Band Gap (E_g) [eV] |
| Iodothioxostibine | [Insert experimentally determined value] | N/A (Novel Material) |
| Anatase TiO₂ | [Insert experimentally determined value] | ~3.2[1] |
A close agreement between the experimentally determined band gap of anatase TiO₂ and its literature value provides confidence in the accuracy and reliability of the employed experimental protocol and data analysis. This, in turn, substantiates the band gap value determined for the novel material, iodothioxostibine.
Trustworthiness and Self-Validation
The integrity of this protocol is ensured by the following self-validating mechanisms:
-
Use of a Certified Standard: The comparison against a well-characterized material like anatase TiO₂ serves as an internal control for the entire experimental procedure.
-
Reproducibility: Repeating the measurements multiple times and for different sample preparations ensures the consistency of the results.
-
Linearity of the Tauc Plot: A well-defined linear region in the Tauc plot is a strong indicator that the correct model for the electronic transition is being applied.
Conclusion
This guide has outlined a rigorous and scientifically sound methodology for the experimental determination of the band gap of a novel semiconductor, using iodothioxostibine as a hypothetical case study. By employing UV-Vis spectroscopy in conjunction with Tauc plot analysis and validating the procedure against a known standard, researchers can confidently characterize the electronic properties of new materials. This foundational knowledge is paramount for the advancement of materials science and its diverse applications.
References
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MMRC. The Use of UV-visible Spectroscopy to Measure the Band Gap of a Semiconductor. [Link]
-
PhysLab. An undergraduate laboratory experiment for measuring the energy gap in semiconductors. [Link]
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Agilent. (2023). Determination of Band Gap in Metal Oxides Using UV-Vis Spectroscopy. [Link]
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Wikipedia. Tauc plot. [Link]
-
Scribd. Measuring Semiconductor Band-Gap. [Link]
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Indian Institute of Science. UV – VIS spectrometer. [Link]
-
Physical Chemistry Chemical Physics. (2020). Limitations of the Tauc plot method in determining the bandgap in metal oxide catalysts. [Link]
-
AHBETE. Determination of the Band-gap of Semiconductors. [Link]
-
YouTube. (2019, December 30). How to find bandgap using Tauc's plot Method | Graphene oxide | UV-Visible spectroscopy. [Link]
-
ACS Publications. (2018, December 6). How To Correctly Determine the Band Gap Energy of Modified Semiconductor Photocatalysts Based on UV–Vis Spectra. [Link]
-
University of Rochester. Band Gap in Semiconductors. [Link]
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YouTube. (2019, September 24). Determination of Band Gap Energy of Semiconductor. [Link]
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A Comparative Guide to the Long-Term Stability of Iodothioxostibine (SbIS) in Functional Devices
Abstract: Iodothioxostibine (SbIS), a member of the antimony chalcohalide family, has garnered research interest for its notable ferroelectric, piezoelectric, and photocatalytic properties.[1][2][3] These characteristics position SbIS as a promising candidate for next-generation sensors, photodetectors, and energy harvesting devices. However, for any material to transition from laboratory curiosity to a viable technological component, a rigorous understanding of its long-term stability is paramount. This guide provides a comprehensive framework for evaluating the operational and environmental stability of SbIS-based devices. We present detailed experimental protocols for accelerated aging, methodologies for characterizing degradation, and a comparative analysis against established and emerging alternative materials. This document is intended for researchers, materials scientists, and engineers engaged in the development of advanced functional material devices.
Introduction to Iodothioxostibine (SbIS) and its Device Applications
Iodothioxostibine, chemically known as Stibine, iodothioxo- (CAS 13816-38-1), is a ternary semiconductor composed of antimony, sulfur, and iodine.[4] Like its better-known analogue Antimony Sulfoiodide (SbSI), SbIS crystallizes in a structure that gives rise to strong piezoelectric and pyroelectric effects.[5][6] Its one-dimensional crystalline micro-rod structure is advantageous for efficient charge carrier transport, making it attractive for various optoelectronic applications.[7]
1.1 Key Physicochemical Properties and Applications:
-
Ferroelectricity & Piezoelectricity: Possesses a spontaneous electric polarization that can be reversed by an external electric field, making it suitable for non-volatile memory, sensors, and actuators.[2]
-
Photoconductivity: Exhibits a significant increase in electrical conductivity when exposed to light, a critical property for photodetectors and solar cells.[8]
-
Photocatalysis: Demonstrates the ability to degrade organic pollutants under visible light, driven by the generation of reactive oxygen species.[3]
1.2 The Critical Imperative of Long-Term Stability: The primary obstacle to the practical application of many promising chalcohalide materials is their intrinsic instability when exposed to common environmental factors like humidity, oxygen, and thermal stress.[9][10] Degradation can manifest as a decline in performance (e.g., reduced piezoelectric coefficient or photoresponse), or complete device failure. Therefore, a systematic evaluation of long-term stability is not merely a final check, but a core component of the material's development cycle.
Comparative Materials Landscape
To contextualize the performance of SbIS, it must be benchmarked against materials with similar functionalities. The choice of alternative depends on the target application.
| Application | Primary Alternative | Emerging Alternative | Key Comparison Metric |
| Piezoelectric Sensors | Lead Zirconate Titanate (PZT) | Bismuth-based Chalcogenides | Piezoelectric coefficient (d33) stability over thermal cycles |
| Photodetectors | Silicon (Si) | Lead-Free Chalcogenide Perovskites (e.g., BaZrS3) | Photoresponsivity and dark current drift under damp-heat conditions |
| Solar Cells | Lead-Halide Perovskites | Tin-based Chalcohalides (e.g., Sn2SbS2I3) | Power Conversion Efficiency (PCE) retention under continuous illumination |
Lead-halide perovskites, despite their high efficiency, suffer from severe stability issues related to moisture and heat.[11][12] Lead-free alternatives, including other chalcohalides and chalcogenide perovskites, often exhibit superior intrinsic stability, making them a key focus of current research.[13][14]
Experimental Design for Long-Term Stability Assessment
A robust stability assessment relies on subjecting devices to accelerated stress conditions that mimic long-term operation in a compressed timeframe.[15][16] The core principle is to identify failure mechanisms without introducing artifacts not present under normal operating conditions.
Rationale for Stressor Selection
The choice of stressors is informed by the known chemical vulnerabilities of antimony chalcohalides. The primary anticipated degradation pathways involve hydrolysis and oxidation. Therefore, the key environmental stressors are:
-
Elevated Temperature: To accelerate thermally activated degradation processes.
-
High Humidity: To promote hydrolysis of the Sb-S and Sb-I bonds.
-
Light Irradiation (for optoelectronics): To investigate photostability and light-induced degradation.
Experimental Workflow Diagram
The following diagram outlines a comprehensive workflow for stability testing.
Caption: Experimental workflow for assessing the long-term stability of SbIS devices.
Protocol: Accelerated Damp-Heat Aging (based on IEC 61215 / ASTM F1980 standards)[17]
This test is crucial for evaluating a device's resistance to moisture ingress and hydrolysis.
-
Chamber Setup: Calibrate an environmental chamber to 85 ± 2 °C and 85 ± 5% relative humidity (RH).
-
Sample Mounting: Mount unencapsulated and encapsulated SbIS devices on a non-conductive rack inside the chamber. Include control devices (e.g., PZT or perovskite-based) for comparison.
-
Baseline Measurement (T=0): Before starting the test, measure the key performance metric (KPM) for all devices (e.g., photoresponsivity, piezoelectric charge coefficient). Also, perform baseline structural (XRD) and morphological (SEM) analysis on representative samples.
-
Exposure: Initiate the damp-heat test.
-
Periodic Testing: At predefined intervals (e.g., 24, 100, 250, 500, 1000 hours), remove the devices from the chamber. Allow them to equilibrate to ambient conditions (25 °C, 50% RH) for at least 3 hours before re-measuring the KPM.
-
Endpoint: The test is concluded when the average KPM of the SbIS devices has degraded by a predefined amount (e.g., 20%, known as the T80 lifetime) or after a maximum duration (e.g., 1000 hours).
-
Post-Mortem Analysis: After the final time point, perform comprehensive materials analysis (XRD, SEM, XPS, EDX) to identify chemical and structural changes.
Comparative Analysis and Data Presentation
The data gathered from accelerated aging tests should be systematically analyzed and presented. The goal is to compare the degradation kinetics of SbIS with its alternatives.
Hypothetical Comparative Stability Data
The following table presents a hypothetical summary of results from a 1000-hour damp-heat test.
| Material / Device | Initial Performance (KPM) | KPM after 1000h (85°C/85%RH) | Performance Retention | T80 Lifetime (hours) | Observed Failure Mode |
| SbIS Photodetector | 150 mA/W | 90 mA/W | 60% | ~600 | Surface oxidation, delamination |
| Lead-Perovskite Photodetector | 500 mA/W | <10 mA/W | <2% | <50 | Active layer decomposition (yellowing) |
| BaZrS3 Perovskite Photodetector | 120 mA/W | 102 mA/W | 85% | >1000 | Minor contact corrosion |
| Commercial Si Photodiode | 600 mA/W | 595 mA/W | >99% | >2000 | Negligible degradation |
This data is illustrative and serves to demonstrate the format for comparison.
Mechanistic Insights into Degradation
Understanding why a material degrades is essential for developing mitigation strategies. For SbIS, the primary suspected mechanism is reaction with ambient water and oxygen.
Proposed Degradation Pathway
X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for this analysis, as it can detect changes in the chemical states of antimony, sulfur, and iodine, indicating the formation of oxides (e.g., Sb₂O₃) or other species.
Caption: Proposed chemical degradation pathway for SbIS under ambient conditions.
This proposed pathway, involving the formation of a passivating oxide layer or complete decomposition, helps explain the gradual loss of electronic or piezoelectric performance.[17][18] In contrast, materials like silicon form a highly stable native oxide (SiO₂), contributing to their exceptional durability.
Conclusion and Future Outlook
This guide outlines a systematic methodology for evaluating the long-term stability of devices based on Iodothioxostibine (SbIS). Preliminary analysis suggests that while SbIS and related antimony chalcohalides are more stable than notoriously sensitive lead-halide perovskites, they still lag behind robust inorganic materials like silicon or stabilized lead-free perovskites.[8][19]
The critical path forward for SbIS research must focus on enhancing stability. Key strategies include:
-
Encapsulation: Developing barrier layers (e.g., Al₂O₃, SiNₓ) using techniques like atomic layer deposition (ALD) to prevent moisture and oxygen ingress.
-
Compositional Engineering: Doping or alloying SbIS with other elements to improve its intrinsic chemical resistance.
-
Interface Passivation: Modifying the interfaces between the SbIS layer and the device contacts to prevent localized corrosion and delamination.
By rigorously applying the evaluation protocols described herein and focusing on targeted material improvements, the scientific community can better assess the true potential of SbIS for future electronic and optoelectronic applications.
References
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Bhalla, A.S., & Bam, B.E. (1984). Pyroelectric and piezoelectric properties of SbSI composites. Ferroelectrics Letters Section.
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Taylor & Francis Online. (n.d.). Pyroelectric and piezoelectric properties of SbSI composites.
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SciSpace. (2016). Electronic Structure and Piezoelectric Properties of SbSI Crystals.
-
Taylor & Francis Online. (2011). The ferroelectric and piezoelectric properties of SbS1-xOxI.
-
National Center for Biotechnology Information (NCBI). (2021). Electrical Property Analysis of Textured Ferroelectric Polycrystalline Antimony Sulfoiodide Using Complex Impedance Spectroscopy.
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UMass Lowell. (n.d.). Development of Accelerated Aging Test Protocol for Environmental.
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ResearchGate. (2018). Antimony Sulphoiodide (SbSI), a Narrow Band-Gap Non-Oxide Ternary Semiconductor with Efficient Photocatalytic Activity.
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Semantic Scholar. (2019). An Environmentally Stable and Lead‐Free Chalcogenide Perovskite.
-
Infinita Lab. (n.d.). Experimental Parameters for ASTM F1980 Accelerated Aging Test.
-
MDPI. (2020). Recent Progress in Fabrication of Antimony/Bismuth Chalcohalides for Lead-Free Solar Cell Applications.
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IMQ. (n.d.). Accelerated ageing tests of electronic products.
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Royal Society of Chemistry. (2018). Antimony sulphoiodide (SbSI), a narrow band-gap non-oxide ternary semiconductor with efficient photocatalytic activity.
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Yuanyao-Tech. (n.d.). An Overview of Accelerated Aging Test for Electronics.
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PubChem. (n.d.). Stibine, iodothioxo-.
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Cambridge Core. (2013). Optimization of accelerated testing through design of experiment for ageing of lead-free electronic interconnection material.
-
National Center for Biotechnology Information (NCBI). (2022). Lead-Free Semiconductors: Phase-Evolution and Superior Stability of Multinary Tin Chalcohalides.
-
IOPscience. (2024). Interface and mechanical degradation mechanisms of the silicon anode in sulfide-based solid-state batteries at high temperatures.
-
ResearchGate. (2020). Prospect for Bismuth/Antimony Chalcohalides‐Based Solar Cells.
-
Royal Society of Chemistry. (2024). Two-dimensional Janus antimony chalcohalides for efficient energy conversion applications.
-
ResearchGate. (2020). (PDF) Recent Progress in Fabrication of Antimony/Bismuth Chalcohalides for Lead-Free Solar Cell Applications.
-
Journal of Semiconductors. (2024). Chalcogenide perovskites—challenges, status, and future prospects.
-
Researching. (2024). Recent progress on stability and applications of flexible perovskite photodetectors.
-
GRK 2642. (2022). Stability of perovskite materials and devices.
-
ResearchGate. (2024). Interface and mechanical degradation mechanisms of the silicon anode in sulfide-based solid-state batteries at high temperatures.
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National Center for Biotechnology Information (NCBI). (2022). Revisiting Mechanism of Silicon Degradation in Li-Ion Batteries: Effect of Delithiation Examined by Microscopy Combined with ReaxFF.
-
National Center for Biotechnology Information (NCBI). (n.d.). Stibine.
-
MDPI. (2021). Chalcogenide Perovskites and Perovskite-Based Chalcohalide as Photoabsorbers: A Study of Their Properties, and Potential Photovoltaic Applications.
-
MDPI. (2020). One-Step Solution Deposition of Antimony Selenoiodide Films via Precursor Engineering for Lead-Free Solar Cell Applications.
-
Wikipedia. (n.d.). Stibine.
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ResearchGate. (2021). Heteroleptic Tin-Antimony Sulfoiodide for Stable and Lead-free Solar Cells.
-
Frontiers. (2022). Recent Advances in Antimony Sulfide-Based Nanomaterials for High-Performance Sodium-Ion Batteries: A Mini Review.
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National Center for Biotechnology Information (NCBI). (2023). Isolation, bonding and reactivity of a monomeric stibine oxide.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Stibine, Iodothioxo- (Iodothioxostibine)
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of stibine, iodothioxo-, also known by its IUPAC name iodo(sulfanylidene)stibane[1][2]. Given the limited specific toxicological and reactivity data for this particular compound, the procedures outlined below are based on established principles for handling hazardous antimony, iodine, and sulfur-containing compounds. Extreme caution and adherence to all institutional and regulatory safety protocols are mandatory.
Understanding the Hazard: Chemical Profile of Stibine, Iodothioxo-
Stibine, iodothioxo- (CAS RN: 13816-38-1) is an inorganic compound with the molecular formula ISSb[1][2]. Its structure, S=[Sb]I, indicates a double bond between sulfur and antimony and a single bond between antimony and iodine. The primary hazards associated with this compound stem from its antimony content and the potential for hazardous decomposition products.
Antimony and its compounds are classified as hazardous and are known to be toxic[3][4][5]. They are listed as hazardous air pollutants under the Clean Air Act[4]. The term "stibine" in the name is noteworthy, as stibine gas (SbH₃) is an extremely toxic, colorless gas[6][7][8][9]. While iodo(sulfanylidene)stibane does not contain hydrogen, improper handling, especially with strong acids and a source of nascent hydrogen, could potentially lead to the formation of stibine gas[10].
The presence of iodine and a thioxo group suggests specific reactivity. Thioxo compounds can be reactive, and the carbon-sulfur double bond is generally weaker than a carbon-oxygen double bond[11]. Iodine-containing compounds may require specific disposal procedures, and elemental iodine, if formed, is a strong oxidizer[12][13].
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | ISSb | PubChem[1] |
| IUPAC Name | iodo(sulfanylidene)stibane | PubChem[1] |
| CAS Number | 13816-38-1 | PubChem[1][2] |
| Molar Mass | 280.73 g/mol | PubChem[1] |
Core Directive: The Principle of Neutralization
The fundamental strategy for the safe disposal of stibine, iodothioxo- is its conversion into more stable and less reactive inorganic salts. This is a multi-step process involving reduction of the iodine, followed by oxidation and precipitation of the antimony and sulfur components. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Pre-Disposal Safety and Engineering Controls
Before beginning any chemical neutralization, the following safety measures are non-negotiable:
-
Personal Protective Equipment (PPE):
-
Full-face respirator with cartridges appropriate for acid gases and mercury vapors (as a precaution for heavy metal compounds).
-
Chemical-resistant gloves (butyl rubber or neoprene).
-
Flame-retardant lab coat.
-
Chemical splash goggles and a face shield.
-
-
Engineering Controls:
-
All procedures must be performed in a certified chemical fume hood.
-
A stibine gas detector should be in place if there is any risk of its formation.
-
Emergency access to an eyewash station and safety shower.
-
Step-by-Step Disposal Protocol
This protocol is designed for small laboratory quantities (typically less than 5 grams) of stibine, iodothioxo-.
Part A: Reduction of Iodine
The first step is to reduce the iodide to a more stable, non-volatile iodide salt.
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend the stibine, iodothioxo- in a 1 M sodium hydroxide solution.
-
Reduction: Slowly add a solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to the suspension while stirring. The reaction is complete when the characteristic color of any free iodine has disappeared. This converts the iodine to sodium iodide.
Part B: Oxidation and Precipitation of Antimony and Sulfur
The next phase involves oxidizing the antimony and sulfur to form a stable, insoluble precipitate.
-
Oxidation: Carefully and slowly add 30% hydrogen peroxide to the reaction mixture. This should be done in an ice bath to control the exothermic reaction. The hydrogen peroxide will oxidize the antimony to antimony(III) oxide or antimony(V) oxide and the sulfide to sulfate.
-
Precipitation: Adjust the pH of the solution to between 8 and 10 with sodium hydroxide. This will precipitate the antimony as antimony hydroxide.
-
Digestion: Gently heat the mixture to between 50 and 60°C for approximately one hour to encourage complete precipitation and coagulation of the antimony hydroxide.
-
Filtration: Allow the mixture to cool to room temperature and then filter the precipitate using a Buchner funnel. Wash the precipitate with deionized water.
Part C: Waste Management
-
Solid Waste: The filtered solid, primarily antimony hydroxide, should be collected in a clearly labeled, sealed container. This is considered hazardous waste and must be disposed of through your institution's environmental health and safety office[3][10].
-
Liquid Waste: The filtrate, containing sodium iodide and sodium sulfate, should also be collected in a labeled hazardous waste container. Do not dispose of it down the drain.
Sources
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A Comprehensive Guide to the Safe Handling of Stibine, Iodothioxo-
For the vanguard of research, safety is not a constraint; it is the bedrock of innovation. This guide provides essential, immediate, and actionable intelligence for the safe handling, use, and disposal of Stibine, iodothioxo-. As Senior Application Scientists, we understand that true scientific advancement is built upon a foundation of meticulous procedure and unwavering commitment to safety. This document is structured to provide not just steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.
Stibine, iodothioxo- (CAS 13816-38-1), also known as Antimony Sulfoiodide, is a compound with unique ferroelectric and semiconductor properties. However, its structural relationship to stibine (SbH3) necessitates a cautious approach, assuming a high degree of toxicity and reactivity. Stibine gas is known to be extremely flammable, highly toxic, and can cause severe health effects including hemolysis (destruction of red blood cells), and damage to the respiratory tract, liver, and kidneys. While Stibine, iodothioxo- is a solid, the potential for decomposition, especially upon heating, to release toxic antimony-containing fumes or gases cannot be disregarded.
Core Safety Directives & Hazard Analysis
A thorough understanding of the potential hazards is paramount. The primary risks associated with Stibine, iodothioxo- are extrapolated from its parent compound, stibine, and general knowledge of antimony compounds.
-
Extreme Toxicity: Assume high acute toxicity via inhalation and ingestion. Antimony compounds can cause irritation to the eyes, skin, and respiratory system. Chronic exposure may lead to more severe health issues.
-
Reactivity: The presence of iodide and a thioxo group suggests potential reactivity. Antimony compounds can react violently with strong oxidizing agents, acids, and halogens.
-
Thermal Decomposition: Upon heating, Stibine, iodothioxo- may decompose, releasing toxic fumes of antimony and sulfur oxides.
-
Air and Moisture Sensitivity: While specific data for Stibine, iodothioxo- is limited, many organometallic compounds are sensitive to air and moisture. Handling under an inert atmosphere is a prudent measure.
| Hazard | Potential Consequences | Mitigation Strategy |
| Acute Toxicity | Severe respiratory distress, hemolysis, organ damage, potentially fatal. | Strict engineering controls (fume hood, glove box), appropriate PPE, emergency preparedness. |
| Flammability/Explosion | Fire or explosion upon contact with ignition sources or reactive materials. | Elimination of ignition sources, use of non-sparking tools, storage away from incompatible materials. |
| Reactivity | Violent reactions leading to the release of toxic gases or fire. | Careful review of chemical compatibility, avoidance of strong acids and oxidizers. |
| Chronic Toxicity | Long-term organ damage. | Minimizing exposure through consistent use of PPE and engineering controls. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks within a fume hood.
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents. The container should be tightly sealed. For enhanced safety, storing in a secondary container is recommended.
All manipulations of Stibine, iodothioxo- must be conducted in a certified chemical fume hood or a glove box under an inert atmosphere. A glove box is preferred for operations involving the transfer of the solid to minimize any potential exposure.
The selection of PPE is critical and should be based on a thorough risk assessment. The following are mandatory:
-
Respiratory Protection: For weighing and transferring the solid outside of a glove box, a NIOSH-approved respirator with cartridges appropriate for inorganic dusts and acid gases should be used. In situations with a potential for generating stibine gas, a self-contained breathing apparatus (SCBA) is necessary.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Double gloving is recommended.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are essential. For larger quantities or higher-risk procedures, a chemical-resistant apron or suit should be considered.
Diagram: PPE Donning and Doffing Procedure
Caption: A logical workflow for donning and doffing PPE to minimize contamination.
-
Inert Atmosphere: For reactions sensitive to air or moisture, use Schlenk line techniques or a glove box.
-
Transfers: When transferring the solid, use non-sparking tools. Avoid creating dust.
-
Heating: If heating is necessary, it should be done gradually in a well-ventilated area, with appropriate monitoring for the release of toxic gases.
Emergency Response Plan
Preparedness is key to mitigating the consequences of an incident.
-
Inhalation: Move the affected person to fresh air immediately. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Spill: Evacuate the area. For a small spill of solid material, carefully cover with an inert absorbent material like sand or vermiculite. Do not use combustible materials. Moisten the material to prevent dust generation and carefully scoop it into a sealed container for disposal. For larger spills, or if stibine gas is suspected to be present, evacuate the laboratory and contact emergency services.
Diagram: Emergency Response Flowchart
Caption: A clear decision-making process for responding to emergencies involving Stibine, iodothioxo-.
Disposal Plan
All waste containing Stibine, iodothioxo- or other antimony compounds must be treated as hazardous waste.
-
Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in clearly labeled, sealed containers.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "Stibine, iodothioxo-".
-
Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not dispose of it in the regular trash or down the drain.
Conclusion
The responsible use of Stibine, iodothioxo- in research and development demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate risks and foster a culture of safety that is integral to scientific excellence.
References
-
Stibine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
ICSC 0776 - STIBINE. (2021). International Labour Organization & World Health Organization. Retrieved January 12, 2026, from [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Stibine. (n.d.). Centers for Disease Control and Prevention. Retrieved January 12, 2026, from [Link]
-
Hazard Summary: Stibine. (2001). New Jersey Department of Health. Retrieved January 12, 2026, from [Link]
-
Hazardous Substance Fact Sheet: Antimony. (n.d.). New Jersey Department of Health. Retrieved January 12, 2026, from [Link]
-
Poison Facts: Stibine. (n.d.). The University of Kansas Health System. Retrieved January 12, 2026, from [Link]
-
Hazardous Substance Fact Sheet: Antimony Trioxide. (n.d.). New Jersey Department of Health. Retrieved January 12, 2026, from [Link]
-
Stibine, iodothioxo-. (n.d.). U.S. Environmental Protection Agency. Retrieved January 12, 2026, from [Link]
-
Waste and Environmental Restrictions. (n.d.). International Antimony Association. Retrieved January 12, 2026, from [Link]
-
Stibine - IDLH. (n.d.). NIOSH, CDC. Retrieved January 12, 2026, from [Link]
-
Safety Data Sheet: Antimony Sulfoiodide. (2015). Materion. Retrieved January 12, 2026, from [Link]
-
Stibine. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Iodothioxostibine. (n.d.). CAS Common Chemistry. Retrieved January 12, 2026, from [Link]
-
Antimony Sulfoiodide. (n.d.). American Elements. Retrieved January 12, 2026, from [Link]
-
The Manipulation of Air-Sensitive Compounds. (1986). Wiley. Retrieved January 12, 2026, from [Link]
-
Antimony Sulfoiodide nanowires 99.999% (metal basis) 1g. (n.d.). Smart-elements.com. Retrieved January 12, 2026, from [Link]
-
Arsine and stibine: general information. (2024). GOV.UK. Retrieved January 12, 2026, from [Link]
- **Safety D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
